1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
Description
Properties
IUPAC Name |
1-oxa-3,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-10-6-3-8(12-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBTXWAQKVRUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC(=O)O2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride basic properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Introduction
The diazaspiro[5.5]undecane framework is recognized as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This has led to its incorporation into a wide array of therapeutic candidates, targeting conditions from pain and obesity to central nervous system disorders.[1] The specific compound, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, introduces a carbamate (or oxa-lactam) moiety into the core, further refining its structural and electronic properties.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As drug development professionals understand, a thorough characterization of a molecule's fundamental attributes—particularly its basicity, solubility, and stability—is a prerequisite for successful translation from a laboratory curiosity to a viable therapeutic agent. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing robust, field-tested protocols for its empirical characterization. We will dissect the molecule's structure, explain the critical role of its hydrochloride salt form, and detail the experimental methodologies required to validate its performance in a drug development setting.
Section 1: Molecular Structure and Physicochemical Profile
Structural Analysis
The structure of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is characterized by several key features that dictate its chemical behavior:
-
Spirocyclic Core: The spiro fusion of two six-membered rings creates a conformationally restricted system. This rigidity is often advantageous in drug design as it can reduce the entropic penalty upon binding to a target protein.
-
Basic Center (N9): The nitrogen at position 9 is a secondary aliphatic amine. This is the primary basic center of the molecule and the site of protonation for the hydrochloride salt. Its accessibility and pKa are critical for aqueous solubility and interaction with biological targets.
-
Carbamate Moiety (N3-C2-O1): The nitrogen at position 3 is part of a carbamate functional group. Due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, the basicity of N3 is significantly suppressed. This group acts as a hydrogen bond acceptor (at the carbonyl oxygen) and potentially a hydrogen bond donor (at the N-H), influencing its solubility and binding characteristics.
-
Hydrochloride Salt: The formulation as a hydrochloride salt indicates that the N9 amine has been protonated. This ionic character is fundamental to the compound's physical properties, especially its solubility in aqueous media.[2]
Predicted Physicochemical Properties
A summary of computed physicochemical properties provides a baseline for understanding the molecule's drug-like characteristics. These values are typically used in early-stage development to predict ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₆N₂O₂·HCl | Defines the elemental composition and molecular mass. |
| Molecular Weight | 220.70 g/mol | Falls within the range stipulated by Lipinski's Rule of Five for good oral bioavailability. |
| XlogP | ~0.9 | Suggests a balanced lipophilicity, favorable for membrane permeability and aqueous solubility. |
| Hydrogen Bond Donors | 2 (N-H) | Influences solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 3 (C=O, O, N) | Influences solubility and potential for target binding. |
| Polar Surface Area | 55.4 Ų | Indicates good potential for oral absorption and cell permeability. |
Note: Predicted values are aggregated from cheminformatics tools and databases for similar structures.[3][4]
Section 2: The Role and Properties of the Hydrochloride Salt
The decision to formulate a basic active pharmaceutical ingredient (API) as a salt is a critical step in drug development. For molecules with basic nitrogen centers, the hydrochloride salt is the most common choice.[2]
Rationale for Salt Formation
The primary motivation for creating a hydrochloride salt is to enhance the aqueous solubility and dissolution rate of a poorly soluble free base.[2] By converting the neutral, and often more lipophilic, free base into an ionic salt, its interaction with polar water molecules is significantly improved. This can have a profound impact on bioavailability, particularly for orally administered drugs. Furthermore, crystalline salts often exhibit superior physical stability and handling properties compared to their free base counterparts.[2]
The pKa Rule and Salt Stability
The stability of a salt is governed by the "pKa rule," which states that for a stable ionic salt to form, the pKa of the protonated base should be at least 2-3 units higher than the pKa of the acid.[2] Hydrochloric acid is a strong acid (pKa < 0), ensuring a complete proton transfer to the N9 amine of the spiro-diamine core, resulting in a stable and non-hygroscopic solid.
Section 3: Analysis of Basic Properties
The term "basic properties" in a pharmaceutical context primarily refers to the pKa, the negative logarithm of the acid dissociation constant. The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn governs its solubility, permeability, and target engagement.
Identifying the Basic Centers
While the molecule contains two nitrogen atoms, their electronic environments render their basicities vastly different.
-
N9 Amine: As a cyclic secondary amine, this nitrogen is the principal basic center. Its pKa is expected to be in the range of 8-10, typical for such functional groups. It is this nitrogen that will be protonated at physiological pH (7.4).
-
N3 Carbamate: The lone pair of electrons on the N3 nitrogen is delocalized by resonance with the adjacent carbonyl oxygen. This delocalization significantly reduces its ability to accept a proton, and its pKa is expected to be very low (likely < 1). For all practical purposes in a physiological context, the N3 nitrogen is considered non-basic.
The protonation equilibrium of the molecule is therefore dominated by the N9 position.
Caption: Protonation equilibrium at the N9 position.
Experimental Determination of pKa
An accurate, experimentally determined pKa is non-negotiable for downstream formulation and ADME studies. Potentiometric titration is the gold-standard method for this determination.[5]
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A mixture of water and a co-solvent like methanol or ethanol (e.g., 1:1 v/v) is often used to ensure solubility across the titration range.[5]
-
Add a known concentration of a strong acid (e.g., 0.1 M HCl) to ensure the analyte is fully protonated at the start.
-
-
Titration Setup:
-
Calibrate a high-precision pH electrode at three points (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostated vessel (e.g., 25 °C) under gentle stirring.
-
Use a calibrated auto-burette to add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH is well past the expected pKa (e.g., up to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.
-
The pKa is the pH value at the half-equivalence point (i.e., when half of the titrant required to reach the equivalence point has been added). Specialized software is often used to refine this calculation from the sigmoidal curve.[6]
-
Caption: Workflow for experimental pKa determination.
Section 4: Chemical Stability Profile
Understanding a compound's stability is crucial for defining storage conditions, shelf-life, and formulation strategies. For this molecule, two key areas of concern are the hydrolytic stability of the carbamate ring and the potential for salt disproportionation.
Stability of the Spirocyclic Lactam (Carbamate) Core
Lactam and carbamate rings are susceptible to hydrolysis, particularly under strongly acidic or basic conditions. While generally stable at neutral pH, the rate of degradation can increase at pH extremes.[7][8] Stability studies are essential to define the acceptable pH range for liquid formulations.
Salt Stability and Disproportionation
A significant risk for hydrochloride salts of weakly basic compounds is disproportionation. This is a process where the salt in a suspension or slurry converts to the free base, often precipitating as a less soluble, crystalline form.[9] This can drastically alter the dissolution profile and bioavailability. The stability of the salt form in a suspension is dictated by the pH of the medium relative to the pHmax , which is the pH at which the solubility of the free base and the salt are equal. To prevent disproportionation, the pH of the formulation must be maintained below the pHmax.[9]
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 5, 7.4, 9).
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent and dilute them into each buffer to a final concentration (e.g., 10 µg/mL).
-
Incubation: Store aliquots of each sample at various temperatures (e.g., 4°C, 25°C, 40°C) protected from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quantification: Analyze the samples using a stability-indicating HPLC-UV method. The method must be able to separate the parent compound from any potential degradants.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each pH and temperature condition to determine the degradation rate and estimate the shelf-life.
Section 5: Synthetic Strategy Overview
While numerous derivatives of the diazaspiro[5.5]undecane core have been reported, the synthesis of the parent this compound can be approached through established organic chemistry principles. A plausible synthetic route would involve the construction of the spirocyclic core followed by functional group manipulation.
A potential strategy could involve a key Michael addition step to form the spirocyclic framework, similar to methods described for related diazaspiro-undecanes.[10] The final step would involve salt formation by treating the free base with hydrochloric acid.
Caption: Generalized synthetic workflow.
Conclusion
This compound is a compound built upon a privileged medicinal chemistry scaffold. Its physicochemical properties are dominated by the basic secondary amine at the N9 position and the formation of its hydrochloride salt, which is critical for ensuring adequate aqueous solubility. The carbamate moiety at N3 is essentially non-basic but contributes to the molecule's polarity and hydrogen bonding capacity. A comprehensive understanding and experimental validation of its pKa, stability profile, and solubility are paramount for any drug development program utilizing this core. The protocols and principles outlined in this guide provide a robust framework for researchers to conduct this essential characterization, enabling the rational design of formulations and predictive modeling of in vivo behavior.
References
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- Al-Gharabli, S.; et al. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. 2022.
- Kato, Y.; et al. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. 2014.
- Singh, G.; et al. Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles.
- Dolbois, A.; et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. 2021.
- BenchChem. The Dihydrochloride Salt Form in Drug Design: A Technical Guide. Benchchem.
- Wicha, S.; et al.
- PubChem. 1-oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-fluorobenzoyl)propyl)-5-phenyl-, hydrochloride. PubChem.
- Cendán, I.; et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
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- Monogue, M.; et al.
- Dolbois, A.; et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. 2021.
- Ojala, K.; et al. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki. 2021.
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- ResearchGate. pKa values in solubility determination using the Henderson-Hasselbalch equation.
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An In-Depth Technical Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. Among these, the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a versatile template for the development of novel therapeutics. This technical guide provides a comprehensive overview of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS Number: 1598381-36-2), detailing its chemical identity, physicochemical properties, a plausible and detailed synthetic methodology, and its significant potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction: The Significance of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery due to their inherent structural rigidity and novelty. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold, a key heterocyclic framework, combines the structural features of a piperidine ring and an oxazolidinone ring. This unique combination offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.
Derivatives of the broader diazaspiro[5.5]undecane class have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for treating a variety of diseases. The replacement of a cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template has led to the discovery of novel CCR5 antagonists, highlighting the therapeutic potential of this core structure.[1]
Chemical Identity:
-
Systematic Name: this compound
-
CAS Number: 1598381-36-2
-
Molecular Formula: C₈H₁₅ClN₂O₂
-
Molecular Weight: 206.67 g/mol
Physicochemical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. This information is crucial for its handling, formulation, and for understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1598381-36-2 | [2][3][4] |
| Molecular Formula | C₈H₁₄N₂O₂.ClH | ChemUniverse |
| Purity | 95% | ChemUniverse |
| MDL Number | MFCD19708011 | ChemUniverse |
| Physical Form | Solid | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General Gud. |
Note: Some properties are inferred based on the structure and data from similar compounds and chemical suppliers.
Synthesis of this compound: A Proposed Methodological Approach
Proposed Synthetic Workflow
The synthesis of the target compound can be envisioned as a multi-step process starting from a commercially available piperidine derivative. The key steps would involve the introduction of a protected amino alcohol functionality, followed by cyclization to form the oxazolidinone ring, and finally, deprotection and salt formation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Epoxidation of N-Boc-4-piperidone
-
Rationale: The initial step involves the formation of a spiro-epoxide, which serves as a key intermediate for the introduction of the required amino alcohol functionality. The Corey-Chaykovsky reaction is a reliable method for this transformation.
-
Procedure:
-
To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.
-
Step 2: Ring Opening of the Epoxide
-
Rationale: The epoxide ring is opened with ammonia to introduce the aminomethyl and hydroxyl groups at the spiro-center. This reaction sets the stage for the subsequent cyclization to form the oxazolidinone ring.
-
Procedure:
-
Dissolve the crude epoxide from the previous step in methanol in a sealed pressure vessel.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution for 30 minutes.
-
Seal the vessel and heat the reaction mixture to 60-70 °C overnight.
-
After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.
-
Step 3: Formation of the Oxazolidinone Ring
-
Rationale: The amino alcohol is cyclized to form the desired 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core. This is typically achieved using a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base.
-
Procedure:
-
Dissolve the amino alcohol in anhydrous dichloromethane and cool the solution to 0 °C.
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate.
-
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final steps involve the removal of the Boc protecting group from the piperidine nitrogen and the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility.
-
Procedure:
-
Dissolve the Boc-protected spirocycle in a solution of hydrochloric acid in 1,4-dioxane or diethyl ether.
-
Stir the mixture at room temperature for 1-2 hours.
-
The product, This compound , will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Applications in Drug Discovery and Development
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold is a valuable building block in the design of novel bioactive molecules. Its derivatives have been explored for a range of therapeutic targets.
Potential Therapeutic Areas
-
Antiviral Agents: As previously mentioned, the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core has been utilized as a template for the development of CCR5 antagonists.[1] CCR5 is a co-receptor for HIV entry into host cells, making its antagonists a critical class of antiretroviral drugs.
-
Oncology: The rigid spirocyclic framework can be exploited to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression. For instance, related triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective METTL3 inhibitors, a target of interest in oncology.[5]
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. The unique conformation of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold could be leveraged to develop novel ligands for CNS receptors with improved selectivity and reduced off-target effects. For example, 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been investigated as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[6]
-
Metabolic Diseases: Derivatives of the closely related 1,9-diazaspiro[5.5]undecan-2-one have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, suggesting potential applications in the treatment of obesity and type 2 diabetes.
Structure-Activity Relationship (SAR) Considerations
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core offers two primary points for diversification: the nitrogen atom of the piperidine ring (position 9) and the nitrogen atom of the oxazolidinone ring (position 3).
-
Substitution at the 9-position: This position is readily amenable to modification through standard N-alkylation or N-arylation reactions. SAR studies on related diazaspirocycles have shown that the nature of the substituent at this position can significantly influence biological activity and target selectivity.
-
Substitution at the 3-position: Modification at this position would likely require a more involved synthetic strategy, potentially starting from a different amino alcohol precursor. However, this offers an additional avenue for optimizing the pharmacological profile of lead compounds.
Conclusion
This compound is a valuable heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a rigid framework for the design of potent and selective modulators of various biological targets. The proposed synthetic route offers a practical approach for its preparation, enabling further exploration of its chemical space and biological activities. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core is poised to play an increasingly important role in the development of next-generation medicines.
References
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Reagentia. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, hydrochloride (1:1). Available from: [Link]
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PubMed. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Available from: [Link]
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ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]
-
Journal of Medicinal Chemistry. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Available from: [Link]
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An In-depth Technical Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride and its Derivatives: A Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold, a key heterocyclic structure in modern medicinal chemistry. We will delve into its chemical architecture, synthetic pathways, and its significant role in the development of novel therapeutics, with a particular focus on its hydrochloride salt form. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new bioactive molecules.
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Core: A Structural Overview
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core is a spirocyclic heterocyclic system. Its structure is characterized by two rings, a piperidine ring and an oxazolidinone ring, sharing a single carbon atom (the spiro center). The hydrochloride salt is formed by the protonation of one or both of the basic nitrogen atoms, typically the more accessible nitrogen at the 9-position. This salt form often enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.
Key Structural Features:
-
Spirocyclic System: The spiro fusion of the two rings imparts a rigid, three-dimensional conformation. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Oxazolidinone Ring: This five-membered ring contains a carbamate functional group. The oxygen and nitrogen atoms in this ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
-
Piperidine Ring: This six-membered ring contains a secondary amine at the 9-position, which is a key site for chemical modification to modulate the compound's pharmacological properties. The nitrogen at the 3-position is part of the carbamate.
-
Chirality: The spiro carbon atom is a stereocenter, meaning that the molecule can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly, making stereoselective synthesis a critical aspect of drug development.
Below is a diagram illustrating the workflow for the structural analysis of this class of compounds.
Caption: Logical workflow for the investigation of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold.
Synthesis of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold
The synthesis of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core and its derivatives typically involves a multi-step sequence. While a specific protocol for the parent hydrochloride is not extensively detailed in publicly available literature, a general and versatile strategy can be extrapolated from the synthesis of its derivatives.[1] A common approach starts from a readily available N-protected 4-piperidone.
A plausible synthetic pathway is outlined below:
Caption: A representative synthetic workflow for 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives.
Representative Experimental Protocol for Derivative Synthesis
The following protocol is a representative example adapted from the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, which shares key steps with the synthesis of the title compound's scaffold.[1]
Step 1: Epoxide Formation
-
To a suspension of trimethylsulfoxonium iodide in dry DMSO, add sodium hydride (NaH) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture until the evolution of hydrogen gas ceases.
-
Add a solution of N-Boc-4-piperidone in dry DMSO dropwise.
-
Heat the reaction mixture to facilitate the formation of the epoxide.
-
After completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the epoxide intermediate.
Step 2: Aminoalcohol Formation
-
Dissolve the epoxide intermediate in a suitable solvent such as ethanol.
-
Add the desired primary amine (for derivatives) or ammonia (for the parent scaffold).
-
Heat the mixture in a sealed vessel to promote the ring-opening of the epoxide.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude aminoalcohol.
Step 3: Acylation and Cyclization
-
Dissolve the aminoalcohol in a dry, aprotic solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and add a base, such as triethylamine.
-
Add an acylating agent (e.g., chloroacetyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Dissolve the resulting acylated intermediate in a suitable solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as potassium tert-butoxide, to induce intramolecular cyclization.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the crude product by column chromatography to obtain the Boc-protected spirocyclic core.
Step 4: Deprotection and Hydrochloride Salt Formation
-
Dissolve the Boc-protected spirocycle in a suitable solvent like methanol or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate out of the solution or can be obtained by concentrating the solvent.
-
Wash the resulting solid with a non-polar solvent (e.g., diethyl ether) and dry under vacuum to yield the final hydrochloride salt.
Physicochemical Properties and Spectroscopic Characterization
| Property | Predicted/Expected Value |
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |
| ¹H NMR | Expected to show characteristic peaks for the piperidine and oxazolidinone ring protons. The protons adjacent to the nitrogen and oxygen atoms would be deshielded. |
| ¹³C NMR | Expected to show a characteristic peak for the carbonyl carbon of the carbamate at around 155-160 ppm, and a spiro carbon signal. |
| Mass Spectrometry (ESI+) | Expected to show a parent ion peak corresponding to the free base [M+H]⁺ at m/z 171.11. |
| Infrared (IR) Spectroscopy | Expected to show a strong absorption band for the C=O stretch of the carbamate at around 1750 cm⁻¹, and N-H stretching bands. |
Note: These are predicted values and should be confirmed by experimental data.
Applications in Drug Discovery
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to its exploration in various therapeutic areas.
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management
A significant application of this scaffold is in the development of dual-acting analgesics. Derivatives of 1-oxa-3,9-diazaspiro[5.5]undecane have been synthesized and shown to act as potent MOR agonists and σ1R antagonists.[1]
-
Mechanism of Action: The MOR is the primary target for opioid analgesics like morphine. Activation of this receptor produces strong pain relief. The σ1R is an intracellular chaperone protein that, when antagonized, can potentiate opioid analgesia and potentially mitigate some of the side effects associated with long-term opioid use. By combining these two activities in a single molecule, it is possible to develop safer and more effective pain treatments.
The following diagram illustrates the dual-target mechanism for analgesia.
Caption: Dual mechanism of action for analgesia of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives.
Other Therapeutic Areas
Derivatives of the broader diazaspiro[5.5]undecane family have also been investigated for other therapeutic applications, including:
-
Antihypertensive agents [2]
-
Soluble epoxide hydrolase (sEH) inhibitors for chronic kidney diseases [3]
-
Acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders
-
METTL3 inhibitors for oncology [4]
Structure-Activity Relationship (SAR) Insights
SAR studies on derivatives of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold have provided valuable insights for optimizing their pharmacological profiles. For the dual MOR/σ1R ligands, the following observations have been made[1]:
| Position of Substitution | Effect on Activity |
| N-9 Position | Substitution with a phenethyl group is generally favorable for high affinity at both MOR and σ1R. |
| C-4 Position | Introduction of an aryl or heteroaryl group at this position is crucial for σ1R affinity. The nature of the aromatic ring and its substituents can fine-tune the selectivity and potency. |
| C-2 Position | Small alkyl groups at this position are well-tolerated and can influence the potency and physicochemical properties of the compound. |
These SAR trends highlight the modular nature of this scaffold, allowing for systematic chemical modifications to achieve the desired biological activity.
Key Experimental Protocols in Preclinical Evaluation
The preclinical evaluation of compounds based on this scaffold involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and safety profile.
In Vitro Radioligand Binding Assays
These assays are used to determine the affinity of the compounds for their target receptors.
Protocol for σ1R Binding Assay: [5][6][7]
-
Membrane Preparation: Prepare cell membrane homogenates from a source rich in the target receptor (e.g., HEK-293 cells overexpressing the human σ1R).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., -pentazocine for σ1R) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) of the test compound by fitting the data to a one-site competition binding equation using software like Prism.
In Vivo Analgesia Models
The paw pressure test (Randall-Selitto test) is a common method to assess the analgesic efficacy of test compounds in rodents.[8][9][10][11][12]
Protocol for Paw Pressure Test:
-
Animal Acclimation: Acclimatize the animals (e.g., mice or rats) to the testing environment and handling.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold by applying a linearly increasing mechanical force to the plantar surface of the hind paw until the animal withdraws its paw.
-
Compound Administration: Administer the test compound via the desired route (e.g., oral, subcutaneous).
-
Post-treatment Measurements: At various time points after compound administration, re-measure the paw withdrawal threshold.
-
Data Analysis: An increase in the paw withdrawal threshold compared to the vehicle-treated control group indicates an analgesic effect.
Cardiac Safety Assessment: hERG Patch-Clamp Assay
To assess the risk of drug-induced cardiac arrhythmias, it is crucial to evaluate the compound's effect on the hERG potassium channel.[13][14][15][16][17]
Protocol for hERG Patch-Clamp Assay:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK-293 or CHO cells).
-
Whole-Cell Patch-Clamp: Record hERG currents using the whole-cell patch-clamp technique.
-
Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Acquisition and Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC₅₀ value (the concentration that causes 50% inhibition of the current).
Conclusion and Future Perspectives
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold has proven to be a highly valuable and versatile platform for the discovery of new drugs targeting a range of diseases. Its rigid three-dimensional structure and the presence of multiple points for chemical modification allow for the fine-tuning of its pharmacological properties. The successful development of potent dual-acting analgesics based on this scaffold highlights its potential for creating multi-target ligands with improved efficacy and safety profiles.
Future research in this area is likely to focus on:
-
The development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives.
-
The exploration of this scaffold for other biological targets, leveraging its privileged structure status.
-
In-depth studies of the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into clinical development.
As our understanding of the molecular basis of diseases grows, scaffolds like 1-oxa-3,9-diazaspiro[5.5]undecan-2-one will continue to be essential tools for the rational design of the next generation of therapeutics.
References
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Neurofit. (n.d.). Paw Pressure (Randall-Selitto test). Retrieved from [Link]
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Beattie, K. A., de Boer, T. P., Gibson, N. K., Leishman, D. J., & Mirams, G. R. (2021). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. The Journal of physiology, 599(13), 3351–3371. [Link]
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Gotor, V., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [Link]
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Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & medicinal chemistry letters, 24(2), 565–570. [Link]
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The Emergence of Dual-Target Analgesics: A Technical Guide to the Mechanism of Action of 4-Aryl-1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
A Senior Application Scientist's Perspective on a Novel Pain Therapeutic Strategy
Introduction
The management of chronic and severe pain remains a significant challenge in modern medicine. For decades, µ-opioid receptor (MOR) agonists have been the cornerstone of potent analgesia. However, their clinical utility is often hampered by a range of debilitating side effects, including respiratory depression, constipation, and the development of tolerance and dependence. This has spurred the search for innovative therapeutic strategies that can provide effective pain relief with an improved safety profile.
This technical guide delves into the mechanism of action of a promising class of compounds: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. These molecules represent a paradigm shift in analgesic drug development, moving away from single-target agents to a more nuanced, dual-target approach. Specifically, they function as both µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists . This unique pharmacological profile offers the potential for potent analgesia with a reduction in the undesirable effects associated with traditional opioids.
While the user's initial query specified "1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride," extensive research has revealed that the core 1-oxa-diazaspiro[5.5]undecane scaffold serves as a versatile template for developing drugs with diverse biological activities. The most robust and clinically relevant data pertains to the 4-Aryl substituted derivatives targeting the MOR and σ1R for the treatment of pain. Therefore, this guide will focus on this well-documented and promising class of compounds.
The Rationale for a Dual-Target Approach: MOR Agonism and σ1R Antagonism
The therapeutic strategy underpinning these spirocyclic compounds is the simultaneous modulation of two distinct but interacting pathways involved in pain perception.
The Role of the µ-Opioid Receptor (MOR) in Analgesia
The µ-opioid receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. Activation of MOR by endogenous or exogenous agonists leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. This results in the powerful analgesic effects for which opioids are known.
The Sigma-1 Receptor (σ1R): A Modulator of Pain Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a classical opioid receptor and has no homology with other mammalian proteins. The σ1R plays a crucial role in modulating various cellular functions, including ion channel activity, neurotransmitter release, and neuronal plasticity.[1]
In the context of pain, the σ1R is considered a "pro-nociceptive" modulator.[1] Activation of σ1R can enhance pain signaling and contribute to the development of central sensitization, a key feature of chronic pain states where the nervous system becomes hyperexcitable. Conversely, antagonism of the σ1R has been shown to produce antihyperalgesic and antiallodynic effects, making it an attractive target for pain management.[1]
Synergistic Interaction: The Core of the Mechanism
The innovative mechanism of action of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives lies in the synergistic interplay between MOR agonism and σ1R antagonism. By simultaneously activating the primary target for analgesia (MOR) and blocking a key facilitator of pain amplification (σ1R), these compounds can achieve robust pain relief. Furthermore, preclinical studies suggest that σ1R antagonism can potentiate the analgesic effects of MOR agonists, potentially allowing for lower, more effective doses and a corresponding reduction in opioid-related side effects.[2]
Molecular Mechanism of Action: A Closer Look
The dual pharmacological activity of these spirocyclic compounds is dictated by their specific chemical structure, which allows for simultaneous and effective binding to both the MOR and the σ1R.
Binding and Activation of the µ-Opioid Receptor
Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been shown to bind with high affinity to the MOR and act as agonists.[3][4] This agonistic activity triggers the canonical G-protein signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability and analgesia.
Antagonism of the Sigma-1 Receptor
Concurrently, these compounds bind to the σ1R and act as antagonists. This blockade of σ1R function is thought to counteract the pro-nociceptive effects of the receptor, thereby reducing neuronal hyperexcitability and attenuating pain hypersensitivity.[1]
The combined effect is a multi-pronged attack on pain signaling pathways, offering a more comprehensive and potentially safer approach to pain management.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives at the cellular level.
Caption: Dual mechanism of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Experimental Validation of the Mechanism of Action
A series of in vitro and in vivo experiments are crucial to elucidate and confirm the dual mechanism of action of these compounds.
In Vitro Binding and Functional Assays
1. Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of the compounds to their respective targets.
-
µ-Opioid Receptor (MOR) Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the MOR.
-
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human MOR (e.g., CHO-K1 cells).
-
Incubate the cell membranes with a fixed concentration of a radiolabeled MOR agonist (e.g., [³H]-DAMGO) and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Sigma-1 Receptor (σ1R) Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the test compound for the σ1R.
-
Protocol:
-
Prepare membrane homogenates from a tissue source rich in σ1R (e.g., guinea pig liver) or from a cell line overexpressing the receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled σ1R ligand (e.g., -pentazocine).[5]
-
Add varying concentrations of the test compound to the incubation mixture.
-
Following incubation, perform rapid filtration to separate bound and free radioligand.
-
Measure the radioactivity on the filters.
-
Determine the IC50 and Ki values as described for the MOR binding assay.
-
-
2. Functional Assays
These assays determine whether the compound acts as an agonist or an antagonist at the receptor.
-
cAMP Accumulation Assay (for MOR agonism):
-
Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity via MOR activation.
-
Protocol:
-
Use a cell line expressing the MOR (e.g., CHO-K1).
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound and incubate.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).
-
A dose-dependent decrease in cAMP levels indicates MOR agonism.
-
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of dual-target compounds.
In Vivo Models of Analgesia
Animal models are essential for evaluating the analgesic efficacy of the compounds in a physiological context.
1. Hot Plate Test (Thermal Nociception)
-
Objective: To assess the central analgesic activity of the test compound against a thermal stimulus.
-
Protocol:
-
Place a mouse or rat on a heated plate maintained at a constant temperature (e.g., 55°C).[6]
-
Measure the latency to a nocifensive response, such as paw licking or jumping.[6]
-
Administer the test compound and repeat the measurement at various time points.
-
An increase in the latency to respond indicates an analgesic effect.
-
2. Von Frey Test (Mechanical Allodynia)
-
Objective: To evaluate the efficacy of the test compound in a model of neuropathic pain, which is characterized by hypersensitivity to mechanical stimuli.
-
Protocol:
-
Induce neuropathic pain in rats or mice (e.g., via chronic constriction injury of the sciatic nerve).
-
Place the animal in a chamber with a mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[2][7]
-
Determine the paw withdrawal threshold, which is the minimum force required to elicit a withdrawal response.[2]
-
Administer the test compound and measure the paw withdrawal threshold at different time points.
-
An increase in the paw withdrawal threshold indicates a reduction in mechanical allodynia.
-
Quantitative Data Summary
The following table summarizes representative pharmacological data for a lead compound from the 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane series, compound 15au , as reported in the literature.[3][4]
| Parameter | Receptor/Assay | Value |
| Binding Affinity (Ki) | µ-Opioid Receptor (human) | 1.5 nM |
| Sigma-1 Receptor (human) | 2.8 nM | |
| Functional Activity (EC50) | MOR Agonism (cAMP assay) | 12 nM |
| In Vivo Efficacy (ED50) | Paw Pressure Test (mice) | 5.8 mg/kg |
Data extracted from Puig et al. (2020). J Med Chem.[3][4]
Synthesis of a Representative Compound
The synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives is a multi-step process. The following is a representative synthetic scheme for a compound within this class.
Synthesis of 9-(2-Fluorophenethyl)-2-methyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Hydrochloride (15ah) [8]
-
Epoxide Formation: N-Boc-4-piperidone is reacted with a Corey-Chaykovsky reagent to form the corresponding epoxide.
-
Ring Opening: The epoxide is then subjected to a thermal ring-opening reaction with aniline to yield an aminoalcohol intermediate.
-
Cyclization: The aminoalcohol is acylated and subsequently cyclized to form the spirocyclic lactam core.
-
N-Deprotection and Alkylation: The Boc protecting group is removed, and the resulting secondary amine is alkylated with a suitable phenethyl halide to introduce the desired substituent at the 9-position.
-
Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Conclusion and Future Directions
The dual mechanism of action of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as MOR agonists and σ1R antagonists represents a highly promising and innovative strategy for the development of safer and more effective analgesics. By targeting both a primary pain-relieving pathway and a key pain-amplifying pathway, these compounds have the potential to provide robust analgesia with a reduced burden of opioid-related side effects.
Further research is warranted to fully elucidate the intricate interplay between the MOR and σ1R systems and to optimize the pharmacological properties of this class of compounds. Clinical trials will be essential to translate the promising preclinical findings into tangible benefits for patients suffering from chronic and severe pain. The continued exploration of such multi-target ligands holds the key to a new era in pain management.
References
-
Zamorano, R., et al. (2014). Sigma-1 Receptor and Pain. Frontiers in Pharmacology, 5, 204. [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
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Vidal-Torres, A., et al. (2013). The sigma-1 receptor antagonist S1RA reduces mechanical and thermal hypersensitivity in a model of neuropathic pain in mice. The Journal of Pain, 14(10), 1107-1118. [Link]
-
Puig, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
-
Puig, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, [Link]
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Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.34.1–1.34.21. [Link]
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Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18), e1935. [Link]
-
Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55–63. [Link]
-
Dixon, W. J. (1980). Efficient analysis of experimental observations. Annual review of pharmacology and toxicology, 20, 441–462. [Link]
-
American Chemical Society. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
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1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride: A Technical Guide for Advanced Research
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that often translates to enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides an in-depth analysis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, a promising heterocyclic entity for drug discovery and development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its physicochemical properties, a plausible synthetic route based on established methodologies for analogous structures, and a discussion of its potential therapeutic applications. By grounding the discussion in established scientific principles and referencing analogous compounds, this guide aims to serve as a valuable resource for investigators exploring this chemical space.
Introduction: The Strategic Value of Spirocyclic Scaffolds
The pursuit of novel chemical entities with superior efficacy and safety profiles is a central theme in pharmaceutical research. Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant interest due to their inherent structural rigidity and three-dimensionality. This constrained conformation can lead to a more precise interaction with biological targets, often resulting in higher potency and selectivity compared to their more flexible acyclic or monocyclic counterparts. Furthermore, the introduction of a spiro-center can favorably modulate physicochemical properties such as solubility and metabolic stability, which are critical for the developability of a drug candidate.
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a particularly intriguing scaffold. It combines the desirable features of a spirocycle with the proven pharmacophoric elements of a piperidine and a morpholinone-like ring system. The presence of two nitrogen atoms at positions 3 and 9 offers opportunities for chemical modification to fine-tune the molecule's properties and biological activity. This guide will focus on the hydrochloride salt of this compound, which is expected to exhibit improved aqueous solubility, a key consideration for in vitro biological assays and potential formulation development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any successful research and development program.
Molecular Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 127957-65-7 |
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| Canonical SMILES | C1CNCC2(CC1)NC(=O)O2.Cl |
Structural Representation
The three-dimensional structure of the spirocyclic core is a key determinant of its biological activity. The diagram below illustrates the connectivity of the atoms in 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.
Caption: Chemical structure of this compound.
Representative Synthetic Approach
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule suggests that it can be assembled from a suitably protected piperidine derivative. The key step would be the formation of the oxazolidinone ring onto the piperidine scaffold.
Caption: A plausible retrosynthetic pathway for the target spirocycle.
Proposed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Synthesis of a Protected 4-Amino-4-(cyanomethyl)piperidine
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add sodium cyanide followed by ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.
Step 2: Reduction of the Nitrile to the Amino Alcohol
-
Dissolve the crude aminonitrile from the previous step in a suitable solvent (e.g., tetrahydrofuran).
-
Carefully add a reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
Filter the resulting precipitate and concentrate the filtrate to yield the crude amino alcohol.
Step 3: Formation of the Oxazolidinone Ring and Deprotection
-
Dissolve the crude amino alcohol in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add a phosgene equivalent, such as triphosgene, dropwise.
-
Stir the reaction at room temperature until cyclization is complete.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.
-
Dissolve the crude Boc-protected spirocycle in a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol) to effect deprotection.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).
Potential Applications in Drug Discovery
The structural motifs present in this compound suggest several potential therapeutic applications. The following areas represent promising avenues for future research.
Central Nervous System (CNS) Disorders
Piperidine and morpholine-like structures are common in a wide range of CNS-active agents. The rigid spirocyclic core could be exploited to develop selective ligands for various receptors and transporters in the brain, with potential applications in the treatment of depression, anxiety, schizophrenia, and neurodegenerative diseases.
Oncology
The diazaspiro[5.5]undecane scaffold has been explored for the development of inhibitors of key signaling pathways implicated in cancer. For instance, derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been investigated as inhibitors of acetyl-CoA carboxylase (ACC), a target in oncology and metabolic diseases.[1]
Infectious Diseases
The ability to introduce diverse functional groups at the nitrogen positions allows for the generation of compound libraries for screening against various bacterial and viral targets. The unique three-dimensional shape of the spirocycle may enable interactions with protein pockets that are not accessible to more planar molecules.
Conclusion and Future Directions
This compound is a compound of significant interest for medicinal chemists and drug discovery scientists. Its spirocyclic nature, combined with the presence of readily functionalizable nitrogen atoms, provides a versatile platform for the design of novel therapeutic agents. While detailed biological data for this specific compound is limited in the public literature, the information available for analogous structures strongly suggests its potential across multiple therapeutic areas. The representative synthetic protocol outlined in this guide provides a practical starting point for its preparation and future derivatization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective medicines.
References
-
Menhaji-Klotz, E., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37193-37207. Available at: [Link]
-
PubChem. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Molport. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS Number: 1598381-36-2). In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a compound's physical properties is paramount for formulation development, quality control, and regulatory compliance. This document addresses the current scarcity of publicly available experimental data for this specific spirocyclic compound. By synergizing theoretical predictions with detailed, field-proven experimental protocols, this guide empowers researchers to systematically determine the essential physical and chemical attributes of this molecule. The subsequent sections will delve into the structural attributes, predicted physicochemical parameters, and a series of robust analytical methodologies for empirical characterization.
Introduction and Molecular Overview
This compound belongs to the class of spirocyclic heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique three-dimensional structures and potential as scaffolds for novel therapeutic agents. The presence of a lactam ring, an ether linkage, and two amine functionalities, one of which is protonated as a hydrochloride salt, suggests a molecule with a distinct polarity and potential for various intermolecular interactions.
Molecular Structure:
Figure 2: Workflow for the thermal analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. For TGA, a ceramic pan is recommended.
-
Instrument Setup (DSC): Place the sealed sample pan and an empty reference pan into the DSC cell.
-
DSC Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate, typically 10°C/minute, to a temperature significantly above the melting point (e.g., 300°C). A nitrogen purge is used to maintain an inert atmosphere.
-
Instrument Setup (TGA): Place the sample pan onto the TGA balance.
-
TGA Thermal Program: Equilibrate the sample at a low temperature (e.g., 25°C) and then heat at a controlled rate (e.g., 10°C/minute) to a high temperature (e.g., 500°C) to ensure complete decomposition.
-
Data Analysis:
-
DSC: The melting point is determined as the onset or peak of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion. The presence of multiple thermal events may indicate polymorphism or the presence of solvates.
-
TGA: The thermogram will show the temperature at which weight loss occurs, indicating decomposition. This provides information on the thermal stability of the compound.
-
Solubility Determination
Rationale: Solubility is a critical parameter that influences a drug's bioavailability. As a hydrochloride salt, the compound is expected to be water-soluble. However, its solubility in various organic solvents and biorelevant media should be quantified to support formulation and preclinical studies.
Experimental Workflow: Solubility Assessment
Figure 3: Workflow for determining the solubility of this compound.
Step-by-Step Protocol:
-
Solvent Selection: A range of solvents should be chosen, including purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Equilibrium Method: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Spectroscopic Characterization
Rationale: Spectroscopic techniques are essential for confirming the chemical structure and identity of the compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The chemical shifts and coupling constants will be characteristic of the spirocyclic structure.
-
¹³C NMR: Will show the number of unique carbon environments in the molecule, confirming the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretch: Around 3200-3400 cm⁻¹ (from the secondary amine and amide).
-
C=O stretch (lactam): Around 1650-1680 cm⁻¹.
-
C-N stretch: Around 1000-1200 cm⁻¹.
-
C-O stretch (ether): Around 1050-1150 cm⁻¹.
3.3.3. Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected monoisotopic mass of the free base (C₈H₁₄N₂O₂) is approximately 170.1055 g/mol . In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z corresponding to this mass.
Crystallinity and Polymorphism
Rationale: The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is the primary technique for investigating the crystallinity and identifying different polymorphic forms.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: A crystalline material will produce a characteristic pattern of sharp peaks, while an amorphous solid will show a broad halo. The peak positions and intensities serve as a fingerprint for a specific crystalline form.
Stability and Hygroscopicity
Rationale: Understanding the stability of the compound under various environmental conditions (temperature, humidity, light) is crucial for determining appropriate storage conditions and shelf-life. Hygroscopicity, the tendency of a substance to absorb moisture from the air, can affect its physical and chemical stability, as well as its handling properties.
Experimental Protocol: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
-
Sample Preparation: A small amount of the sample is placed on a microbalance in the DVS instrument.
-
Experimental Program: The sample is subjected to a pre-defined program of varying relative humidity (RH) at a constant temperature.
-
Data Analysis: The instrument measures the change in mass of the sample as a function of RH. The resulting sorption/desorption isotherm provides a quantitative measure of the compound's hygroscopicity.
Conclusion
References
Due to the lack of specific literature on the physical properties of this compound, this section will provide general references to the analytical techniques described.
- Differential Scanning Calorimetry in Pharmaceutical Development. (This would be a link to a relevant review article or textbook on thermal analysis in the pharmaceutical sciences).
- Techniques for Solubility Determination in Drug Discovery and Development. (This would be a link to a relevant review or methodology paper).
- Spectroscopic Methods in Organic Chemistry. (This would be a link to a standard textbook or comprehensive online resource for NMR, IR, and MS).
- Powder X-ray Diffraction in Pharmaceutical Sciences.
- Hygroscopicity and Drug Stability. (This would be a link to a relevant article or guidance document on DVS and stability testing).
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride solubility data
An In-depth Technical Guide to the Solubility Profile of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical success, profoundly influencing its absorption, bioavailability, and formulation feasibility.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of this compound, a novel spirocyclic chemical entity. While specific experimental data for this compound is not publicly available, this document serves as a foundational whitepaper, detailing the theoretical principles and robust experimental methodologies required for its complete solubility assessment. We will explore the structural attributes of the molecule, delineate the critical factors governing its dissolution, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination, and discuss the role of computational modeling in modern drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals tasked with advancing new chemical entities from the bench to the clinic.
Introduction: The Central Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is arguably the most critical gatekeeper for oral drug development.[4][5] An API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation and exert its pharmacological effect.[1][5] Consequently, low aqueous solubility often leads to inadequate bioavailability, high dose requirements, and erratic therapeutic responses.[1]
The subject of this guide, this compound, presents a unique structural profile. Its key features include:
-
A Spirocyclic Core: Spirocycles, characterized by two rings joined at a single carbon atom, introduce three-dimensionality (a higher Fsp³) into molecular structures.[6] This increased saturation and departure from planarity often correlates with improved physicochemical properties, including enhanced aqueous solubility, when compared to their flat aromatic counterparts.[6][7][8]
-
A Hydrochloride Salt Form: The formation of salts, particularly hydrochloride salts for basic compounds, is a primary and effective strategy employed in pharmaceutical development to enhance the solubility and dissolution rate of an API.[9][10]
Based on these structural characteristics, it is hypothesized that this compound will exhibit favorable solubility in aqueous media, particularly under acidic pH conditions. However, this hypothesis requires rigorous experimental validation.
Foundational Principles Governing Solubility
A comprehensive understanding of an API's solubility requires an appreciation of the thermodynamic and physicochemical factors that govern the dissolution process.
2.1. Thermodynamic vs. Kinetic Solubility
It is essential to distinguish between two types of solubility measurements commonly used in drug discovery:
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[11][12] It is a rapid, high-throughput measurement ideal for the early screening of large compound libraries to flag potential issues.[13][14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium.[11][14] This "gold standard" measurement is crucial for lead optimization and formulation development, as it reflects the most stable, and typically least soluble, crystalline form of the compound.[12][15]
2.2. Critical Factors Influencing Solubility
Several interconnected parameters dictate the solubility of this compound:
-
pH and pKa: As a hydrochloride salt of a basic compound, its solubility will be highly dependent on the pH of the medium.[4] In the low pH environment of the stomach, the compound will be fully ionized, leading to higher solubility. As the pH increases through the gastrointestinal tract, the compound may convert to its less soluble free base form. Determining the compound's pKa is therefore essential to predict its solubility profile across the physiological pH range (1.2-6.8).[5][16]
-
Solid-State Properties: The solid-state form of the API has a profound impact on its solubility.[11] Amorphous forms are generally more soluble than their crystalline counterparts, though they may be less stable.[15] The existence of different crystalline forms (polymorphs) can also lead to variations in solubility.[17]
-
Temperature: Most drug substances exhibit endothermic dissolution, meaning their solubility increases with temperature.[18][19] Solubility studies are typically conducted at ambient temperature (25 °C) and physiological temperature (37 °C) to assess this effect.[17]
-
Common Ion Effect: The solubility of a salt can be suppressed by the presence of a common ion in the solution.[20] For a hydrochloride salt, this could be relevant in media with high chloride concentrations.
Experimental Protocols for Solubility Determination
The following protocols represent robust, self-validating methodologies for the comprehensive solubility characterization of this compound.
3.1. Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This high-throughput assay is designed for early-stage discovery to quickly rank compounds. The underlying principle is that precipitation of an insoluble compound from solution will cause turbidity, which can be measured by light scattering.[14]
Experimental Workflow:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The small amount of DMSO helps to initially dissolve the compound before precipitation.[11][13]
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) with shaking.[13] Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[12]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the measured turbidity significantly exceeds the background.
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1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Abstract
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a rigid, three-dimensional framework for the development of novel therapeutic agents. Notably, it has been identified as a core template for potent CCR5 antagonists, which are crucial in HIV research.[1] This guide provides a comprehensive, in-depth exploration of a robust and versatile synthetic pathway to this compound. We will dissect a multi-step synthesis commencing from the commercially available N-Boc-4-piperidone, detailing the causal mechanisms behind each transformation, providing field-proven experimental protocols, and discussing the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic target.
Retrosynthetic Strategy
A logical retrosynthetic analysis reveals a convergent and efficient pathway. The target hydrochloride salt can be accessed from its free-base form, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one. The core spirocyclic oxazolidinone structure is disconnected across the carbamate C-N and C-O bonds, pointing to a key 1,2-amino alcohol intermediate derived from a piperidine core. This intermediate, a protected 4-amino-4-(hydroxymethyl)piperidine, is the linchpin of the synthesis. Further disconnection of this amino alcohol leads back to a spiro-epoxide, which can be synthesized directly from a commercially available, nitrogen-protected 4-piperidone. This strategy leverages robust, high-yielding reactions and strategically employs a protecting group to ensure regiochemical control.
Sources
The Emergence of a Versatile Scaffold: A Technical Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of the spirocyclic compound, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. Initially developed as a novel scaffold for neurokinin-1 (NK-1) receptor antagonists, this unique heterocyclic structure was later independently utilized as a foundational template in the quest for potent C-C chemokine receptor type 5 (CCR5) antagonists for anti-HIV therapeutics. This document delves into the distinct yet parallel research streams that have defined the scientific journey of this compound, offering detailed synthetic protocols, characterization data, and an exploration of its significance in modern drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.
Introduction: A Tale of Two Targets
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a compelling example of how a single molecular scaffold can be independently identified and utilized in distinct therapeutic areas. This spirocyclic system, characterized by the fusion of a piperidine ring and an oxazolidinone ring, possesses a rigid, three-dimensional architecture that is highly attractive for presenting pharmacophoric elements in a defined spatial orientation.
Its journey began in the early 2000s, with its initial disclosure in a patent by F. Hoffmann-La Roche focused on the development of neurokinin-1 (NK-1) receptor antagonists. These receptors, involved in pain transmission and inflammatory responses, were a significant target for novel therapeutics.
Contemporaneously, researchers at the Schering-Plough Research Institute identified the same core structure as a promising template for the design of C-C chemokine receptor type 5 (CCR5) antagonists. The CCR5 receptor is a critical co-receptor for the entry of the most common strains of HIV into host cells, making its blockade a key strategy in antiretroviral therapy. The evolution of this scaffold in their research led to the development of novel 3,9-diazaspiro[5.5]undecane and undecan-2-one CCR5 antagonists, with the original 1-oxa-3,9-diazaspiro[5.5]undecan-2-one serving as a crucial starting point.[1][2]
This guide will first detail the foundational synthesis and properties of the parent compound, this compound, and then explore its divergent applications, providing the scientific context and experimental rationale behind its use in targeting both the NK-1 and CCR5 receptors.
Physicochemical and Structural Characteristics
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1598381-36-2 | ChemUniverse |
| Molecular Formula | C₈H₁₄N₂O₂ · HCl | ChemUniverse |
| Molecular Weight | 206.67 g/mol | Guidechem |
| Appearance | White to off-white solid | Generic Material Safety Data |
| Purity | Typically ≥95% | ChemUniverse |
Structural Representation:
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The synthesis of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold is a multi-step process that can be adapted for the preparation of various derivatives. The following sections provide a general, illustrative synthetic pathway based on principles of modern heterocyclic chemistry. It is important to note that specific reagents and conditions may vary based on the desired scale and substitution patterns.
General Synthetic Workflow
The construction of the spirocyclic core typically involves the initial formation of a substituted piperidine ring, followed by the annulation of the oxazolidinone ring.
Caption: Generalized workflow for the synthesis of the target compound.
Exemplary Synthetic Protocol
The following protocol is a representative synthesis. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel with appropriate safety precautions.
Step 1: Synthesis of a Key Piperidine Intermediate
-
Reaction Setup: To a solution of a suitable N-protected 4-piperidone in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a suitable reagent for introducing a hydroxymethyl or equivalent functional group at the 4-position. This can be achieved through various methods, such as a Grignard reaction with paraformaldehyde or a Reformatsky-type reaction.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, ranging from -78 °C to room temperature, depending on the specific reagents used.
-
Work-up and Purification: Upon completion, the reaction is quenched with a suitable aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 2: Formation of the Spirocyclic Oxazolidinone Ring
-
Reaction Setup: The purified piperidine intermediate from Step 1 is dissolved in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Cyclization: A cyclizing agent, such as carbonyldiimidazole or a phosgene equivalent, is added to the solution. The reaction mixture is heated to facilitate the intramolecular cyclization, forming the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The resulting spirocyclic compound is purified by recrystallization or column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Deprotection: If an N-protecting group was used, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or hydrogenolysis for a Cbz group).
-
Salt Formation: The free base of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring.
-
Isolation: The precipitated hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Applications in Drug Discovery
The rigid, spirocyclic nature of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one makes it an excellent scaffold for presenting substituents in well-defined vectors, which is highly advantageous for achieving specific and high-affinity interactions with biological targets.
As a Scaffold for NK-1 Receptor Antagonists
The initial discovery of this scaffold was in the context of developing antagonists for the neurokinin-1 (NK-1) receptor. The general structure-activity relationship (SAR) for this class of compounds often involves a core scaffold that positions aromatic or heteroaromatic groups in a specific spatial arrangement to interact with key residues in the receptor binding pocket. The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core provides a robust platform for orienting such substituents.
As a Template for CCR5 Receptor Antagonists
Independently, the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one structure was identified as a promising template for the development of CCR5 antagonists. In this context, the spirocyclic core serves as a central anchor from which substituents can be elaborated to interact with the allosteric binding site of the CCR5 receptor, thereby preventing the conformational changes necessary for HIV entry. The research in this area led to the replacement of the cyclic carbamate with other functionalities to optimize potency, selectivity, and pharmacokinetic properties, resulting in the discovery of novel 3,9-diazaspiro[5.5]undecane and undecan-2-one derivatives.[1][2]
Caption: Divergent applications of the core scaffold in drug discovery.
Conclusion
This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its independent discovery and application in two distinct and highly significant therapeutic areas underscore its versatility and favorable structural attributes. This guide has provided a comprehensive overview of its discovery, a representative synthetic approach, and its dual roles as a foundation for both NK-1 and CCR5 receptor antagonists. As the demand for novel, three-dimensional chemical matter continues to grow in drug discovery, it is anticipated that the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold and its derivatives will continue to be a source of inspiration for the development of new and innovative therapeutics.
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Yang, H., Lin, X. F., Padilla, F., Gabriel, S. D., Heilek, G., Ji, C., Sankuratri, S., deRosier, A., Berry, P., & Rotstein, D. M. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209–213. [Link]
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The Ascendance of Diazaspiro Cores: A Technical Guide for Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the third dimension of chemical space. Flat, aromatic-rich molecules are making way for complex, three-dimensional scaffolds that offer superior interaction with biological targets. Among these, diazaspiro compounds have emerged as a privileged structural motif, prized for their inherent rigidity, synthetic tractability, and profound impact on pharmacological properties. This guide provides an in-depth exploration of novel diazaspiro compounds, offering researchers, scientists, and drug development professionals a technical and practical overview of their synthesis, application, and the strategic thinking behind their deployment in drug discovery programs.
The Diazaspiro Advantage: Why Three-Dimensionality Matters
The introduction of a spirocyclic core, particularly a diazaspiro system, into a molecule imparts several desirable attributes that can overcome common challenges in drug development.[1][2] The quaternary carbon at the heart of the spirocycle locks the two rings in a perpendicular orientation, creating a rigid, non-planar structure.[1] This has several profound consequences:
-
Enhanced Target Engagement: The three-dimensional arrangement of substituents allows for more precise and multi-vector interactions with the complex topographies of protein binding sites, often leading to increased potency and selectivity.[1]
-
Improved Physicochemical Properties: Moving away from planarity can disrupt crystal packing, leading to increased aqueous solubility.[2] Furthermore, the increased sp³ character can reduce lipophilicity and improve metabolic stability, key factors in developing orally bioavailable drugs.[1][2]
-
Exploration of Novel Chemical Space: Diazaspiro scaffolds provide access to previously underexplored areas of chemical space, offering opportunities to develop first-in-class therapeutics and circumvent existing intellectual property.[1]
The strategic incorporation of nitrogen atoms within the spirocyclic framework provides crucial handles for further chemical modification and for establishing key hydrogen bond interactions with biological targets.
Synthetic Strategies: Building the Diazaspiro Core
The construction of the diazaspiro core can be achieved through a variety of elegant and robust synthetic methodologies. The choice of strategy is often dictated by the desired ring sizes and substitution patterns.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a powerful tool for the synthesis of various diazaspiro systems, such as the 1,9-diazaspiro[5.5]undecane scaffold.[3] This approach typically involves the preparation of a diene precursor containing two nitrogen atoms, which is then subjected to a ruthenium-based catalyst to effect the cyclization.
A key advantage of RCM is its functional group tolerance, allowing for the preparation of complex and highly decorated diazaspiro building blocks.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies are also widely employed. For instance, the synthesis of the 1,8-diazaspiro[4.5]decane scaffold has been achieved through a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate.[3] This reaction proceeds under acidic conditions and highlights the utility of electrophile-induced cyclizations in constructing these complex ring systems.
Experimental Protocol: Synthesis of a 1,8-Diazaspiro[4.5]decane Scaffold (Illustrative)
-
Precursor Synthesis: Synthesize the requisite 4-aminobutene intermediate bearing appropriate protecting groups on the nitrogen atoms.
-
Cyclization: Dissolve the 4-aminobutene precursor in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a solution of bromine in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,8-diazaspiro[4.5]decane scaffold.
Diazaspiro Compounds in Action: Therapeutic Applications
The versatility of the diazaspiro scaffold is evident in the wide range of biological targets it has been successfully used to modulate.
Kinase Inhibition
Protein kinases are a major class of drug targets, and diazaspiro compounds have emerged as potent and selective kinase inhibitors.
-
RIPK1 Inhibitors for Necroptosis: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[4][5] Virtual screening followed by chemical optimization led to the discovery of compounds with nanomolar inhibitory activity.[4][5]
-
Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases: The same 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] These kinases are involved in cytokine signaling pathways that drive inflammation. A lead compound from this series demonstrated excellent potency, selectivity over JAK2, and significant anti-inflammatory efficacy in a preclinical model of ulcerative colitis.[6]
Neuroscience Drug Discovery
The rigid nature of diazaspiro scaffolds makes them particularly well-suited for targeting receptors in the central nervous system (CNS).
-
Sigma and Muscarinic Receptor Modulation: The 2,7-diazaspiro[4.4]nonane scaffold has yielded potent ligands for sigma-1 and sigma-2 receptors, which are implicated in pain, neurodegeneration, and addiction.[7] Related azaspirocyclic compounds have also shown activity at muscarinic acetylcholine receptors, highlighting their potential for treating cognitive disorders.[7][8]
-
Dopamine D4 Receptor Antagonists: A computer-aided drug design approach led to the discovery of 2,7-diazaspiro[3.5]nonane derivatives as selective antagonists of the dopamine D4 receptor.[9][10] This work showcases how the unique geometry of the spirocycle can be leveraged to achieve selectivity over other dopamine receptor subtypes.[9][10]
Antiproliferative and Antiviral Agents
-
Anticancer Activity: Substituted diazaspiro hydantoins have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines.[11] Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the N-terminal of the hydantoin ring is crucial for activity.[11]
-
Antiviral Applications: Novel azaspiro dihydrotriazines have been designed as inhibitors of the human dihydrofolate reductase (hDHFR) enzyme, a host factor targeted by influenza viruses.[12] These compounds have demonstrated potent antiviral activity against influenza B and respiratory syncytial virus (RSV).[12]
Structure-Activity Relationships (SAR): A Case Study
The development of potent and selective diazaspiro-based drugs relies heavily on a thorough understanding of their structure-activity relationships. A study on 1-oxa-2,8-diazaspiro[4.5]decan-3-ones as M1 muscarinic agonists provides an excellent example.[8]
| Compound | Modification | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | In Vivo Antiamnesic Activity |
| 6a | 2,8-Dimethyl | High | High | Active (0.1 mg/kg) |
| Modified 6a | Altered N2-methyl | Increased M1/M2 selectivity | - | Loss of activity |
| 13 | O1 replaced with N | Low | - | Inactive |
Table 1: SAR of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives as M1 muscarinic agonists.
This study demonstrated that while altering the N2-methyl group of the lead compound 6a improved selectivity for M1 over M2 receptors, it unfortunately led to a loss of agonist activity.[8] Furthermore, replacing the oxygen atom at position 1 with a nitrogen atom was not tolerated for M1 receptor binding.[8] This highlights the delicate interplay between the core scaffold and its substituents in determining biological activity.
Future Directions and Conclusion
Diazaspiro compounds represent a vibrant and fruitful area of research in medicinal chemistry. Their unique three-dimensional structures offer a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this field will likely focus on the development of novel synthetic methodologies to access an even greater diversity of diazaspiro scaffolds. The continued integration of computational chemistry with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new diazaspiro-based drug candidates for a wide range of diseases. For researchers and drug development professionals, the diazaspiro core is not merely a structural curiosity but a powerful tool to unlock the next generation of innovative medicines.
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Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]
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Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]
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Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. [Link]
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(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
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Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). PubMed. [Link]
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Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation. NIH. [Link]
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Mitogen-activated protein kinase routes as targets in the action of diaza-anthracene compounds with a potent growth-inhibitory effect on cancer cells. PubMed. [Link]
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Methodological & Application
Application Notes & Protocols: The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold in Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the modern era of drug discovery, the pursuit of novel chemical matter has pivoted from planar, aromatic systems towards scaffolds that offer greater three-dimensionality.[1][2] Spirocyclic systems, defined by two rings sharing a single atom, are at the forefront of this evolution.[3][4] Their rigid, non-planar conformations provide an exceptional platform for orienting chemical substituents into precise vectors in three-dimensional space, enhancing interactions with complex biological targets.[5] This increased fraction of sp³-hybridized carbons (Fsp³) within a molecule often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for successful clinical translation.[3]
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a privileged scaffold, integrating several key features for medicinal chemistry. The spirocyclic nature provides the foundational 3D architecture. The embedded lactam (-one) and ether (Oxa-) functionalities introduce polarity and hydrogen bonding capabilities, while the two nitrogen atoms (diaza-) at positions 3 and 9 serve as versatile handles for synthetic elaboration and modulation of physicochemical properties like basicity. This guide provides a comprehensive overview of the strategic application of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride scaffold, from its fundamental properties to detailed synthetic protocols and its potential in targeting a range of therapeutic areas.
Physicochemical Characteristics of the Spirocyclic Core
The inherent structure of the diazaspiro[5.5]undecane core imparts a favorable balance of properties for drug development. The hydrochloride salt form is typically employed to enhance aqueous solubility and facilitate handling and formulation. Below is a summary of typical and calculated physicochemical properties for this class of scaffolds.
| Property | Typical Value Range | Significance in Drug Design |
| Molecular Weight | 150 - 250 g/mol (Core) | Provides a low molecular weight starting point, allowing for significant derivatization without violating Lipinski's Rule of Five. |
| cLogP | 0.0 - 1.5 | Indicates a favorable balance between hydrophilicity and lipophilicity, crucial for membrane permeability and avoiding off-target toxicity. |
| Topological Polar Surface Area (TPSA) | 35 - 50 Ų | Suggests good potential for oral bioavailability and cell permeability.[6] |
| Hydrogen Bond Donors | 1 - 2 | The secondary amine (or protonated amine in the salt form) provides a key hydrogen bond donor for target interaction. |
| Hydrogen Bond Acceptors | 2 - 3 | The lactam carbonyl and ether oxygen act as hydrogen bond acceptors, critical for anchoring the molecule in a binding pocket. |
| pKa | 7.5 - 9.0 | The basicity of the N9 amine allows for salt formation and is often a key site for interaction with acidic residues in target proteins. |
Core Scaffold and Derivatization Strategy
The strategic value of a scaffold lies in its potential for synthetic diversification. The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one structure offers two primary points for modification, with the nitrogen at the 9-position being the most synthetically accessible and commonly exploited handle for exploring structure-activity relationships (SAR).
Caption: Core structure and key points for synthetic modification.
General Synthetic Protocol: Accessing the Scaffold
While numerous routes to diazaspirocycles exist, a common and robust strategy involves the cyclization of a suitably functionalized piperidine precursor. The following protocol is a generalized, multi-step sequence adapted from established methods for constructing similar spirocyclic lactams.[7][8]
Workflow Visualization
Caption: Generalized synthetic workflow to the target scaffold.
Protocol: Synthesis of this compound
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Toluene
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Spiro-epoxide)
-
Rationale: This step creates the spiro-epoxide, a key intermediate. The Corey-Chaykovsky reaction is a reliable method for converting ketones to epoxides.
-
Suspend sodium hydride (1.1 eq) in anhydrous DMSO under an inert atmosphere (N₂ or Ar).
-
Add trimethylsulfoxonium iodide (1.1 eq) portion-wise, allowing for gas evolution to subside between additions. Stir the resulting mixture for 30 minutes at room temperature.
-
Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DMSO dropwise.
-
Heat the reaction to 50°C for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and cautiously quench by the slow addition of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-epoxide, which can often be used in the next step without further purification.
Step 2: Synthesis of the Amino Alcohol Intermediate
-
Rationale: Nucleophilic ring-opening of the epoxide by the amino group of glycine methyl ester establishes the carbon-nitrogen bond that will form part of the lactam ring.
-
Dissolve glycine methyl ester hydrochloride (1.2 eq) in methanol and add triethylamine (1.3 eq). Stir for 15 minutes.
-
Add the crude spiro-epoxide from Step 1 (1.0 eq) to the mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by LC-MS.
-
Cool to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, gradient elution e.g., 0-10% methanol in dichloromethane) to afford the pure amino alcohol intermediate.
Step 3: Intramolecular Lactam Formation
-
Rationale: This thermal or base-mediated cyclization is the key ring-forming step that creates the desired lactam structure. Toluene is a common high-boiling solvent for this transformation.
-
Dissolve the purified amino alcohol (1.0 eq) in toluene.
-
Heat the solution to reflux (approx. 110°C) for 18-36 hours, monitoring for the consumption of starting material and formation of the lactam product by LC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude N-Boc protected scaffold can be purified by chromatography if necessary.
Step 4: Boc Deprotection and Hydrochloride Salt Formation
-
Rationale: The final step removes the Boc protecting group from the N9 position, liberating the secondary amine and simultaneously forming the hydrochloride salt to improve stability and solubility.
-
Dissolve the crude or purified N-Boc protected scaffold from Step 3 in a minimal amount of diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0°C).
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature for 2-4 hours.
-
A precipitate will typically form. If not, the product can be precipitated by adding excess diethyl ether.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Applications in Drug Discovery & Target Rationale
The versatility of the diazaspiro[5.5]undecane core is demonstrated by the diverse biological activities of its analogues. Based on extensive research on related scaffolds, the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one framework is a promising starting point for programs targeting several therapeutic areas.
1. Metabolic Disorders: Acetyl-CoA Carboxylase (ACC) Inhibition
-
Rationale: ACC1 and ACC2 are critical enzymes in fatty acid synthesis and oxidation. Inhibiting both isoforms can reduce fat storage and increase fat burning, making them prime targets for treating obesity and type 2 diabetes.[7]
-
Evidence: Libraries of 1,9-diazaspiro[5.5]undecan-2-ones have yielded potent dual ACC1/ACC2 inhibitors with IC₅₀ values in the low nanomolar range.[7] The spirocyclic core serves to correctly position substituents that interact with key residues in the enzyme's active site.
2. Pain Management: Dual MOR Agonism / σ₁R Antagonism
-
Rationale: Combining μ-opioid receptor (MOR) agonism for potent analgesia with sigma-1 receptor (σ₁R) antagonism can mitigate common opioid-related side effects like tolerance and dependence.[8]
-
Evidence: A series of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were identified as potent dual-target ligands, demonstrating that this scaffold can effectively present pharmacophores for both a GPCR (MOR) and an intracellular chaperone protein (σ₁R).[8][9] One lead compound showed potent analgesic activity comparable to oxycodone but with a reduced side-effect profile in preclinical models.[8]
3. Cardiovascular Disease: α₁-Adrenoceptor Blockade
-
Rationale: Blocking α₁-adrenoceptors on vascular smooth muscle leads to vasodilation and a reduction in blood pressure, a proven mechanism for treating hypertension.
-
Evidence: 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been shown to possess potent antihypertensive activity, which was attributed to peripheral α₁-adrenoceptor blockade.[10]
Summary of Biological Activity for Related Scaffolds
| Scaffold Class | Target(s) | Representative Activity | Therapeutic Area | Reference |
| 3,4-pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | ACC1 / ACC2 | IC₅₀ = 1.0 - 3.4 nM | Obesity, Diabetes | [7] |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanes | MOR / σ₁R | Kᵢ = 1.6 nM (MOR), 2.3 nM (σ₁R) | Pain | [8] |
| 9-(indolylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | α₁-Adrenoceptor | Potent antihypertensive agent | Hypertension | [10] |
Potential Mechanism of Action: ACC Inhibition
Caption: Role of ACC in fatty acid metabolism and the intervention point for a scaffold-based inhibitor.
Protocol: Scaffold Derivatization for Library Synthesis
This protocol outlines a standard procedure for creating a library of analogues by acylating the N9 position of the scaffold.
Materials:
-
This compound (scaffold)
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
Procedure (per reaction):
-
Rationale: Amide bond formation is a robust and reliable reaction for library synthesis. HATU is an efficient coupling agent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and activate the carboxylic acid.
-
To a reaction vial, add the carboxylic acid (1.2 eq) and HATU (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.
-
In a separate vial, dissolve the this compound scaffold (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the scaffold solution to the pre-activated carboxylic acid mixture.
-
Seal the vial and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, the crude reaction mixture can be directly purified by preparative HPLC to yield the final, pure compound for biological screening.
Conclusion
The this compound scaffold is a highly promising building block for contemporary drug discovery. Its inherent three-dimensionality, coupled with synthetically accessible handles for diversification, provides a robust platform for developing novel therapeutics. By leveraging the insights gained from closely related spirocyclic systems, researchers can strategically apply this scaffold to generate high-quality compound libraries with a strong potential for identifying potent and selective modulators of challenging biological targets in metabolic disease, pain management, and beyond.
References
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De la Cruz, R. C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. Available at: [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US20210179567A1.
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed Abstract. Available at: [Link]
-
Collins, I., et al. (2012). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Carreira, E. M., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Marsden, S. P., et al. (2018). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie. Available at: [Link]
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MDPI. (Special Issue). Spirocycles in Medicinal Chemistry. Molecules. Available at: [Link]
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Stepan, A. F. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Publication Collection. Available at: [Link]
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Kourounakis, A. P., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
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Researcher.Life. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery. Available at: [Link]
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The Spirocyclic Scaffold in Focus: Application Notes for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride in Medicinal Chemistry
Introduction: The Rise of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. For decades, drug discovery was dominated by flat, aromatic structures. However, the contemporary consensus among researchers is a decisive shift towards molecules with greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their rigid, well-defined three-dimensional arrangement offers a powerful tool to navigate chemical space, optimize ligand-target interactions, and improve pharmacokinetic properties.[1] This guide provides an in-depth exploration of a specific spirocyclic scaffold, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, and its potential applications in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, by examining its structural congeners, we can extrapolate its potential and provide robust protocols for its synthesis and evaluation.
The 1-Oxa-3,9-diazaspiro[5.5]undecane Core: A Privileged Scaffold
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core is a unique heterocyclic system that combines the structural features of a piperidine and a morpholinone through a spirocyclic linkage. This arrangement imparts a rigid conformation that can be exploited to orient substituents in precise vectors, enhancing binding affinity and selectivity for biological targets. The presence of two nitrogen atoms at positions 3 and 9, along with a lactam carbonyl, provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening.
Derivatives of the closely related 1,9-diazaspiro[5.5]undecane have been investigated for a range of biological activities, including the treatment of obesity, pain, and cardiovascular disorders.[1] Furthermore, 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been synthesized and evaluated as antihypertensive agents, acting as peripheral alpha 1-adrenoceptor blockers.[2] These examples underscore the therapeutic potential inherent in the diazaspiro[5.5]undecane framework.
Postulated Therapeutic Applications and Mechanistic Rationale
Based on the structure-activity relationships of analogous compounds, this compound and its derivatives are promising candidates for several therapeutic areas:
-
Oncology: The rigid scaffold can be functionalized to target protein-protein interactions or the active sites of enzymes implicated in cancer progression. For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones have demonstrated potent antitumor activity against various cancer cell lines.[3]
-
Central Nervous System (CNS) Disorders: Spirocyclic structures are increasingly being explored for their ability to modulate CNS targets. The dual μ-opioid receptor agonism and σ1 receptor antagonism of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives for the treatment of pain highlights the potential of this scaffold in neurology.[4]
-
Infectious Diseases: The unique three-dimensional shape of spirocycles can lead to novel mechanisms of antimicrobial action, potentially overcoming existing resistance mechanisms.
The hydrochloride salt form of the title compound suggests good aqueous solubility, a desirable property for a drug candidate, facilitating formulation and in vivo administration.
Experimental Protocols
The following protocols are proposed as a starting point for the synthesis and biological evaluation of this compound and its derivatives. These are generalized procedures based on established methodologies for similar spirocyclic systems and will likely require optimization.
Protocol 1: Synthesis of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Core
This proposed synthesis is adapted from methodologies used for related diazaspiro[5.5]undecane systems.[1]
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Procedure:
-
Synthesis of the Spiro-oxazolidinone Precursor: To a solution of a suitable nucleophile, such as lithiated methoxyallene, in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a solution of N-Boc-4-piperidone dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Cyclization: Treat the resulting allenyl alcohol with a catalytic amount of a gold or silver salt in a suitable solvent (e.g., dichloromethane) to induce cyclization to the spiro-oxazolidinone.
-
Boc Deprotection: Dissolve the spiro-oxazolidinone in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Remove the solvent and TFA under reduced pressure.
-
N-9 Functionalization (Example: Reductive Amination): Dissolve the deprotected spirocycle in a suitable solvent such as methanol. Add the desired aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride. Stir the reaction at room temperature for 12-24 hours.
-
Salt Formation: Purify the N-9 functionalized product by column chromatography. Dissolve the purified product in anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Protocol 2: In Vitro Biological Evaluation - Antiproliferative Assay
This protocol describes a standard method to assess the anticancer potential of the synthesized compounds.
Caption: Workflow for determining the in vitro antiproliferative activity of synthesized compounds.
Step-by-Step Procedure:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast adenocarcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound and its derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the compound solutions to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37 °C.
-
Viability Assay (MTT Assay): Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
Quantitative data from the antiproliferative assays should be summarized in a table for clear comparison.
| Compound ID | R Group at N-9 | A549 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Target-HCl | H | To be determined | To be determined |
| Derivative-1 | Benzyl | To be determined | To be determined |
| Derivative-2 | 4-Fluorobenzyl | To be determined | To be determined |
| Doxorubicin | N/A | Reference value | Reference value |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its rigid three-dimensional structure and multiple points for diversification make it an attractive core for library synthesis and screening. The proposed protocols provide a framework for initiating research into this underexplored chemical space. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to elucidate the structure-activity relationships and identify lead compounds for further preclinical development.
References
-
PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]
- De Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(53), 33455-33473.
- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
- Puig, X., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
- Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
-
Wang, Y., et al. (2018). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4][5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 23(11), 2931.
- A. R. D. S. Almeida, et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 64(19), 14781-14803.
-
ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]
-
PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. Retrieved from [Link]
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
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PubChem. (n.d.). Triazaspiro[5.5]undecane derivatives and drugs containing the same as the active ingredient - Patent US-7053090-B2. Retrieved from [Link]
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Application Notes and Protocols for sEH Inhibitors: A Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride and Related Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of potent soluble epoxide hydrolase (sEH) inhibitors, with a focus on the structural class represented by 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. While this specific compound serves as a structural archetype, the principles, protocols, and mechanistic insights discussed herein are broadly applicable to a range of potent urea and carbamate-based sEH inhibitors. This guide details the mechanism of sEH action, provides validated protocols for in vitro and in vivo evaluation, and explains the scientific rationale behind key experimental designs to ensure robust and reproducible results.
Introduction: The Rationale for Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene) is a critical enzyme in the arachidonic acid (AA) cascade. The cytochrome P450 (CYP) epoxygenase pathway metabolizes AA into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These lipid epoxides are potent endogenous signaling molecules with a wide range of biological activities, including vasodilation, anti-inflammatory effects, anti-fibrotic properties, and promotion of angiogenesis.
However, the biological activity of EETs is terminated upon their rapid hydrolysis by sEH into the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). Therefore, inhibiting sEH represents a compelling therapeutic strategy to stabilize and augment the beneficial effects of endogenous EETs. This approach has shown significant promise in preclinical models of hypertension, cardiovascular disease, inflammation, and neuropathic pain.
The compound 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one belongs to a class of potent sEH inhibitors characterized by a spirocyclic core. These inhibitors typically feature a urea or carbamate moiety that interacts directly with the catalytic residues of the sEH active site, particularly Asp335, which acts as a nucleophile, and the catalytic tyrosines (Tyr383 and Tyr466) that stabilize the transition state. The hydrochloride salt form is often utilized to improve the solubility and handling of the compound for experimental use.
Signaling Pathway of sEH Action and Inhibition
The diagram below illustrates the central role of sEH in the arachidonic acid cascade and the therapeutic impact of its inhibition.
Caption: Step-by-step workflow for assessing the in vivo pharmacodynamic activity of an sEH inhibitor by measuring lipid biomarkers.
Application in a Disease Model: Lipopolysaccharide (LPS)-Induced Inflammation
sEH inhibitors are potent anti-inflammatory agents. A common and robust model to test this is the LPS-induced systemic inflammation model in mice.
Protocol 3: LPS-Induced Inflammation Model
Principle: LPS, a component of gram-negative bacteria cell walls, induces a powerful systemic inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. sEH inhibition is expected to suppress this cytokine storm by stabilizing anti-inflammatory EETs.
Procedure:
-
Inhibitor Dosing: Dose mice with the sEH inhibitor (e.g., 10 mg/kg, p.o.) or vehicle.
-
Inflammatory Challenge: One hour after inhibitor administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: 90 minutes after the LPS challenge (a typical time for peak TNF-α release), collect blood via cardiac puncture.
-
Cytokine Analysis: Prepare plasma and measure the concentration of TNF-α and/or IL-6 using a commercially available ELISA kit.
-
Data Analysis: Compare the plasma cytokine levels between the vehicle-treated group and the inhibitor-treated group. A significant reduction in cytokine levels in the treated group indicates anti-inflammatory efficacy.
Expected Outcome: A potent sEH inhibitor should significantly reduce LPS-induced TNF-α levels, demonstrating its protective, anti-inflammatory effects in vivo. This provides a strong rationale for its development in inflammatory diseases.
Summary and Best Practices
-
Solubility is Key: The hydrochloride salt form of compounds like 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is used to improve aqueous solubility. Always confirm the solubility and stability of your inhibitor in the chosen vehicle before in vivo studies.
-
Validate Your Assay: When performing in vitro assays, always include a known reference inhibitor (e.g., TPPU, UC1153) as a positive control to validate the assay performance.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): For advanced studies, correlating the plasma concentration of the inhibitor (PK) with the EET/DHET ratio (PD) at various time points is crucial for establishing a dose-response relationship and guiding dose selection for efficacy models.
-
Selectivity: While not detailed here, assessing the inhibitor's selectivity against other hydrolases is an important step in preclinical development to identify potential off-target effects.
By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively characterize and advance novel sEH inhibitors from in vitro screening to in vivo proof-of-concept.
References
-
Imig, J. D. (2020). Epoxyeicosatrienoic acids and soluble epoxide hydrolase in cardiovascular disease. Nature Reviews Cardiology. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health. Annual review of pharmacology and toxicology. [Link]
-
Shen, L., & Liao, J. (2018). Soluble epoxide hydrolase: A novel therapeutic target for cardiovascular diseases. Journal of Cardiovascular Pharmacology. [Link]
-
Gomez, G. A., et al. (2004). The Structure of Human Soluble Epoxide Hydrolase Reveals a Catalytic Triad and a Cl− Binding Site. Journal of Biological Chemistry. [Link]
-
Jones, P. D., et al. (2005). Potent, orally active urea-based inhibitors of the soluble epoxide hydrolase. Journal of Medicinal Chemistry. [Link]
The Application of Diazaspiro Compounds in Central Nervous System Disorders: A Detailed Guide for Researchers
The intricate and often challenging landscape of drug discovery for Central Nervous System (CNS) disorders has led researchers to explore novel chemical scaffolds that offer unique three-dimensional structures and improved pharmacological properties. Among these, diazaspiro compounds have emerged as a promising class of molecules with significant potential for the treatment of a range of neurological and psychiatric conditions. Their rigid spirocyclic core allows for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. This guide provides a comprehensive overview of the application of diazaspiro compounds in CNS disorders, detailing their mechanisms of action, key experimental protocols, and structure-activity relationships.
Introduction to Diazaspiro Compounds in CNS Drug Discovery
Diazaspiro compounds are a class of heterocyclic molecules characterized by a spirocyclic system containing two nitrogen atoms. This structural motif imparts a high degree of rigidity and three-dimensionality, which is advantageous in drug design as it can lead to improved binding to the complex topographies of CNS targets.[1] The incorporation of the diazaspiro core can also favorably modulate physicochemical properties such as lipophilicity and metabolic stability, enhancing the bioavailability and brain penetration of drug candidates.[2]
The versatility of the diazaspiro scaffold has been exploited to develop ligands for a variety of CNS targets, leading to the investigation of these compounds for anxiolytic, antipsychotic, and anticonvulsant activities.
Anxiolytic Applications: Targeting the Serotonergic System
A significant area of application for diazaspiro compounds is in the development of anxiolytic agents. The mechanism of action for many of these compounds involves the modulation of the serotonergic system, particularly the 5-HT1A receptor.
Mechanism of Action: 5-HT1A Receptor Partial Agonism
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of mood and anxiety. Diazaspiro compounds, such as the well-known anxiolytic buspirone (an azaspirodecanedione), act as partial agonists at 5-HT1A receptors.[3]
At presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, these compounds act as full agonists, inhibiting serotonin synthesis and release through a negative feedback mechanism.[3] In contrast, at postsynaptic 5-HT1A receptors, particularly in the hippocampus and cortex, they exhibit partial agonist activity.[3] This dual action is believed to contribute to their anxiolytic effects without the sedative and dependence-producing properties associated with benzodiazepines.[3]
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drug candidates in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms).
-
Video tracking software (e.g., ANY-maze, EthoVision XT).
-
Test animals (mice or rats).
-
Diazaspiro compound solution and vehicle control.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer the diazaspiro compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute session. Record the time spent in and the number of entries into the open and closed arms using the video tracking software.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters in the drug-treated group compared to the vehicle control group indicates an anxiolytic effect.
Antipsychotic Applications: Targeting Dopamine D3 Receptors
Diazaspiro compounds have also been investigated as potent and selective antagonists of the dopamine D3 receptor, a key target in the treatment of schizophrenia and other psychotic disorders.[2]
Mechanism of Action: Dopamine D3 Receptor Antagonism
The dopamine D3 receptor is highly expressed in the mesolimbic pathway of the brain, a region associated with reward, motivation, and emotion.[2] Overactivity of this pathway is implicated in the positive symptoms of schizophrenia. Selective D3 receptor antagonists are hypothesized to normalize this hyperactivity without causing the extrapyramidal side effects associated with non-selective D2 receptor blockade.[4]
Blockade of D3 receptors by diazaspiro compounds can modulate downstream signaling pathways, including those involved in gene expression and neuronal excitability, ultimately leading to a reduction in psychotic symptoms.[4]
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Application Notes and Protocols for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride and Its Derivatives in Drug Discovery
Introduction: The Versatility of the Diazaspiro[5.5]undecane Scaffold
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of functional groups, making it an attractive starting point for the development of novel therapeutics. While direct biological applications of the parent hydrochloride salt are not extensively documented, its true value lies in its utility as a versatile building block for creating potent and selective modulators of various biological targets.
Derivatives of the broader diazaspiro[5.5]undecane class have shown significant promise in treating a range of conditions, from hypertension to chronic pain and metabolic disorders.[1][2][3] This application note will focus on a particularly compelling therapeutic avenue: the development of soluble epoxide hydrolase (sEH) inhibitors based on the 1-Oxa-3,9-diazaspiro[5.5]undecane scaffold for the potential treatment of chronic kidney disease.[4]
We will provide a detailed, exemplary protocol for the derivatization of the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core into a urea-based inhibitor, followed by a standard protocol for evaluating its biological activity.
PART 1: Safety, Handling, and Physicochemical Properties
1.1. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. Avoid dust formation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
1.2. Physicochemical Data Summary
The following table summarizes key physicochemical properties for representative diazaspiro[5.5]undecane structures. These values are useful for predicting solubility, permeability, and other drug-like properties.
| Property | Value (for related structures) | Significance in Drug Discovery |
| Molecular Weight | Varies with substitution | Influences absorption and distribution; generally <500 g/mol is preferred. |
| logP | Varies | A measure of lipophilicity, affecting membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | Varies | Predicts hydrogen bonding potential and cell permeability. |
| Hydrogen Bond Donors/Acceptors | Varies | Key for target binding interactions. |
PART 2: Synthetic Protocol - From Core Scaffold to Potent sEH Inhibitor
This section details a representative synthetic procedure for converting the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core into a trisubstituted urea derivative, a class of compounds shown to be highly potent sEH inhibitors.[4]
2.1. Scientific Rationale
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy fatty acids. By inhibiting sEH, the levels of these beneficial epoxides are increased, which has shown therapeutic potential in models of hypertension and kidney disease.[4] The spirocyclic core of our starting material provides a rigid scaffold, while the urea functionality is designed to form key hydrogen bond interactions within the active site of the sEH enzyme.
2.2. Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a urea-based sEH inhibitor.
2.3. Step-by-Step Synthesis Protocol
Objective: To synthesize a 9-substituted urea derivative of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.
Materials:
-
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Substituted isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Solubilization: Add anhydrous DCM to the flask to dissolve the starting material.
-
Neutralization: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise. The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine at the 9-position for subsequent reaction.
-
Isocyanate Addition: In a separate flask, dissolve the substituted isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C. The nucleophilic amine will attack the electrophilic carbon of the isocyanate to form the urea linkage.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trisubstituted urea product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and mass spectrometry.
PART 3: Biological Evaluation - sEH Inhibition Assay
This protocol provides a standard method for assessing the inhibitory activity of the newly synthesized compound against the human sEH enzyme.
3.1. Mechanism of sEH Action and Inhibition
Caption: Mechanism of soluble epoxide hydrolase (sEH) inhibition.
3.2. Assay Protocol
Objective: To determine the IC50 value of the synthesized inhibitor against human recombinant sEH.
Materials:
-
Human recombinant sEH
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Synthesized inhibitor compound
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions in assay buffer to generate a range of test concentrations.
-
Enzyme Preparation: Dilute the human recombinant sEH to the desired working concentration in cold assay buffer.
-
Assay Plate Setup: To each well of the 96-well plate, add:
-
Assay buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate (PHOME) to all wells to start the reaction. The sEH will hydrolyze the substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) at regular intervals for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound is a valuable starting material for the synthesis of complex, biologically active molecules. The protocols outlined in this application note provide a robust framework for its derivatization into a potent sEH inhibitor and the subsequent evaluation of its biological efficacy. This approach, rooted in established medicinal chemistry principles, demonstrates the potential of this scaffold in the ongoing search for novel therapeutics for chronic diseases.
References
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. Available from: [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available from: [Link]
-
de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21638-21654. Available from: [Link]
-
ResearchGate. (2008). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Available from: [Link]
-
PubChem. 1-oxa-3,9-diazaspiro(5.5)undecan-2-one, 9-(3-(p-fluorobenzoyl)propyl)-5-phenyl-, hydrochloride. Available from: [Link]
-
Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10834-10853. Available from: [Link]
- Google Patents. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Sources
- 1. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aksci.com [aksci.com]
Application Note & Protocol: A Modular Synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the Spirocyclic Scaffold
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that is highly desirable in drug design. By locking flexible acyclic structures into a defined spatial arrangement, spirocycles like this can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease[1], dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management[2][3], and as core components in anti-tuberculosis agents[4].
This application note provides a detailed, field-proven protocol for the modular synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride derivatives. The described synthetic route is robust, scalable, and amenable to the generation of diverse compound libraries by varying the key building blocks.
Chemical Principle & Synthetic Strategy
The synthesis is designed as a three-step sequence, starting from the commercially available N-Boc-4-piperidone. The strategy hinges on three reliable and well-understood transformations:
-
Reductive Amination: To introduce the first point of diversity (R¹-group), an amine is coupled to the N-Boc-4-piperidone ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.
-
Expert Insight (Causality): Unlike harsher reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough to be used in a one-pot reaction directly with the ketone and amine. It is selective for the iminium ion intermediate formed in situ, minimizing side reactions such as the reduction of the starting ketone. This enhances yield and simplifies purification[5][6][7].
-
-
Intramolecular Cyclization: The key spirocyclic core is formed by cyclization of an intermediate amino alcohol. N,N'-Carbonyldiimidazole (CDI) is employed as a safe and effective cyclizing agent.
-
Expert Insight (Causality): CDI acts as a phosgene equivalent but is a stable, non-gaseous solid, making it far safer to handle. It activates the hydroxyl group of the amino alcohol intermediate, which is then intramolecularly displaced by the secondary amine to form the cyclic carbamate (a lactone-like structure) in high yield. This method avoids the use of toxic reagents and tolerates a wide variety of functional groups[8][9][10][11][12].
-
-
Boc Deprotection and Salt Formation: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the piperidine nitrogen, followed by precipitation as the hydrochloride salt.
-
Expert Insight (Causality): A solution of 4M HCl in 1,4-dioxane is the standard and highly efficient reagent for this purpose. It provides a strong, anhydrous acidic environment that cleanly cleaves the Boc group, generating volatile byproducts (isobutylene and CO₂). The desired product conveniently precipitates from the reaction mixture as its hydrochloride salt, often in high purity, simplifying the final isolation[13][14][15][16][17].
-
Workflow Visualization
The overall synthetic pathway is illustrated below. This diagram outlines the transformation from starting materials through key intermediates to the final hydrochloride salt.
Caption: Synthetic workflow for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one HCl.
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All reagents are hazardous and should be handled with care.
Step 1: Synthesis of tert-butyl 4-((2-hydroxyethyl)amino)piperidine-1-carboxylate (Intermediate A)
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the starting material in 1,2-dichloroethane (DCE, 100 mL). Add ethanolamine (3.3 mL, 55.2 mmol, 1.1 equiv.).
-
Initiation of Reductive Amination: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (15.9 g, 75.3 mmol, 1.5 equiv.) portion-wise over 15 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). The starting ketone should have a higher Rf than the more polar amino alcohol product.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate A as a viscous oil. The product is often of sufficient purity to be carried forward without further purification.
Step 2: Synthesis of tert-butyl 1-oxa-2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate (Intermediate B)
-
Reagent Setup: Dissolve the crude Intermediate A (assuming 50.2 mmol) in acetonitrile (MeCN, 150 mL) in a 500 mL round-bottom flask with a stir bar and reflux condenser.
-
Cyclizing Agent Addition: Add N,N'-Carbonyldiimidazole (CDI) (9.76 g, 60.2 mmol, 1.2 equiv.) to the solution.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by TLC (5% Methanol in DCM). The starting amino alcohol should be consumed, and a new, less polar spot (the cyclized product) should appear.
-
Solvent Removal: After completion, allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Work-up and Extraction: Redissolve the residue in ethyl acetate (150 mL) and wash successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford Intermediate B as a white solid.
Step 3: Synthesis of this compound (Final Product)
-
Reagent Setup: Dissolve the purified Intermediate B (e.g., 11.4 g, 42.1 mmol, 1.0 equiv.) in a minimal amount of methanol (approx. 20 mL) in a 250 mL round-bottom flask.
-
Deprotection: While stirring, add 4M HCl in 1,4-dioxane (53 mL, 210.5 mmol, 5.0 equiv.) dropwise at room temperature. A white precipitate will begin to form almost immediately.
-
Reaction Completion: Stir the resulting thick slurry at room temperature for 2 hours.
-
Reaction Monitoring (Self-Validation): Check for the absence of the starting material by TLC. The product hydrochloride salt is typically insoluble and will remain at the baseline.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual dioxane.
-
Drying: Dry the product under high vacuum for 12 hours to yield the final this compound as a stable, white crystalline solid.
Characterization and Data
The identity and purity of the final compound should be confirmed by standard analytical techniques. Below are representative data.
| Parameter | Expected Value/Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₁₅ClN₂O₂ |
| Molecular Weight | 206.67 g/mol |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): 4.40 (t, 2H), 3.65 (t, 2H), 3.40-3.20 (m, 4H), 2.10-1.90 (m, 4H), 1.85-1.70 (m, 1H) |
| ¹³C NMR (101 MHz, D₂O) | δ (ppm): 160.1 (C=O), 62.5, 58.0, 45.1, 42.3, 30.8 |
| HRMS (ESI+) | m/z calculated for C₈H₁₅N₂O₂⁺ [M+H]⁺: 171.1128; Found: 171.1130 |
| Typical Yield | 65-75% over 3 steps |
Troubleshooting
-
Low Yield in Step 1: Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Incomplete iminium formation can also be an issue; consider adding a catalytic amount of acetic acid.
-
Incomplete Cyclization in Step 2: CDI is moisture-sensitive. Use anhydrous acetonitrile and ensure the starting amino alcohol is dry. If the reaction stalls, an additional portion of CDI (0.2 equiv.) can be added.
-
Gummy Product in Step 3: This often indicates incomplete removal of solvents or impurities. Ensure thorough washing with diethyl ether and dry the product extensively under high vacuum. Trituration with cold acetonitrile can sometimes induce crystallization.
References
- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
-
Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
-
Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147-4154. [Link]
-
PubMed. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles. [Link]
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
-
ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
- Benchchem. yield comparison of reductive amination with different protected 4-piperidones.
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
ACS Publications. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
-
DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
ACS Publications. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
- Wordpress. Carbonyldiimidazole (CDI).
-
ResearchGate. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]
-
ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]
-
PubMed. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. [Link]
Sources
- 1. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 9. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride in Solid-Phase Synthesis
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocycles, characterized by two rings fused at a single atom, have emerged as privileged scaffolds due to their inherent three-dimensionality.[1][2][3] This rigid, non-planar structure allows for the precise projection of functional groups into three-dimensional space, facilitating optimal interactions with complex biological targets like G protein-coupled receptors (GPCRs).[1] The incorporation of spirocyclic building blocks, such as 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, into peptide or small molecule structures can enhance aqueous solubility and metabolic stability while exploring previously inaccessible chemical space.[4]
This guide provides a comprehensive overview and detailed protocols for the application of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride in solid-phase synthesis (SPS), a cornerstone technique for the construction of peptides and other oligomeric molecules.[5] We will delve into the causality behind experimental choices, provide validated protocols for its use as a capping agent, and discuss the critical considerations for successful synthesis and cleavage.
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is fundamental to its successful application. This compound is a unique secondary amine featuring a rigid spirocyclic core containing a lactone (cyclic carbamate) moiety.
| Property | Value | Source |
| Chemical Structure | O=C1NCCC2(O1)CCNCC2.Cl | [6] |
| CAS Number | 1598381-36-2 | [6] |
| Molecular Formula | C₉H₁₆N₂O₂ · HCl | Inferred |
| Molecular Weight | 220.70 g/mol (Hydrochloride Salt) | Inferred |
| Form | Solid / Powder | [7] |
| Key Features | Secondary Amine, Spirocyclic Lactone, HCl Salt |
The hydrochloride salt form enhances the compound's stability and shelf-life. However, as will be detailed in the protocols, the protonated amine must be neutralized in situ to render it nucleophilic for the coupling reaction.[8][9]
Mechanism and Strategy for Incorporation
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one is typically utilized as a capping agent at the N-terminus of a peptide chain or as a terminal modification to a resin-bound small molecule. The core of the reaction is a standard amide bond formation between the secondary amine of the spirocycle and the activated carboxylic acid of the resin-bound substrate.
The overall workflow involves three key stages:
-
Preparation of the Resin-Bound Substrate : This involves standard solid-phase synthesis to assemble the desired peptide or small molecule on a suitable resin, culminating in a terminal carboxylic acid.
-
Coupling of the Spirocyclic Moiety : The resin is treated with the spirocycle under conditions that facilitate amide bond formation.
-
Cleavage and Deprotection : The final conjugate is cleaved from the solid support, and any side-chain protecting groups are removed.
Figure 1: General workflow for incorporating the spirocycle.
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol synthesis scale on a peptide synthesizer or with manual reaction vessels. Adjust volumes accordingly for different scales.
Protocol 1: Preparation of N-terminal Free Amine on Solid Support
This protocol assumes the peptide chain has already been assembled using standard Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS).
-
Resin Swelling : Swell the peptidyl-resin (0.1 mmol) in N,N-Dimethylformamide (DMF, ~5 mL) for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection :
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the solution.
-
-
Washing : Wash the resin thoroughly to remove residual piperidine and byproducts. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5 x 5 mL)
-
Dichloromethane (DCM) (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Confirmation of Deprotection (Optional but Recommended) : Perform a qualitative test (e.g., Kaiser test) on a small sample of beads to confirm the presence of the free primary amine. The beads should turn a deep blue.
Protocol 2: Coupling of this compound
This is the critical step where the spirocyclic moiety is introduced. The hydrochloride salt requires in situ neutralization to enable the secondary amine to act as a nucleophile.
Reagents Required:
-
This compound (5 eq., ~110 mg for 0.1 mmol scale)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 eq., ~93 mg)
-
HOBt (Hydroxybenzotriazole) (5 eq., ~34 mg)
-
DIPEA (N,N-Diisopropylethylamine) (10 eq., ~87 µL)
-
Anhydrous DMF
Procedure:
-
Prepare Coupling Solution : In a separate vial, dissolve the peptidyl-resin's terminal amino acid (if it were being coupled as a standard amino acid, 5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in DMF (~2 mL). Self-validation note: This step is for context; for capping, we activate the acid on the resin first.
-
Resin Preparation : To the washed, N-terminally deprotected peptidyl-resin from Protocol 1, add DMF (~3 mL).
-
Activation of Resin-Bound Carboxyl Group :
-
In a separate vial, prepare an activation solution by dissolving HBTU (4.9 eq., ~93 mg) in DMF (~1 mL).
-
Add DIPEA (5 eq., ~43.5 µL) to the activation solution.
-
Immediately add this solution to the resin and agitate for 20-30 minutes to pre-activate the terminal carboxylic acid.
-
-
Prepare Spirocycle Solution :
-
In a clean, dry vial, dissolve this compound (5 eq., ~110 mg) in DMF (~1 mL).
-
Add DIPEA (5 eq., ~43.5 µL) to this solution to neutralize the hydrochloride salt, forming the free secondary amine. Vortex briefly.
-
-
Coupling Reaction :
-
Add the neutralized spirocycle solution to the pre-activated peptidyl-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling :
-
Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
-
Perform a Chloranil test, which is suitable for detecting secondary amines.[3] A negative result (beads remain yellow/colorless) indicates complete coupling. A positive result (blue/green color) indicates incomplete reaction, in which case the coupling step should be repeated.
-
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly:
-
DMF (5 x 5 mL)
-
DCM (5 x 5 mL)
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Figure 2: Key chemical transformations during the coupling step.
Protocol 3: Cleavage from Resin and Product Isolation
The final step releases the spirocycle-capped peptide from the solid support and removes side-chain protecting groups. The choice of cleavage cocktail depends on the peptide sequence.
Standard Cleavage Cocktail (TFA/TIS/H₂O):
This cocktail is suitable for peptides without sensitive residues like Cys, Met, or Trp.
-
Reagents : 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.
Procedure:
-
Preparation : Place the dry, resin-bound product in a suitable reaction vessel.
-
Cleavage : Add the freshly prepared cleavage cocktail to the resin (~5 mL for 0.1 mmol scale).
-
Reaction : Agitate at room temperature for 2-4 hours.
-
Isolation :
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.
-
-
Precipitation :
-
Add the TFA filtrate dropwise to a larger volume of ice-cold diethyl ether (~40 mL). A white precipitate should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Collection : Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.
-
Drying : Dry the crude peptide pellet under vacuum.
-
Analysis : Characterize the crude product by HPLC and Mass Spectrometry to confirm identity and purity before proceeding to purification.
Troubleshooting and Scientific Insights
-
Incomplete Coupling : If the Chloranil test remains positive, repeat the coupling step with fresh reagents. Steric hindrance from the bulky spirocycle or the peptide's secondary structure could slow the reaction. Extending the coupling time or gently warming the reaction (e.g., to 40°C) can be beneficial, but must be done cautiously to avoid side reactions.
-
Lactone Stability : The lactone (cyclic carbamate) is an ester-like functional group. While generally stable, prolonged exposure to the basic conditions of Fmoc deprotection (piperidine) or the strong acid of final cleavage could lead to hydrolysis. It is crucial to adhere to the recommended reaction times and not let deprotection or cleavage steps run indefinitely. If lactone instability is suspected, analysis of the crude product by mass spectrometry for a hydrolyzed byproduct (an increase of 18 Da) is recommended.
-
Side Reactions during Cleavage : TIS is an excellent scavenger for carbocations generated from acid-labile protecting groups (e.g., Trt, Pbf, tBu). Its inclusion is critical to prevent alkylation of the final product. For peptides containing tryptophan, which is particularly sensitive to acid-mediated degradation, adding 1,2-ethanedithiol (EDT) to the cleavage cocktail is advised. A suitable cocktail would be Reagent K (TFA/water/phenol/thioanisole/EDT).[10]
Conclusion
This compound is a valuable building block for introducing conformational rigidity and three-dimensionality in solid-phase synthesis. By understanding the necessity of in situ neutralization and employing standard, well-validated coupling and cleavage chemistries, researchers can reliably incorporate this scaffold. The protocols provided herein offer a robust framework for leveraging its unique structural features in the design and synthesis of next-generation peptides and small molecules for drug discovery and development.
References
- BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548–553.
- Lombart, H. G., & Déziel, R. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149.
- Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly.
- Escale, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Chemical Biology, 7(3), 63-88.
- Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Lombart, H. G., & Déziel, R. (2004).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Durek, T., & Alewood, P. F. (2013). Solid phase synthesis of peptide-selenoesters. Tetrahedron, 69(24), 4948-4953.
- Albericio, F., & Kruger, H. G. (Eds.). (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Sirsikar, A. (2017). SOLID PHASE PEPTIDE SYNTHESIS. Slideshare.
- Fluorochem. (n.d.). 2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
- Echemi. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one,5-methyl-(9CI).
- Reagentia. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, hydrochloride (1:1).
Sources
- 1. US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions - Google Patents [patents.google.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, hydrochloride (1:1) (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this spirocyclic compound. Our guidance is grounded in established principles of organic chemistry and proven field insights to help you achieve optimal purity and yield.
Introduction
This compound is a complex heterocyclic molecule featuring a spirocyclic core, a carbamate functional group, and two basic nitrogen atoms.[1][2] This unique combination of features results in high polarity and water solubility, making its purification a non-trivial task that often requires strategies beyond standard laboratory protocols.[3][4] Challenges can include poor chromatographic behavior on silica gel, difficulty in achieving crystallinity, and potential stability issues.[5][6] This guide is designed to navigate these complexities, providing both foundational knowledge and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that make its purification challenging?
The primary challenges stem from three core structural features:
-
The Hydrochloride Salt Form: The presence of two protonated amine groups makes the molecule highly polar and water-soluble.[4][7] This property often leads to poor solubility in common non-polar organic solvents and can cause streaking or complete retention on standard silica gel chromatography columns.[8]
-
The Spirocyclic Core: Spirocycles introduce rigid, three-dimensional complexity.[6][9] During synthesis, this can lead to the formation of diastereomers or other closely related structural impurities that are difficult to separate.[10][11]
-
The Cyclic Carbamate (Oxazolidinone) Ring: While carbamates are generally more stable than esters, they can be susceptible to hydrolysis under harsh pH conditions (either strongly acidic or basic), particularly at elevated temperatures.[12][13] This requires careful selection of purification conditions to prevent degradation of the target compound.
Q2: My compound "oils out" during crystallization instead of forming a solid. What's happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. This is common for hydrochloride salts, especially when impurities are present or when the solution cools too quickly.
-
Causality: Impurities can disrupt the crystal lattice formation. Furthermore, if the solvent is too good (dissolves the compound too well), the molecule may not have sufficient incentive to organize into a crystal lattice upon cooling, forming a supersaturated oil instead.
-
Solutions:
-
Slow Down Cooling: After dissolving the compound in a hot solvent, allow it to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Slow cooling provides more time for crystal nucleation.[14]
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a polar solvent in which it is soluble (e.g., methanol, 2-propanol). Then, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate) dropwise until the solution becomes persistently cloudy.[15][16] This reduces the overall solvating power of the system, encouraging precipitation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Q3: How do I convert the hydrochloride salt to the freebase and back? Is it necessary?
Converting to the freebase is a powerful purification technique known as an acid-base extraction.[14] It is particularly useful for removing polar, non-basic impurities or inorganic salts.
-
Mechanism: The hydrochloride salt is water-soluble, while its corresponding freebase (neutral form) is typically much less polar and more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[14]
-
Workflow:
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution by slowly adding a base (e.g., saturated sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) until the pH is >9.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, EtOAc). The freebase will move into the organic layer.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
To recover the pure hydrochloride salt, bubble anhydrous HCl gas through the organic solution or add a solution of HCl in a solvent like ether or dioxane.[14] The pure hydrochloride salt will precipitate out and can be collected by filtration. Using aqueous HCl is also possible but may lead to lower yields due to the salt's solubility in water.[17]
-
Troubleshooting Guide
Problem: My crude product has low purity (<90%) with multiple impurities. Where do I start?
When faced with a complex mixture, the first step is to characterize the impurities to devise a logical purification strategy.
Answer: Start with a thorough analysis. Use LC-MS to determine the mass of the impurities and HPLC to understand their relative polarities. This information is critical for choosing the right method.
-
If impurities are significantly less polar: A simple trituration or wash may be effective. Suspend the crude solid in a solvent like acetone or diethyl ether.[15] These solvents may dissolve non-polar byproducts while leaving your highly polar hydrochloride salt as a solid.
-
If impurities are significantly more polar (or inorganic salts): An acid-base extraction is an excellent choice. This will separate your organic base from water-soluble acids, bases, and salts.
-
If impurities have similar polarity: This is the most challenging scenario. You will likely need to employ a high-resolution chromatographic method. Given the polar nature of your compound, standard silica gel chromatography is unlikely to work well. Consider the advanced chromatography options below.
Problem: My compound streaks badly on a normal-phase silica gel column. What are my chromatography options?
Streaking (or tailing) on silica gel is a classic sign of a strong, irreversible interaction between a basic amine and the acidic silanol groups on the silica surface.
Answer: You need to switch to a chromatographic technique better suited for polar, basic compounds.
-
Reverse-Phase Chromatography (RP-HPLC): This is often the go-to method for polar compounds.[18][19]
-
Stationary Phase: C18 (octadecylsilane) bonded silica.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol). A small amount of an additive like formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to ensure the amine remains protonated and gives sharp peaks.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is exceptionally effective for purifying very polar, water-soluble compounds that show little or no retention in reverse-phase.[20][21]
-
Stationary Phase: A polar phase, such as amine-bonded or cyano-bonded silica.
-
Mobile Phase: It uses a high concentration of an organic solvent (typically acetonitrile) with a small amount of an aqueous buffer. Water acts as the strong, eluting solvent.[20] This method effectively partitions polar analytes between the solvent and a hydrated layer on the stationary phase.
-
Purification Strategy Decision Workflow
Caption: Decision tree for selecting a purification strategy.
Problem: Recrystallization isn't working. How do I systematically find a good solvent?
Finding the right recrystallization solvent is an empirical process, but it can be done systematically.
Answer: The ideal solvent should dissolve the compound when hot but not when cold.[14] Use the table below to test solubility in small-scale experiments.
-
Place ~10-20 mg of your crude material in a small test tube.
-
Add a few drops of a solvent from the list below and observe solubility at room temperature. If it dissolves, the solvent is too good to be used alone. If it doesn't, heat the mixture gently.
-
If it dissolves when hot, remove it from the heat and let it cool. If crystals form, you have found a good single solvent.
-
If it doesn't dissolve even when hot, the solvent is too poor.
-
If no single solvent works, try a binary (two-solvent) system. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., methanol) and add a "poor" solvent (e.g., diethyl ether) dropwise until turbidity appears.
| Solvent | Class | Polarity Index | Typical Use for HCl Salts |
| Water | Protic | 10.2 | Often too soluble, good for dissolving before crashing out[17] |
| Methanol | Protic, Alcohol | 5.1 | Good solvent, may need an anti-solvent |
| Ethanol | Protic, Alcohol | 4.3 | Good solvent, but salts can be too soluble[15] |
| 2-Propanol (IPA) | Protic, Alcohol | 3.9 | Often preferred ; lower solubility than EtOH[15] |
| Acetonitrile | Aprotic, Polar | 5.8 | Can be effective in HILIC or as a solvent |
| Acetone | Aprotic, Polar | 5.1 | Useful as a wash or anti-solvent[15] |
| Ethyl Acetate | Aprotic, Med. Polarity | 4.4 | Common anti-solvent |
| Dichloromethane | Aprotic, Non-polar | 3.1 | Usually for the freebase form |
| Diethyl Ether | Aprotic, Non-polar | 2.8 | Excellent anti-solvent to precipitate salts[15] |
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization from a 2-Propanol/Diethyl Ether System
This protocol is designed for polar hydrochloride salts that are often too soluble in ethanol or methanol for efficient recovery.[15]
-
Place 1.0 g of the crude hydrochloride salt in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 5 mL of 2-propanol (IPA). Heat the mixture to a gentle boil (~80°C) with stirring.
-
Continue to add IPA in small portions (0.5-1.0 mL) until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Remove the flask from the heat source and allow it to cool slowly toward room temperature.
-
Once the solution is lukewarm, begin adding diethyl ether (Et₂O) dropwise with gentle swirling. The solution will become cloudy. Continue adding Et₂O until the cloudiness persists (~10-20 mL may be needed).
-
Allow the flask to stand at room temperature for 30 minutes, then place it in a 4°C refrigerator for at least 1 hour (or overnight) to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected solid sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This workflow physically separates the basic target compound from non-basic and highly polar impurities.[14]
Caption: Workflow for purification by acid-base extraction.
-
Dissolve 1.0 g of crude material in 20 mL of deionized water.
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise while monitoring the pH with litmus paper or a pH meter. Continue until the pH is stable at ~9. A precipitate (the freebase) may form.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic (DCM) layers. Wash the combined organic phase with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the freebase.
-
Dissolve the resulting freebase in a minimal amount of a suitable solvent (e.g., 10 mL of DCM or ethyl acetate).
-
With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. The pure hydrochloride salt will precipitate.
-
Continue adding the HCl solution until no more precipitate forms.
-
Collect the solid by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
References
- Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws.
- Various Authors. (2017). Purification of organic hydrochloride salt?
- Various Authors. (2022).
- Biotage. (2023).
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Scholars Crossing.
- Various Authors. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Various Authors. (n.d.). Purification of organic hydrochloride salt? ECHEMI.
- US Patent No. US20100204470A1. (2010). Method for salt preparation.
- Knuuttila, K. G., et al. (2013). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 52(3), 1379–1389.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Carbam
- Various Authors. (2012).
- Various Authors. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.
- Various Authors. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
- De la Puente, M. L. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry, 8(7), 734-747.
- SpiroChem. (n.d.).
- Caturla, F., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Various Authors. (2025). Isolation and identification of impurities in spironolactone.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Syngene International Ltd. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery.
- Pinto, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 745-764.
- Advances in Purification Techniques for Pharmaceutical Compound Isol
- Spiro compound. (n.d.). In Wikipedia.
- MDPI. (n.d.). Special Issue : Advances in Spiro Compounds.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry.
- Gediya, L., & Belosay, A. (2017). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Future Medicinal Chemistry, 9(11), 1215-1243.
- Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570.
- Toyota, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886.
- 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride. (n.d.). Sigma-Aldrich.
- Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861.
- Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. (n.d.).
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
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- 19. waters.com [waters.com]
- 20. biotage.com [biotage.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and optimized protocols to improve the yield and purity of this valuable spirocyclic scaffold.
Introduction
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one and its derivatives are important building blocks in medicinal chemistry, notably explored as soluble epoxide hydrolase (sEH) inhibitors and for their potential in treating chronic kidney diseases.[1] The synthesis, while conceptually straightforward, involves several critical steps where yield can be compromised. This guide provides a systematic approach to identifying and resolving common experimental bottlenecks.
A prevalent and reliable synthetic strategy begins with N-Boc-4-piperidone, proceeding through a spiro-epoxide and an amino alcohol intermediate, followed by cyclization and final deprotection.
Overall Synthetic Workflow
The following diagram outlines the most common multi-step synthesis pathway.
Sources
Technical Support Center: Synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one
Welcome to the technical support center for the synthesis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one and its derivatives. This scaffold is a key pharmacophore in modern drug discovery, but its synthesis can be challenging, often plagued by the formation of stubborn by-products. This guide is designed to provide researchers, medicinal chemists, and process development scientists with actionable, field-tested insights to troubleshoot common issues and optimize synthetic outcomes. We will move beyond simple procedural descriptions to explore the mechanistic origins of by-products and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core?
A1: The most prevalent and versatile strategy involves a multi-step sequence starting from a protected 4-piperidone derivative. The key transformation is the intramolecular cyclization of an amino alcohol precursor to form the characteristic cyclic carbamate (oxazolidinone) ring. A typical pathway proceeds as follows:
-
Epoxidation: Conversion of N-protected 4-piperidone to the corresponding spiro-epoxide, often using a Corey-Chaykovsky reaction with trimethylsulfoxonium iodide.[1]
-
Epoxide Ring-Opening: Nucleophilic attack on the epoxide by a primary amine, yielding a key amino alcohol intermediate.
-
Cyclization: Formation of the oxazolidinone ring from the amino alcohol. This is the most critical step for by-product formation and is typically achieved using phosgene equivalents like triphosgene, carbonyldiimidazole (CDI), or by forming an isocyanate that spontaneously cyclizes.[2]
Q2: What are the primary classes of by-products I should expect in this synthesis?
A2: By-products generally arise from the highly reactive intermediates in the cyclization step. The main classes are:
-
Oligomeric Species: Intermolecular reactions competing with the desired intramolecular cyclization, leading to dimers and trimers.
-
Uncyclized Intermediates: Incomplete reaction leaving the precursor amino alcohol or its derivatives (e.g., a carbamate that has not cyclized).
-
Isomeric By-products: Formation of undesired diastereomers, which can be difficult to separate from the target compound.[3]
-
Symmetrical Ureas: If an isocyanate intermediate is formed, it can be trapped by the starting amine before it has a chance to cyclize.
Q3: How can I effectively monitor the reaction for by-product formation?
A3: High-performance liquid chromatography-mass spectrometry (LCMS) is the most powerful tool. It allows for the simultaneous monitoring of starting material consumption, product formation, and the appearance of by-products. Key tips for LCMS analysis include:
-
Time-Point Analysis: Quench small aliquots of the reaction mixture at regular intervals to build a kinetic profile of the reaction.[3]
-
Mass Identification: Correlate the observed masses with the theoretical masses of expected by-products (see Troubleshooting Table 2). For example, a mass corresponding to [2 x Precursor - H₂O] is indicative of a dimer.
-
UV Detection: Use a diode array detector to check for peak purity and identify chromophores that may be present in starting materials or by-products.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or no yield of the desired spiro-compound, with significant amounts of unreacted amino alcohol precursor remaining.
Root Cause Analysis: This issue points to inefficient activation or incomplete reaction during the cyclization step. The cyclizing agent may be degrading, or the reaction conditions may not be optimal to drive the reaction to completion.
Solutions:
-
Reagent Quality: Ensure the cyclizing agent (e.g., triphosgene, CDI) is fresh and anhydrous. Triphosgene, in particular, is sensitive to moisture.
-
Stoichiometry: While a slight excess of the cyclizing agent is often used, a large excess can sometimes promote side reactions. Empirically test a range from 1.1 to 1.5 equivalents.
-
Temperature & Reaction Time: Some cyclizations are sluggish at room temperature. Consider a modest increase in temperature (e.g., to 40-50 °C) while monitoring for product decomposition by LCMS.[3]
-
Choice of Base: The base is critical for deprotonating the alcohol and/or amine. If a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is causing sluggishness, consider if a stronger, non-nucleophilic base is appropriate for your substrate, but be wary of epimerization or decomposition.
Problem 2: The major isolated product has a mass approximately double that of the expected product.
Root Cause Analysis: This is a classic sign of dimerization. The intermolecular reaction between two amino alcohol molecules with one molecule of the cyclizing agent is outcompeting the desired intramolecular cyclization.
Solutions:
-
High Dilution Principle: This is the most effective solution. Run the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This kinetically favors the first-order intramolecular reaction over the second-order intermolecular reaction.
-
Slow Addition: Instead of adding the cyclizing agent all at once, add a solution of the agent dropwise over several hours to the solution of the amino alcohol precursor. This keeps the instantaneous concentration of the reactive intermediate low, further suppressing dimerization.
The diagram below illustrates the competition between the desired intramolecular pathway and the undesired intermolecular pathway leading to dimer formation.
Caption: Competing reaction pathways during cyclization.
Problem 3: The crude product shows two or more spots on TLC/LCMS with the same mass, which are very difficult to separate by column chromatography.
Root Cause Analysis: You are likely forming diastereomers. Spirocycles have a rigid three-dimensional structure, and if there are other stereocenters in the molecule, diastereomers can form during the ring-opening or cyclization steps.[4]
Solutions:
-
Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[3] Screen a range of solvents from nonpolar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile).
-
Temperature Control: Running the reaction at a lower temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.
-
Chiral Chromatography: If diastereomers are unavoidable, purification will require a chiral stationary phase. It is often more efficient to optimize the reaction for selectivity than to rely on this separation technique at scale.
-
Protecting Group Strategy: The steric bulk of the N-protecting group on the piperidine ring can influence the facial selectivity of the incoming nucleophile during the epoxide ring-opening step, setting the stereochemistry early in the synthesis.
Protocols and Data
General Workflow for Synthesis
The following diagram outlines a typical experimental workflow, highlighting key control points for minimizing by-product formation.
Caption: Key workflow stages and quality control points.
Table 1: Comparison of Common Cyclizing Agents
| Cyclizing Agent | Typical Conditions | Advantages | Disadvantages |
| Triphosgene | DCM or Toluene, 0 °C to RT, with TEA or DIPEA | Highly reactive, good yields | Highly toxic (releases phosgene), moisture sensitive |
| Carbonyldiimidazole (CDI) | THF or CH₃CN, RT to 60 °C | Safer than triphosgene, solid reagent | Less reactive, may require heating; imidazole by-products |
| Diphenyl Carbonate | High temperature ( > 100 °C), often neat or in high-boiling solvent | Inexpensive, low toxicity | Requires harsh conditions, slow reaction times |
| 4-Nitrophenyl Chloroformate | DCM or THF, RT, with a base | Good reactivity, forms a stable intermediate | Can introduce color to the reaction; stoichiometry sensitive |
Table 2: Common By-products and Their Identification
| By-product | Structure Type | Expected Mass (M) | Likely Cause | Analytical Note |
| Dimer | Linear Bis-carbamate | 2 * M(precursor) - M(H₂O) | High concentration during cyclization | Easily identified by LCMS |
| Uncyclized Precursor | Amino alcohol | M(precursor) | Incomplete reaction, poor activation | Polarity is much higher than the product |
| Symmetrical Urea | R-NH-C(O)-NH-R | 2 * M(amine) + M(CO) | Isocyanate intermediate reacting with starting amine | Often insoluble and may precipitate from the reaction |
| Diastereomer | Spirocyclic Isomer | M(product) | Non-selective reaction conditions | Same mass, slightly different retention time on LCMS |
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). Benchchem.
-
Merino-Montiel, P., & Montiel-Smith, S. (2018). Synthesis of spiro 1,3-oxazolidin-2-ones and spiro 2-substituted amino-4,5-dihydro-1,3-oxazoles. Featured in "Syntheses and medicinal chemistry of spiro heterocyclic steroids" review, Molecules, 28(1), 335.[Link]
-
Ortega-Alfaro, M. C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10794–10813.[Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. [Link]
-
St-Jean, F., et al. (2005). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 70(2), 474-484.[Link]
Sources
Technical Support Center: Navigating the Labyrinth of Spirocycle Synthesis
Welcome to the technical support center dedicated to the intricate art and science of spirocycle synthesis. Spirocyclic scaffolds, with their unique three-dimensional architecture, are increasingly sought after in medicinal chemistry and materials science for the novel properties they impart.[1][2] However, the construction of these sterically demanding frameworks is often fraught with challenges.[3] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common hurdles encountered in the laboratory. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to spirocycle synthesis.
Q1: I am new to spirocycle synthesis. What are the most critical factors to consider during reaction planning?
A1: Success in spirocycle synthesis hinges on careful consideration of several key factors. Firstly, the choice of synthetic strategy is paramount. Common approaches include intramolecular cyclizations, cycloadditions, rearrangement reactions, and transition-metal-catalyzed processes.[1] The steric hindrance around the quaternary spirocenter is a major challenge, so your chosen method must be robust enough to overcome this.[4] Secondly, meticulous control over reaction conditions is crucial. This includes temperature, solvent polarity, and reagent stoichiometry, all of which can significantly influence reaction outcomes. Finally, the purity of your starting materials cannot be overstated; impurities can lead to side reactions or catalyst poisoning, resulting in low yields and complex purification.[5]
Q2: How do I choose the right analytical techniques to monitor my spirocyclization reaction and characterize the product?
A2: A combination of techniques is often necessary. Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of your reaction. For more detailed analysis of the reaction mixture, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying products, byproducts, and remaining starting materials. Once your spirocyclic product is isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is essential for structural elucidation and confirming the connectivity of the spirocyclic core. X-ray crystallography provides the definitive proof of structure and stereochemistry when suitable crystals can be obtained.
Q3: Are there any general safety precautions specific to spirocycle synthesis?
A3: While standard laboratory safety protocols always apply, some aspects of spirocycle synthesis may require special attention. Many transition-metal catalysts used in these reactions are air- or moisture-sensitive and may be pyrophoric, necessitating the use of inert atmosphere techniques (e.g., Schlenk line or glovebox). Some reagents, such as strong acids or bases used to promote cyclization, are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for all reagents and catalysts and perform a thorough risk assessment before starting any new reaction.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is one of the most common frustrations in spirocycle synthesis. The flowchart below provides a systematic approach to diagnosing and addressing this issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps for Low Yield:
1. Verify Starting Material Purity and Integrity:
-
Rationale: Impurities in your starting materials can have a significant impact on your reaction. They can act as catalyst poisons, participate in unwanted side reactions, or simply reduce the effective concentration of your reactants.[5]
-
Actionable Steps:
-
Re-purify your starting materials using appropriate techniques such as column chromatography, recrystallization, or distillation.
-
Confirm the identity and purity of your starting materials using NMR, LC-MS, and melting point analysis.
-
Ensure your starting materials have not degraded during storage.
-
2. Re-evaluate Reaction Conditions:
-
Rationale: Spirocyclization reactions are often sensitive to subtle changes in reaction conditions.
-
Actionable Steps:
-
Temperature: The optimal temperature can be a narrow window. Too low, and the reaction may be too slow; too high, and you may see decomposition or side reactions. Screen a range of temperatures to find the sweet spot.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and pathway.[5] For example, in some acid-catalyzed spiroketalizations, dichloromethane favors the desired intramolecular cyclization, while tetrahydrofuran might promote elimination.[6] Test a panel of solvents with varying polarities.
-
Concentration: For intramolecular cyclizations, high dilution conditions are often necessary to favor the desired ring-closing event over intermolecular polymerization or dimerization.
-
3. Investigate Catalyst Activity:
-
Rationale: The catalyst is the heart of many spirocyclization reactions. Its activity can be compromised by various factors.
-
Actionable Steps:
-
Catalyst Poisoning: Impurities in the starting materials or solvent (e.g., water, oxygen, sulfur compounds) can irreversibly bind to the catalyst's active sites and deactivate it.[7][8] Ensure all reagents and solvents are appropriately dried and degassed, and that the reaction is performed under an inert atmosphere if necessary.
-
Catalyst Decomposition: Some catalysts are thermally or chemically unstable. Use fresh catalyst from a reliable source.
-
Catalyst/Ligand Screening: The choice of catalyst and ligand can have a profound effect on yield. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can lead to significant variations in yield.[5] It is often beneficial to screen a variety of catalysts and ligands.
-
4. Assess Product Stability:
-
Rationale: The desired spirocyclic product may be forming but then decomposing under the reaction or workup conditions.[5]
-
Actionable Steps:
-
Monitor the reaction progress over time by taking aliquots and analyzing them by LC-MS. This will allow you to determine the point of maximum product formation and observe any subsequent decomposition.
-
If the product is unstable, consider shortening the reaction time or modifying the workup procedure (e.g., using a milder acid or base for quenching, or performing the workup at a lower temperature).
-
5. Identify Potential Side Reactions:
-
Rationale: Competing side reactions can consume your starting materials and reduce the yield of the desired product.
-
Actionable Steps:
-
Analyze the crude reaction mixture by LC-MS and NMR to identify any major byproducts.
-
Common side reactions include intermolecular reactions, elimination, and rearrangements.[6] Understanding the structure of the byproducts can provide valuable clues about the competing reaction pathways.
-
Once identified, you can often suppress side reactions by modifying the reaction conditions (e.g., temperature, solvent, catalyst) or by using protecting groups to block reactive sites.[9]
-
Issue 2: Poor Stereocontrol (Diastereoselectivity and Enantioselectivity)
Achieving the desired stereochemistry at the newly formed spirocenter is a critical challenge in spirocycle synthesis.[5]
Troubleshooting Poor Diastereoselectivity:
Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A: The diastereomeric outcome of a spirocyclization is determined by the relative energies of the transition states leading to the different diastereomers. Several factors can be manipulated to influence this:
-
Solvent Effects: The polarity of the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity.[5] Experiment with a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the competing transition states.
-
Catalyst/Reagent Control: The steric bulk of the catalyst or reagents can play a crucial role in directing the stereochemical outcome. For example, in some metal-catalyzed reactions, the choice of ligand can have a dramatic effect on diastereoselectivity. In organocatalyzed domino reactions, the catalyst's structure directs the approach of the reactants.[6]
-
Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of a specific diastereomer. This is often seen in intramolecular reactions where the existing stereocenters in the tether influence the facial selectivity of the cyclization.
Troubleshooting Poor Enantioselectivity:
Q: I am using a chiral catalyst, but the enantiomeric excess (ee) of my product is low. What can I do?
A: Low enantioselectivity in a catalytically asymmetric reaction can be a complex issue. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Screening:
-
Rationale: The chiral ligand is responsible for creating the asymmetric environment that leads to enantioselectivity.
-
Actionable Steps:
-
Screen a library of chiral ligands. Even subtle changes to the ligand structure can have a significant impact on the ee.
-
Ensure the chiral catalyst is of high enantiomeric purity.
-
2. Reaction Parameter Optimization:
-
Rationale: The reaction conditions can influence the interaction between the catalyst and the substrate.
-
Actionable Steps:
-
Temperature: Lowering the reaction temperature is often the first step in trying to improve ee.
-
Solvent: The solvent can affect the conformation and solvation of the catalyst-substrate complex. Screen a variety of solvents.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity.
-
3. Substrate Modification:
-
Rationale: The structure of the substrate can influence how it interacts with the chiral catalyst.
-
Actionable Steps:
-
If possible, modify the substrate to enhance its interaction with the catalyst. For example, increasing the steric bulk of a substituent on the substrate may lead to better facial discrimination by the catalyst.
-
The following table provides a summary of common strategies to improve stereocontrol:
| Parameter | Strategy for Improving Diastereoselectivity | Strategy for Improving Enantioselectivity |
| Temperature | Lowering the temperature often increases selectivity. | Lowering the temperature is a common first step to improve ee. |
| Solvent | Screen solvents of varying polarity to influence transition state geometry. | Screen solvents to optimize catalyst-substrate interactions. |
| Catalyst/Ligand | Vary the steric and electronic properties of the catalyst/ligand. | Screen a library of chiral ligands; ensure high enantiopurity of the catalyst. |
| Substrate | Utilize existing stereocenters for substrate-directed control. | Modify substrate to enhance chiral recognition by the catalyst. |
| Additives | Not a primary method, but can sometimes influence selectivity. | Screen for beneficial additives or co-catalysts. |
Issue 3: Challenges in Purification
The unique three-dimensional and often rigid structure of spirocycles can present purification challenges.
Q: I am having difficulty purifying my spirocyclic product. What are some common issues and how can I address them?
A: Purification of spirocycles can be challenging due to several factors:
-
Similar Polarity of Stereoisomers: Diastereomers of spirocycles can have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Use a shallower solvent gradient, try different solvent systems, or use a high-performance stationary phase (e.g., smaller particle size silica).
-
Preparative HPLC: This can often provide the resolution needed to separate closely eluting isomers.
-
Recrystallization: If your product is a solid, recrystallization can be a powerful technique for obtaining a single, pure diastereomer.
-
-
-
Product Instability on Silica Gel: Some spirocycles can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.
-
Solution:
-
Neutralize Silica: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
-
-
Co-elution with Byproducts: If side reactions have occurred, the byproducts may have similar polarities to your desired product.
-
Solution:
-
Reaction Optimization: The best solution is to optimize the reaction to minimize the formation of byproducts.
-
Alternative Purification Techniques: If chromatography is not effective, consider other techniques such as distillation (for volatile compounds), recrystallization, or extraction.
-
-
Specific Reaction-Type Troubleshooting
Spiroketalization
Q: My acid-catalyzed spiroketalization is giving me a mixture of isomers, or the reaction is not going to completion.
A: Spiroketal formation is often a reversible process, and the product distribution can be under either thermodynamic or kinetic control.[10]
-
For Thermodynamic Control (to obtain the most stable isomer):
-
Use a protic acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid).
-
Use higher temperatures and longer reaction times to allow the system to reach equilibrium.
-
-
For Kinetic Control (to obtain the less stable isomer):
-
Use a Lewis acid catalyst at low temperatures.
-
Employ shorter reaction times.
-
-
Incomplete Reaction: If the reaction is not going to completion, consider using a dehydrating agent (e.g., molecular sieves) to remove the water formed during the reaction and drive the equilibrium towards the product.
Domino Reactions
Q: My domino reaction for spirocycle synthesis is not proceeding as expected, leading to intermediates or undesired products.
A: Domino reactions are elegant but can be sensitive to reaction conditions.
-
Actionable Steps:
-
Catalyst Choice: The catalyst is often critical for orchestrating the entire cascade. Screen different catalysts (organocatalysts, metal catalysts) and catalyst loadings.
-
Reaction Sequence: Ensure the conditions are suitable for each step in the domino sequence. For example, a Michael addition followed by an aldol condensation may require a catalyst that can promote both transformations effectively.[6]
-
Concentration and Stoichiometry: Carefully control the concentration of reactants and their stoichiometry to favor the desired reaction pathway.
-
Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form a spirocycle is slow, inefficient, or produces oligomers.
A: RCM for spirocycle formation can be challenging due to steric hindrance around the quaternary center.
-
Actionable Steps:
-
Catalyst Selection: Use a more active RCM catalyst, such as a second- or third-generation Grubbs or Hoveyda-Grubbs catalyst.
-
High Dilution: To prevent intermolecular oligomerization, perform the reaction under high dilution conditions.
-
Temperature: Higher temperatures can sometimes be required to overcome the steric hindrance and promote the desired cyclization.
-
Ethylene Removal: For reactions that generate ethylene as a byproduct, bubbling an inert gas through the reaction mixture can help drive the equilibrium towards the product.[11]
-
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
- Strategies in Spiroketal Synthesis Revisited: Recent Applic
- Strategies for the enantioselective synthesis of spirooxindoles - Experts@Minnesota.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchG
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH.
- Optimization of Reaction Conditions for the Synthesis of Spiroketal
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - ResearchG
- Intramolecular Cyclization Side Reactions | Request PDF - ResearchG
- Theoretical Underpinnings of Spiroketal Formation: A Comput
- Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed.
- Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchG
- Reaction design for spirocyclization through domino reactions.
- Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH.
- Stereoselective domino reactions in the synthesis of spiro compounds - AIR Unimi.
- Strategies for the enantioselective synthesis of spirooxindoles - PubMed.
- Diastereoselectivity Switch in the Synthesis of Spirocyclic Pyrrolidine Deriv
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Protecting Groups.
- Asymmetric catalysis for the synthesis of spirocyclic compounds - Experts@Minnesota.
- Ring-Closing Metathesis and Related Processes in Organic Synthesis | Accounts of Chemical Research - ACS Public
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department.
- Benefits of Protecting Groups in Organic Synthesis - Labinsights.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid | Journal of the American Chemical Society.
- Enantioselective synthesis of substituted oxindoles and spirooxindoles with applic
- The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis.
- Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limit
- Stereoselective domino reactions in the synthesis of spiro compounds - Semantic Scholar.
- Natural Product Isolation (2)
- Kinetically E-Selective Macrocyclic Ring-Closing Met
- Reaction Conditions Optimization: The Current St
- Ring Closing Metathesis (RCM) - Organic Chemistry Portal.
- 7: Purification of Molecular Compounds - Chemistry LibreTexts.
- Reaction Condition Optimiz
- Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists) : r/chemistry - Reddit.
- A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging - PubMed.
- A green-light-emitting, spontaneously blinking fluorophore based on intramolecular spirocyclization for dual-colour super-resolution imaging - Chemical Communic
- Spiro Compounds - Synthesis and Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
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Technical Support Center: 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the successful application and handling of this compound. Given the specific structural motifs of this molecule, particularly its cyclic carbamate moiety, understanding its stability profile is critical for generating reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established principles of organic and analytical chemistry.
Part 1: Compound Overview & Key Instability Hotspots
This compound is a spirocyclic compound featuring a key functional group: a cyclic carbamate (or oxazolidinone derivative). This group is known to be susceptible to hydrolysis, which is the primary degradation pathway of concern. The presence of a hydrochloride salt indicates that the compound is likely handled in aqueous, acidic media, which can directly influence its stability.
The most probable degradation mechanism is the hydrolysis of the carbamate ring, leading to ring-opening and the formation of an amino alcohol precursor. This process can be catalyzed by both acidic and basic conditions.
Caption: Predicted hydrolytic degradation of the spiro-cyclic carbamate.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: As a solid, the hydrochloride salt is expected to be relatively stable. However, due to potential hygroscopicity, it should be stored in a tightly sealed container in a desiccator at low temperatures (2-8 °C is recommended) and protected from light. Avoid frequent temperature cycling to prevent moisture condensation inside the container.
Q2: What are the recommended solvents for preparing stock solutions?
A: High-purity, anhydrous DMSO or DMF are recommended for long-term storage of concentrated stock solutions. For immediate use in aqueous-based biological assays, sterile water or phosphate-buffered saline (PBS) can be used. However, be aware that the stability in aqueous media is limited and pH-dependent. Always prepare fresh aqueous solutions for each experiment.
Q3: My compound's purity seems to decrease over time in my aqueous assay buffer (pH 7.4). Why is this happening?
A: This is the most common issue encountered and is directly related to the hydrolytic instability of the cyclic carbamate ring. At a physiological pH of 7.4 (which is slightly basic), the carbamate is susceptible to base-catalyzed hydrolysis. This reaction cleaves the ring, leading to the formation of a new, more polar degradant and a loss of the parent compound. For multi-day experiments, consider re-feeding with a freshly prepared solution daily.
Q4: I am seeing a new peak growing in my HPLC chromatogram over time. What is it?
A: The growing peak is almost certainly the ring-opened amino alcohol degradant. This species will be more polar than the parent compound, and therefore, it will typically have a shorter retention time on a reverse-phase HPLC column (e.g., C18). Confirming this requires LC-MS analysis, where the degradant's mass should correspond to the parent compound + 18 amu (the mass of water).
Part 3: Troubleshooting Guide: Symptoms & Solutions
This section addresses specific experimental problems with potential causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Inconsistent or non-reproducible results in biological assays. | 1. On-Bench Degradation: The compound is degrading in your aqueous assay buffer during the incubation period. 2. Stock Solution Instability: Your DMSO stock solution may have absorbed water, leading to slow degradation over time. | 1. Time-Course Stability Test: Spike your compound into your blank assay buffer. Aliquot and analyze samples by HPLC at T=0, 2, 4, 8, and 24 hours to quantify the rate of degradation under your exact assay conditions. 2. Fresh Preparations: Always prepare fresh aqueous dilutions from a DMSO stock immediately before an experiment. Avoid using aqueous solutions that are more than a few hours old. 3. Buffer pH: If possible, evaluate if your assay can be performed at a slightly more acidic pH (e.g., 6.5-7.0) to slow the rate of hydrolysis. |
| Appearance of a significant new peak (typically at an earlier retention time) in HPLC/LC-MS. | 1. Hydrolysis: This is the primary degradation pathway, accelerated by non-optimal pH or high temperature. 2. Photodegradation: Although less common for this structure, exposure to high-intensity or UV light can sometimes cause degradation. | 1. Confirm Identity via LC-MS: Check if the mass of the new peak corresponds to the hydrolyzed product (M+H₂O). 2. pH Control: Ensure the pH of your mobile phase and sample diluent is optimal. For reverse-phase HPLC, an acidic mobile phase (e.g., 0.1% formic acid or TFA in water/acetonitrile) will protonate the amines and often improves peak shape and slows on-column degradation. 3. Protect from Light: Prepare samples in amber vials and store them in the dark. |
| The solid compound appears clumpy or discolored over time. | 1. Hygroscopicity: The hydrochloride salt has absorbed atmospheric moisture. 2. Oxidation: The secondary amine at position 9 could be susceptible to slow oxidation. | 1. Proper Storage: Immediately move the compound to a desiccator under an inert atmosphere (e.g., argon or nitrogen) if available. Store at 2-8 °C. 2. Purity Re-check: Before use, re-confirm the purity of the solid using HPLC or qNMR to ensure it still meets the requirements for your experiment. |
Part 4: Recommended Experimental Protocols
Protocol 1: Rapid Forced Degradation Study
This protocol helps you quickly understand the compound's stability profile under stress conditions.
Caption: Workflow for a rapid forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Dispense aliquots of the stock solution into three separate amber glass vials.
-
Acidic: Add 1N HCl to reach a final concentration of 0.1N HCl.
-
Basic: Add 1N NaOH to reach a final concentration of 0.1N NaOH.
-
Oxidative: Add 30% H₂O₂ to reach a final concentration of 3% H₂O₂.
-
-
Control: Maintain one aliquot with no stressor added as the control.
-
Incubation: Loosely cap the vials and place them in a heating block or oven at 40°C for 24 hours.
-
Quenching & Analysis:
-
After incubation, cool the vials to room temperature.
-
Neutralize the acidic and basic samples by adding an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples (including the control and oxidative sample) with the mobile phase to a final concentration of ~50 µg/mL.
-
Analyze immediately by HPLC-UV. Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation.
-
Protocol 2: Standard Reverse-Phase HPLC Method for Purity Assessment
This method is a good starting point for routine purity checks and stability monitoring.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
References
This guide was developed by synthesizing fundamental chemical principles with best practices in pharmaceutical analysis. The following resources provide authoritative information on the concepts discussed.
- Stability of Carbamates: For a comprehensive overview of carbamate hydrolysis and stability, which is the core principle discussed in this guide, refer to foundational organic chemistry texts or review articles on the topic.
-
Forced Degradation Studies: International Council for Harmonisation (ICH) Harmonised Tripartite Guideline, "Stability Testing of New Drug Substances and Products Q1A(R2)," Current step 4 version (2003). [Link]
-
HPLC Troubleshooting: A general, authoritative guide for troubleshooting common HPLC issues can be found in resources from major chromatography vendors or academic institutions. An example is "A Guide to HPLC and LC-MS Troubleshooting" from the University of Arizona. [Link]
Technical Support Center: Optimizing Reaction Conditions for Diazaspiro Compounds
Introduction
Welcome to the Technical Support Center for Diazaspiro Compound Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers, scientists, and drug development professionals face at the bench. Diazaspirocycles are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved physicochemical properties.[1][2] However, their synthesis is often fraught with challenges related to yield, stereocontrol, and purity.
This document is structured as a dynamic troubleshooting guide. Instead of a linear protocol, we will explore common experimental failures in a question-and-answer format, dissecting the underlying chemical principles and providing logical, field-tested solutions. Our goal is to empower you not just to follow a recipe, but to rationally design and optimize your reaction conditions for success.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles encountered during the synthesis of diazaspiro compounds. We will diagnose the problem, explore the causative factors, and outline systematic approaches for optimization.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or none of my desired diazaspiro compound. What are the most common causes, and how can I systematically troubleshoot this?
Low yield is a multifaceted problem that can stem from issues with reagents, reaction setup, or the conditions themselves. A methodical approach is crucial to pinpoint the root cause without wasting valuable materials.[3]
Causality and Troubleshooting Steps:
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Starting Material Integrity: The quality of your starting materials is paramount. Impurities can act as catalyst poisons or participate in side reactions.[4]
-
Action: Verify the purity of all reactants via NMR, LC-MS, or other appropriate analytical techniques. If necessary, repurify starting materials through recrystallization or column chromatography.[4] When transferring reagents, ensure you rinse flasks and syringes to avoid inaccurate stoichiometry.[3]
-
-
Catalyst Activity and Stoichiometry: Many diazaspiro syntheses are catalyst-dependent. The choice of catalyst, its activity, and loading are critical.
-
Action: If using a catalyst, screen alternatives. For example, in cycloaddition reactions, various Lewis acids or organocatalysts can have a profound impact.[5][6] Consider that some reactions require a specific catalyst stoichiometry to drive the reaction to completion.[4] For multi-component reactions, a catalyst is often essential to select the desired reaction pathway and avoid byproducts.[7]
-
-
Reaction Kinetics (Time and Temperature): Reactions may be too slow, or the product might be decomposing under the chosen conditions.
-
Action: Monitor the reaction over time using TLC or LC-MS to create a reaction profile.[4] If the reaction stalls, consider increasing the temperature or adding more reagent.[3] Conversely, if you observe product decomposition over time, the reaction may need to be run at a lower temperature or for a shorter duration.[3][4]
-
-
Solvent Effects: The solvent not only dissolves reactants but also influences transition states, which can dramatically affect reaction rates.
-
Action: Screen a range of solvents with varying polarities. Acetonitrile, for example, has been shown to be a highly effective solvent in some oxidative coupling reactions for forming spirocyclic structures, improving both conversion and selectivity.[8]
-
-
Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification.
-
Action: Ensure all vessels are thoroughly rinsed during transfers.[3] If your compound is acid- or base-sensitive, use milder pH conditions during work-up.[4] For chromatography, ensure your compound is not streaking or irreversibly adsorbing to the stationary phase; for amines, adding a small amount of triethylamine or ammonium hydroxide to the eluent can improve recovery.[9]
-
Workflow: Diagnosing Low Reaction Yield
The following decision tree provides a logical workflow for troubleshooting poor yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Issue 2: Poor Diastereoselectivity
Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the stereochemical outcome of my diazaspirocyclization?
Achieving high diastereoselectivity is often the primary challenge in spirocycle synthesis.[4] The relative orientation of substituents is dictated by the energy of the transition state, which is highly sensitive to reaction parameters.
Key Factors Influencing Diastereoselectivity:
-
Temperature: Lowering the reaction temperature is a classic strategy to enhance selectivity.[5] It allows the reaction to proceed through the lowest energy transition state (kinetic control), which often favors the formation of a single diastereomer. Higher temperatures can provide enough energy to overcome the activation barrier for multiple transition states, leading to a mixture of products (thermodynamic control).[5]
-
Catalyst and Ligand System: For catalyzed reactions, the catalyst is the most powerful tool for controlling stereochemistry.
-
Chiral Catalysts: In asymmetric synthesis, chiral catalysts like phosphoric acids or metal complexes with chiral ligands create a chiral environment that favors one approach of the reactants over another.[5][10] For example, Rhodium(II) catalysts with specific chiral ligands have been shown to be highly effective in the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes.[10]
-
Achiral Catalysts/Additives: Even in non-asymmetric reactions, additives can influence selectivity. Benzoic acid, for instance, has been shown to promote cycloaddition and affect the diastereoselectivity of the reaction.[5]
-
-
Solvent Polarity: The solvent can stabilize or destabilize the transition state, thereby influencing which diastereomer is formed preferentially.[4][5]
-
Action: A solvent screen is highly recommended. Test a range of solvents from nonpolar (e.g., Toluene, Dichloromethane) to polar aprotic (e.g., Acetonitrile, THF) and polar protic (e.g., Ethanol, Methanol) to find the optimal medium for your specific transformation.
-
-
Steric Hindrance: The steric bulk of substituents on the reacting partners can direct the stereochemical outcome. Bulky groups will favor an approach that minimizes steric clash in the transition state.[5] While modifying the substrate isn't always feasible, it's a key consideration during synthetic route design.
Data Table: Parameter Effects on Diastereoselectivity in a [3+2] Cycloaddition
| Parameter | Condition A | Outcome A (d.r.) | Condition B | Outcome B (d.r.) | Rationale |
| Temperature | 80 °C (Reflux) | 60:40 | -20 °C | >95:5 | Lower temperatures favor the kinetically controlled product.[5] |
| Catalyst | None (Thermal) | 70:30 | Cu(OAc)₂ / Chiral Ligand | >99:1 | The chiral ligand creates a highly organized transition state, directing the cycloaddition.[5] |
| Solvent | Toluene | 85:15 | Acetonitrile | 50:50 | Solvent polarity can differentially stabilize the transition states leading to different diastereomers.[4] |
| Additive | None | 80:20 | Benzoic Acid (10 mol%) | 90:10 | Acid additives can coordinate to reactants, influencing geometry and selectivity.[5] |
Focus on Key Synthetic Strategies & Methodologies
The synthesis of diazaspiro compounds can be achieved through various powerful transformations. Understanding the nuances of the specific reaction you are employing is critical for effective troubleshooting.
[3+2] Cycloaddition Reactions
This is one of the most common methods for constructing the five-membered rings found in many diazaspiro compounds.[1][2][11] The reaction typically involves an in situ generated 1,3-dipole (like an azomethine ylide) and a dipolarophile.[12]
Question: I'm attempting a three-component [3+2] cycloaddition to form a spirooxindole-pyrrolidine, but the reaction is messy. How can I optimize it?
Common Pitfalls & Solutions:
-
Inefficient Ylide Generation: The formation of the azomethine ylide from an amino acid and an aldehyde/ketone is the crucial first step.
-
Optimization: This step is often thermal. Ensure the reaction is heated sufficiently (reflux in solvents like methanol or acetonitrile is common) to promote decarboxylation and ylide formation.[11]
-
-
Poor Regioselectivity: With unsymmetrical dipolarophiles, the 1,3-dipole can add in two different orientations.
-
Optimization: The regioselectivity is governed by electronics and sterics. Sometimes, changing the solvent or adding a Lewis acid catalyst can favor one regioisomer over the other.[11]
-
-
Competing Pathways: The generated ylide can potentially dimerize or react in other undesired ways if the dipolarophile is not sufficiently reactive.
-
Optimization: Ensure the dipolarophile is added in an appropriate stoichiometric amount (often a slight excess). The choice of dipolarophile is also key; electron-deficient alkenes are generally more reactive.
-
General Mechanism: [3+2] Cycloaddition for Spirooxindoles
Caption: General mechanism of a [3+2] cycloaddition to form a spiro-pyrrolidine.
Experimental Protocol: Diastereoselective Synthesis of a Spiropyrrolidinyloxindole
This protocol is adapted from methodologies involving the [3+2] cycloaddition of azomethine ylides.[11]
-
Setup: To a round-bottom flask, add the isatin derivative (1.0 mmol, 1.0 equiv), the amino acid (e.g., sarcosine, 1.5 mmol, 1.5 equiv.), and the activated alkene dipolarophile (1.2 mmol, 1.2 equiv.).
-
Solvent: Add anhydrous acetonitrile (20 mL).
-
Reaction: Place the flask in a pre-heated oil bath and reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the isatin starting material is a good indicator. Reactions are typically complete within 8-24 hours.[11]
-
Work-up: After cooling the reaction mixture to room temperature, a precipitate of the product may form. If so, filter the solid, wash with cold methanol, and dry under vacuum.
-
Purification: If no precipitate forms or if the filtered solid is impure, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the desired diastereomer.
Aza-Michael (Conjugate Addition) Reactions
The aza-Michael addition is a powerful C-N bond-forming reaction where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound.[13] In the context of diazaspirocycles, this is often an intramolecular reaction or a cascade reaction sequence.[13][14]
Question: My intramolecular aza-Michael reaction to form a spiropiperidinone is slow and gives a poor yield. What parameters should I investigate?
Optimization Strategy:
-
Base/Catalyst: This reaction is almost always base-catalyzed. The choice and amount of base are critical.
-
Temperature: Temperature can significantly influence the regioselectivity and reaction rate.[14]
-
Screening: While many aza-Michael additions proceed at room temperature, cooling the reaction (e.g., to -20 °C) can sometimes dramatically improve selectivity by preventing side reactions.[14]
-
-
Solvent Mixture: A mixture of solvents can be beneficial. For instance, a mixture of CH₂Cl₂ and CH₃OH (5:1) has been identified as optimal for certain intramolecular Michael additions leading to dispirocycles.[14]
Pictet-Spengler Reaction
A classic reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[16][17] Its application to form spirocyclic systems, particularly those with aza-quaternary centers, is an area of active development.[18]
Question: I am trying to synthesize an aza-quaternary spirocycle using a Pictet-Spengler reaction with a ketone, but the reaction is failing. Why are ketones challenging substrates?
Challenges & Modern Solutions:
-
Reactivity: Ketones are inherently less electrophilic than aldehydes, making the initial iminium ion formation and subsequent cyclization more difficult. Traditional Brønsted or Lewis acid conditions are often insufficient.
-
Modern Activation: A successful modern approach involves the use of ketonitrones as substrates. These can be activated by commercially available acyl chlorides, enabling the synthesis of a variety of aza-quaternary products in high yields (54-97%).[18] This method is mild, fast, and tolerant of diverse substrates, including electron-deficient indole cores.[18]
-
Asymmetric Variants: For enantioselective versions, a combination of an acyl bromide with a chiral thiourea promoter has been established, providing good levels of enantioselectivity.[18][19]
Conceptual Diagram: Interplay of Reaction Parameters
Caption: Key parameters influencing the outcome of diazaspiro compound synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthetic strategy for my target diazaspiro compound? The optimal strategy depends on the desired ring sizes and functionality. [3+2] cycloadditions are excellent for 5-membered nitrogen heterocycles.[2] Ring-closing metathesis is versatile for a range of unsaturated rings, while Pictet-Spengler reactions are ideal for scaffolds based on tetrahydroisoquinoline or tetrahydro-β-carboline cores.[2][16]
Q2: Can I scale up my optimized reaction from milligram to gram scale? Yes, but direct scaling is not always successful. Heat transfer and mixing efficiency change with scale. A reaction that is exothermic may require active cooling on a larger scale. It is wise to perform the scaled-up reaction under slightly modified conditions, for instance, by ensuring efficient stirring and potentially slower addition of reagents. However, some protocols are robust and can provide even better yields on a gram scale with no further optimization.[20]
Q3: My desired product is unstable during silica gel chromatography. What are my alternatives? If your compound is degrading on silica, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase). Alternatively, purification by recrystallization or trituration, if feasible, can avoid chromatography altogether.
Q4: What are the key safety considerations when working with diazo compounds or azides in these syntheses? Both diazo compounds and organic azides can be explosive and should be handled with extreme care, especially when heated. Always use a safety shield. It is often preferable to generate these reagents in situ for immediate consumption rather than isolating them.[21][22] Intramolecular azide-alkyne cycloadditions can sometimes be performed under thermal conditions without metal catalysis, which may offer a safer profile.[21]
References
- Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
- Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
- Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (n.d.). ResearchGate.
- Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2025). ACS Catalysis.
- Diastereoselective aza-Michael addition for synthesis of carbohydrate-derived spiropiperazinones. (n.d.). ResearchGate.
- Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization Pathways in Basic Medium. (2023). Molecules.
- Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. (n.d.). MDPI.
- Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
-
Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter. (2017). Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.
-
Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
-
Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
-
Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. (n.d.). Chemical Science. Retrieved January 2, 2026, from [Link]
-
Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. (n.d.). Molecules. Retrieved January 2, 2026, from [Link]
- A Comparative Guide to the Synthesis of Azaspirocycles. (n.d.). Benchchem.
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers in Chemistry. Retrieved January 2, 2026, from [Link]
-
Catalytic Divergent [3+3]- and [3+2]-Cycloaddition by Discrimination Between Diazo Compounds. (n.d.). Angewandte Chemie International Edition. Retrieved January 2, 2026, from [Link]
- Optimization of reaction conditions for the synthesis of compounds 11-14. (n.d.). ResearchGate.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2025). ResearchGate.
-
Sequencing [4+1]-Cycloaddition and Aza-Michael Addition Reactions: A Diastereoselective Cascade for the Rapid Access of Pyrido/Thiazoloimidazo[1,5-a]quinolone Scaffolds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. (2010). Current Opinion in Drug Discovery & Development. Retrieved January 2, 2026, from [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions. Retrieved January 2, 2026, from [Link]
- [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit.
- Green Synthesis of Spiro Compounds with Potential Anticancer Activity. (2022). Molecules.
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). Molecules. Retrieved January 2, 2026, from [Link]
-
Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. (2016). Bioorganic & Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
- The [3+2] Cycloaddition Reaction. (n.d.). University lecture notes.
-
Synthesis of new biologically actived azaspiro compounds. (n.d.). Blucher Proceedings. Retrieved January 2, 2026, from [Link]
-
(Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. (2026). Molbank. Retrieved January 2, 2026, from [Link]
- Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. (2023). Scientiae Radices.
-
Approach to Heterospirocycles for Medicinal Chemistry. (2025). Organic Letters. Retrieved January 2, 2026, from [Link]
-
A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]
- Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society.
-
Reaction Optimization: Case Study 1. (2017). GalChimia. Retrieved January 2, 2026, from [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (n.d.). Google Patents.
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). RSC Medicinal Chemistry. Retrieved January 2, 2026, from [Link]
-
Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (n.d.). Catalysts. Retrieved January 2, 2026, from [Link]
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Overcoming solubility issues with 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
Welcome to the technical support guide for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges associated with this spirocyclic compound. While spirocyclic scaffolds are often employed to enhance the physicochemical properties of drug candidates, including solubility, challenges can still arise, particularly with salt forms like hydrochlorides.[1][2] This guide provides in-depth troubleshooting protocols and a comprehensive FAQ section to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: As a hydrochloride salt, this compound is expected to be most soluble in polar protic solvents, such as water, methanol, and ethanol. The protonated amine groups significantly increase its polarity compared to the free base. For a structurally related compound, 1-Oxa-4,9-diazaspiro[5.5]undecan-5-one, a low logP value of -0.745 has been calculated, indicating a high degree of hydrophilicity.[1] Therefore, initial dissolution attempts should focus on polar solvents.
Q2: I am observing incomplete dissolution in aqueous buffers. What could be the underlying issue?
A2: Incomplete dissolution in aqueous buffers can be attributed to several factors. One common issue with hydrochloride salts of weakly basic compounds is disproportionation, where the salt converts back to the less soluble free base.[3] This can occur if the pH of the solution is not sufficiently acidic. Another possibility is reaching the compound's solubility limit in the chosen buffer system.
Q3: Is it advisable to heat the solvent to improve the solubility of this compound?
A3: Gentle warming can be an effective strategy to increase the dissolution rate and solubility of your compound. However, excessive or prolonged heating should be avoided as it may lead to degradation. It is crucial to first assess the thermal stability of the compound. If you choose to heat the solution, do so gradually and monitor for any changes in color or the appearance of precipitates, which could indicate degradation.
Q4: Can I use organic solvents to dissolve this compound?
A4: While the hydrochloride salt is most soluble in polar protic solvents, you may have some success with polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide). Solubility in less polar organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) is likely to be poor. If your experimental protocol requires a non-polar solvent, conversion to the free base is the recommended approach.
Q5: What is salt disproportionation and how can I prevent it?
A5: Salt disproportionation is a phenomenon where a salt of a weak base (like your hydrochloride compound) reverts to its neutral, often less soluble, free base form in solution.[3] This is an equilibrium process that is highly dependent on the pH of the solution. To prevent this, ensure that the pH of your aqueous solution is maintained at a sufficiently acidic level, typically at least 2 pH units below the pKa of the protonated amine. If the pKa is unknown, starting with a pH of around 2.0 is a reasonable approach for hydrochloride salts.[3]
Troubleshooting Guides
Guide 1: Enhancing Solubility in Aqueous Buffers
This guide provides a systematic approach to improving the solubility of this compound in aqueous media.
Protocol:
-
Initial Assessment: Attempt to dissolve the compound in your target aqueous buffer at the desired concentration.
-
pH Adjustment: If solubility is poor, measure the pH of the suspension. Adjust the pH downwards using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) until the compound fully dissolves. This will shift the equilibrium towards the protonated, more soluble form.
-
Co-solvent Addition: If pH adjustment alone is insufficient, consider adding a water-miscible co-solvent. Ethanol or propylene glycol can be added dropwise to the aqueous suspension while stirring. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary.
-
Gentle Heating and Sonication: As a further step, gently warm the solution (e.g., to 30-40°C) and use a sonicator bath. This can help to break up any aggregates and accelerate the dissolution process.
Data Presentation: Recommended Starting Solvents
| Solvent Class | Recommended Solvents | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | Moderate to High |
| Non-Polar | Dichloromethane, THF, Toluene | Low to Insoluble |
Guide 2: Conversion of Hydrochloride Salt to Free Base for Organic Solvent Solubility
For applications requiring solubility in less polar organic solvents, converting the hydrochloride salt to its free base is often necessary.
Protocol:
-
Dissolution: Dissolve the this compound in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a mild inorganic base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while stirring. Monitor the pH of the solution with pH paper or a pH meter. Continue adding the base until the pH is slightly alkaline (pH 8-9).
-
Extraction: The free base may precipitate out of the aqueous solution. Extract the free base into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Drying and Evaporation: Combine the organic layers and dry them over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the free base, which should exhibit improved solubility in a wider range of organic solvents.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A stepwise decision-making workflow for troubleshooting aqueous solubility issues.
Logical Relationship for Solvent Selection
Caption: The relationship between the compound's form and its solubility in different solvent classes.
References
-
RSC Publishing. (2015). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances, 5(104), 85689-85696. [Link]
-
Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(12), 1133-1136. [Link]
-
ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Retrieved from [Link]
-
Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical oral suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105824. [Link]
Sources
Technical Support Center: Protecting Group Strategies for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Introduction
Welcome to the technical support guide for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our focus is on devising robust and selective protecting group strategies, a critical step for the successful derivatization of this versatile spirocyclic scaffold.[1][2][3][4] We aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Molecular Structure and Reactivity Analysis
The core of our discussion revolves around the differential reactivity of the two nitrogen atoms within the spirocyclic framework: the N9 secondary amine and the N3 cyclic carbamate nitrogen.
-
N9 Amine: This is a standard secondary amine. It is nucleophilic and basic, making it the primary site of reaction with electrophiles. As the compound is supplied as a hydrochloride salt, this nitrogen is protonated, requiring neutralization before it can participate in a reaction.
-
N3 Carbamate Nitrogen: This nitrogen is part of a cyclic carbamate. Due to the electron-withdrawing effect of the adjacent carbonyl group, it is significantly less nucleophilic and non-basic under typical conditions.[5] Functionalization at this position is challenging and requires specific, more forcing conditions.
Caption: Reactivity map of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.
Frequently Asked Questions (FAQs)
Q1: I want to perform a reaction at the N9 position. What is the first step?
Answer: Since the starting material is a hydrochloride salt, the N9 amine is protonated and unreactive. You must first neutralize it to the free amine using a non-nucleophilic base. A common and effective procedure is to dissolve the hydrochloride salt in a suitable solvent (like Dichloromethane (DCM) or Tetrahydrofuran (THF)) and add 1.1 to 1.5 equivalents of a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Stirring for 15-30 minutes at room temperature is typically sufficient to generate the free amine in situ, which can then be used directly in the subsequent reaction.
Q2: How do I selectively protect the N9 amine?
Answer: Selective protection of the N9 amine is straightforward due to its significantly higher nucleophilicity compared to the N3 carbamate nitrogen. The two most common and versatile protecting groups for this purpose are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice between them depends on the planned downstream reaction conditions, as they have different removal (deprotection) requirements. This concept is known as an "orthogonal protection strategy".[6][7][8][9][10]
Comparison of Common N9-Protecting Groups
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability Profile |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[11][12][13] | Stable to base, hydrogenolysis, mild acid. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[14][15][16] | Stable to acidic conditions, most bases.[17] |
Q3: My N9-protection reaction is giving a low yield. What could be wrong?
Answer: This is a common issue that can usually be resolved by checking a few key parameters.
-
Incomplete Neutralization: Ensure you have added at least a stoichiometric equivalent of base to free the N9 amine from its hydrochloride salt. Using a slight excess (1.1 eq.) is recommended.
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can hydrolyze over time, and benzyl chloroformate (Cbz-Cl) is also moisture-sensitive. Use fresh or properly stored reagents.
-
Solvent Purity: Ensure you are using an anhydrous (dry) solvent, as water can react with the protecting group reagents.
-
Reaction Temperature: While these reactions usually proceed well at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve yields, but monitor for potential side reactions.[11]
Q4: Is it possible to functionalize the N3 carbamate nitrogen?
Answer: Yes, but it is a more challenging transformation that requires a two-step process after the N9 position has been protected. The N3 nitrogen is non-nucleophilic, so it must first be deprotonated with a very strong, non-nucleophilic base (e.g., sodium hydride (NaH), lithium bis(trimethylsilyl)amide (LHMDS)) to form an amide anion. This highly reactive anion can then be treated with a suitable electrophile (e.g., an alkyl halide or acyl chloride) to form a new N-C bond.[18] This reaction must be performed under strictly anhydrous conditions at low temperatures (e.g., 0 °C to -78 °C) to prevent decomposition.
Q5: What are "orthogonal" protecting groups and why are they important?
Answer: Orthogonal protecting groups are different types of protecting groups that can be removed under distinct chemical conditions.[6][7][9] For instance, a Boc group is removed by acid, while a Cbz group is removed by hydrogenolysis.[19][20] This strategy is crucial in multi-step synthesis. If you protect N9 with a Boc group, you can perform several chemical steps, then selectively remove the Boc group with acid to reveal the N9 amine for further reaction, all while another functional group elsewhere in the molecule (protected with a Cbz group, for example) remains untouched. This allows for precise, sequential modifications of a complex molecule.[21][22]
Experimental Protocols & Troubleshooting Guides
Workflow for Selective Functionalization
Caption: Decision workflow for selective functionalization.
Protocol 1: N9-Boc Protection
Objective: To selectively protect the N9 secondary amine with a tert-butyloxycarbonyl (Boc) group.
Methodology:
-
Neutralization: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, ~0.1 M). Add triethylamine (1.2 equiv) and stir at room temperature for 20 minutes.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) to the solution.[23]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[24]
-
Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[25]
Troubleshooting Guide: N9-Boc Protection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Incomplete neutralization. 2. Low quality (Boc)₂O. 3. Insufficient reaction time. | 1. Ensure at least 1.1 eq. of base was used. 2. Use a fresh bottle of (Boc)₂O. 3. Allow the reaction to stir longer (up to 12 hours).[23] |
| Formation of side products | The tert-butyl cation generated during deprotection (if any occurs) can alkylate sensitive functional groups. | This is rare during the protection step. If issues arise, ensure the reaction is not overly concentrated or heated. |
Protocol 2: N9-Cbz Protection
Objective: To selectively protect the N9 secondary amine with a benzyloxycarbonyl (Cbz) group.
Methodology:
-
Setup: Dissolve this compound (1.0 equiv) in a biphasic mixture of DCM and saturated aqueous sodium bicarbonate solution (1:1). Cool the mixture to 0 °C in an ice bath.
-
Protection: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while stirring vigorously.[26]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.[27]
-
Work-up: Separate the organic layer. Wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Troubleshooting Guide: N9-Cbz Protection
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Cbz-Cl has hydrolyzed. 2. Insufficiently basic conditions. | 1. Use fresh Cbz-Cl. 2. Ensure the aqueous layer remains basic throughout the addition (check with pH paper). |
| Di-benzylation or other byproducts | Reaction run at too high a temperature or with a large excess of Cbz-Cl. | Maintain cooling during the addition of Cbz-Cl and use only a slight excess (1.1 eq.). |
Protocol 3: Deprotection of N9-Boc Group
Objective: To remove the Boc protecting group from the N9 position.
Methodology:
-
Setup: Dissolve the N9-Boc protected compound (1.0 equiv) in DCM (~0.1 M).
-
Deprotection: Add trifluoroacetic acid (TFA) to the solution, typically making a 25-50% TFA/DCM solution.[23]
-
Reaction: Stir at room temperature. The reaction is usually rapid, accompanied by the evolution of CO₂ gas, and is often complete in 30-60 minutes.[13][19][24]
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as its TFA salt and can be used directly or neutralized.
Protocol 4: Deprotection of N9-Cbz Group
Objective: To remove the Cbz protecting group from the N9 position.
Methodology:
-
Setup: Dissolve the N9-Cbz protected compound (1.0 equiv) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol %).[26]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Reaction: Monitor by TLC until the starting material is consumed (typically 2-16 hours).[15]
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product.[14][16]
References
-
Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Greene's Protective Groups in Organic Synthesis. Wiley. [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. [Link]
-
Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters. [Link]
-
Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. ElectronicsAndBooks. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Organic Chemistry: An Indian Journal. [Link]
-
Greene's Protective Groups in Organic Synthesis. ResearchGate. [Link]
-
Greene's Protective Groups in Organic Synthesis, Fourth Edition. ResearchGate. [Link]
-
Protecting group. Wikipedia. [Link]
-
A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]
-
Experimental Procedures. Beilstein Journals. [Link]
-
Comprehensive List of Carbamates. Scribd. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]
-
N-Dealkylation of Amines. NIH. [Link]
-
Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. The Journal of Organic Chemistry. [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]
-
Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. [Link]
-
Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. ResearchGate. [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. NIH. [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. [Link]
-
Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
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- 26. benchchem.com [benchchem.com]
- 27. ijacskros.com [ijacskros.com]
Technical Support Center: Racemic Resolution of Diazaspiro Compounds
Welcome to the technical support center for the racemic resolution of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of chiral molecules. Diazaspirocycles are privileged scaffolds in medicinal chemistry, and obtaining single enantiomers is often critical for therapeutic efficacy and safety.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of their resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic diazaspiro compounds?
The three most prevalent methods for resolving diazaspiro compounds, which are typically basic, are:
-
Diastereomeric Salt Crystallization: This is a classical and often the most cost-effective method for large-scale resolutions.[3] It involves reacting the racemic diazaspiro base with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[4][5][6] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated.[6][7]
-
Chiral Chromatography (HPLC & SFC): This is a powerful and rapid analytical and preparative technique. Supercritical Fluid Chromatography (SFC) is often preferred over High-Performance Liquid Chromatography (HPLC) for its speed, lower solvent consumption, and excellent performance with basic compounds.[8] The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[9][10]
-
Kinetic Resolution (Enzymatic or Catalytic): This method involves a chiral catalyst or enzyme that preferentially reacts with one enantiomer of the racemate, converting it to a new product while leaving the other enantiomer largely unreacted.[11] Dynamic Kinetic Resolution (DKR) is an advanced form where the unreactive enantiomer is continuously racemized back to the starting racemate, theoretically allowing for a 100% yield of the desired product.[11][12]
Q2: How do I choose the best resolution method for my specific diazaspiro compound?
The choice of method is a strategic decision based on scale, timeline, available resources, and the physicochemical properties of your compound.
}
Key Causality:
-
Scale: Chiral chromatography is excellent for speed on a small scale (<10-20g) but becomes prohibitively expensive and time-consuming as the scale increases.[3] Diastereomeric salt crystallization is far more economical and scalable, making it the industry standard for producing kilograms of material.[3][7]
-
Timeline: Method development for chromatography is often faster. Screening columns and mobile phases can yield a separation in days. Optimizing a crystallization process can be more iterative and take longer.[7]
-
Compound Properties: Salt formation requires a basic handle (the amine of the diazaspiro core) that can form a stable salt. Kinetic resolution requires a site for the catalyst/enzyme to react. If your molecule is sensitive or lacks these features, chromatography may be the only viable option.
Q3: My chiral SFC separation is not reproducible between runs. What's the cause?
Lack of reproducibility is a common and frustrating issue. The root cause often lies in "memory effects" or subtle changes in the system conditions.
-
Additive Memory Effects: If you use acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) in your mobile phase, they can adsorb onto the stationary phase or system tubing.[9] If a subsequent method does not use the same additive, the residual amount can leach into the mobile phase, altering the chiral recognition and retention times.[9] It can take thousands of column volumes to fully wash away some additives.[9]
-
Water Content: In normal-phase or SFC, trace amounts of water in your CO2, co-solvent, or sample can significantly impact retention and selectivity. Ensure consistent solvent quality and handling procedures.
-
Column Equilibration: Isocratic chiral separations require thorough column equilibration.[9] Ensure you are flushing the column with the mobile phase for a sufficient time (at least 10-20 column volumes) before injecting your sample. Any gradient from a previous run must be fully washed out.
Expert Tip: Dedicate specific columns to methods that use certain classes of additives (e.g., one column for acidic methods, another for basic). If that's not possible, implement a rigorous, standardized column flushing protocol between different methods.[13]
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
This classical method's success hinges on the differential solubility of the two diastereomeric salts.[7] Problems typically arise from solvent choice, stoichiometry, or kinetics.
Issue 1: No crystal formation or "oiling out" of the salt.
-
Causality & Explanation: "Oiling out" occurs when the diastereomeric salt is more soluble in the solvent system than the solvent itself, or it precipitates from a supersaturated solution as a liquid phase instead of an ordered crystalline solid. This is often due to the solvent being too good (high polarity) or the concentration being too high.
-
Troubleshooting Steps:
-
Reduce Polarity: Add a less polar anti-solvent dropwise to the solution at a slightly elevated temperature. For example, if your salt is dissolved in methanol, try adding methyl tert-butyl ether (MTBE) or toluene.
-
Decrease Concentration: Dilute the solution with more of the primary solvent. While counterintuitive, this can sometimes provide the necessary space for molecules to orient into a crystal lattice rather than crashing out as an amorphous oil.
-
Temperature Gradient: Try a slow cooling profile. Dissolve the salt at a higher temperature (e.g., 50-60°C) and allow it to cool to room temperature very slowly (e.g., over several hours or overnight). This thermodynamic control favors the formation of the most stable (and often less soluble) crystalline salt.[7]
-
Seeding: If you have a small amount of the desired crystalline diastereomer from a previous attempt, add a single, tiny crystal (a seed) to the supersaturated solution to initiate crystallization.[5]
-
Issue 2: Low diastereomeric excess (d.e.) of the crystallized salt.
-
Causality & Explanation: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation. The goal is to find a solvent where one salt is significantly less soluble than the other.
-
Troubleshooting Steps:
-
Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and their mixtures with water or hydrocarbons).[3]
-
Optimize Molar Ratio: While a 1:1 ratio of racemate to resolving agent is a common starting point, this is not always optimal. For di-acids like tartaric acid, molar ratios higher than 1.5 can sometimes improve resolution.[7]
-
Recrystallization: A low d.e. can often be significantly improved by one or two recrystallizations of the isolated salt from the same or a different solvent system.
-
| Common Chiral Resolving Agents for Basic Diazaspiro Compounds |
| (L)-(+)-Tartaric Acid |
| (D)-(-)-Tartaric Acid |
| (1R)-(-)-10-Camphorsulfonic Acid |
| (1S)-(+)-10-Camphorsulfonic Acid |
| (2R,3R)-Di-O,O'-p-toluoyl-D-tartaric acid (DTTA) |
| (S)-(+)-Mandelic Acid |
| (R)-(-)-Mandelic Acid |
This table lists common, commercially available resolving agents that are effective for basic amines.[4][7][14]
Guide 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful tool, but achieving baseline resolution requires careful optimization of the stationary and mobile phases.
Issue 1: Poor or no separation (Resolution < 1.5).
-
Causality & Explanation: The chiral stationary phase (CSP) is not providing sufficient stereochemical recognition for the enantiomers. Chiral recognition is based on a combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). If these interactions are too weak or non-existent, the enantiomers will co-elute.[9]
-
Troubleshooting Steps:
-
Column Screening: There is no universal CSP.[10] You must screen a variety of CSPs. For diazaspiro compounds, polysaccharide-based columns (e.g., coated or immobilized cellulose or amylose derivatives) are an excellent starting point.
-
Co-Solvent Modification: The organic modifier (co-solvent) in the CO2 mobile phase has a major impact. Switch from methanol to ethanol or isopropanol. Alcohols are excellent hydrogen bond donors and acceptors and can fundamentally change the interaction with the CSP.
-
Additive Introduction: For basic compounds like diazaspirocycles, peak shape and resolution can be dramatically improved by adding a basic additive (e.g., 0.1-0.5% DEA or isopropylamine) to the co-solvent. This additive competes with the analyte for highly acidic sites on the silica surface, reducing peak tailing and improving efficiency.[15]
-
Temperature Optimization: Lowering the column temperature often increases the strength of the specific interactions required for chiral recognition, thereby improving resolution.[15] Try reducing the temperature in 5°C increments from 40°C down to 25°C.
-
Issue 2: Peak Tailing.
-
Causality & Explanation: Peak tailing for basic compounds on silica-based columns is almost always caused by strong, undesirable interactions between the basic amine of the analyte and acidic silanol groups on the stationary phase surface. This leads to a portion of the analyte being retained longer than the main peak.
-
Troubleshooting Steps:
-
Add a Basic Modifier: As mentioned above, this is the most effective solution. Add 0.1-0.5% of a volatile amine like DEA to your co-solvent. The modifier will "shield" the analyte from the active silanol sites.
-
Check for Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion. Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.[15]
-
Use a 2-Ethylpyridine Column: Some modern SFC columns are specifically designed with phases like 2-ethylpyridine that are more inert and provide better peak shape for basic compounds without the need for additives.[10]
-
}
Detailed Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening
This protocol outlines a small-scale screening process to quickly identify a promising resolving agent and solvent system.
-
Preparation: In 8 separate small vials (e.g., 4 mL), dissolve 100 mg of the racemic diazaspiro compound in 1 mL of 4 different solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate). This creates 8 identical stock solutions.
-
Agent Addition: To four of the vials, add 0.5 equivalents of a chiral resolving agent (e.g., L-(+)-Tartaric Acid). To the other four vials, add 0.5 equivalents of the opposite enantiomer of the resolving agent (e.g., D-(-)-Tartaric Acid). Rationale: Using a sub-stoichiometric amount of resolving agent encourages the less soluble diastereomer to precipitate in higher purity.
-
Induce Crystallization: Gently warm the vials to ensure full dissolution. Allow them to cool slowly to room temperature. If no crystals form, loosely cap the vials and allow for slow evaporation over 24-48 hours. Alternatively, try storing the vials at 4°C.
-
Isolation & Analysis: If solid material forms, isolate it by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberate the Free Base: Dissolve the isolated salt in water and basify with 1M NaOH until the pH is >11. Extract the free diazaspiro base with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Determine Enantiomeric Excess (e.e.): Dry the organic extract, concentrate it, and analyze the residue using a previously developed chiral analytical method (HPLC or SFC) to determine the e.e. of the resolved material.
-
Evaluation: A successful "hit" is a system that provides a crystalline solid with a significant e.e. (>30%). This system can then be further optimized by adjusting concentration, temperature, and stoichiometry.
References
-
Wikipedia. Chiral resolution. [Link]
- Livingston, A. et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry.
- HETEROCYCLES (2000). Optical Resolution of δ-Decalactone (4)
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Pataki, H. et al. (2021).
- Davies, H. (2001). Kinetic Resolution and Double Stereodifferentiation in Catalytic Asymmetric C−H Activation of 2-Substituted Pyrrolidines. The Davies Group - ScholarBlogs.
-
Chromatography Today (2020). Trouble with chiral separations. [Link]
-
chemeurope.com. Chiral resolution. [Link]
-
Pharmaceutical Technology (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
PubMed (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
-
Analytical Chemistry (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
BioDuro (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
IntechOpen (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
Wikipedia. Dynamic kinetic resolution in asymmetric synthesis. [Link]
-
Buchler GmbH. Racemic Resolution. [Link]
-
Gavin Publishers (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
PubMed Central (2016). Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations. [Link]
-
PubMed (2010). Catalytic parallel kinetic resolution under homogeneous conditions. [Link]
-
Advances in Engineering (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
-
ResearchGate (2024). Challenges and innovations in chiral drugs in an environmental and bioanalysis perspective. [Link]
-
American Pharmaceutical Review (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. [Link]
-
CrystEngComm (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]
-
Separation Science. Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. [Link]
-
Chromatography Forum (2010). Chiral separation problem. [Link]
-
PubMed Central (2019). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. [Link]
-
Chromatography Online (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 13. chiraltech.com [chiraltech.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
Welcome to the technical support center for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to assist with your experimental design and execution.
Introduction to the Stability of this compound
This compound is a spirocyclic compound containing a carbamate functional group. The stability of this molecule in solution is of paramount importance for obtaining reliable and reproducible experimental results. The primary mode of degradation for this compound is the hydrolysis of the carbamate bond, a reaction that is significantly influenced by the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical stability concern for this compound in solution?
A1: The main stability issue is the hydrolysis of the internal carbamate group. This reaction leads to the opening of the oxazolidinone ring, resulting in the formation of an amino alcohol derivative. This process is catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The rate of hydrolysis is highly dependent on pH. Generally, the compound will exhibit its greatest stability in neutral to slightly acidic aqueous solutions. In basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the carbamate and leading to rapid degradation.[1][2][3][4] Under strongly acidic conditions, acid-catalyzed hydrolysis can also occur.
Q3: What are the expected degradation products in an aqueous solution?
A3: The primary degradation products from hydrolysis are the corresponding amino alcohol and carbon dioxide, which is formed from the decomposition of the intermediate carbamic acid.[2]
Q4: Are there any visual indicators of compound degradation?
A4: Typically, there are no distinct visual cues, such as color change, to indicate degradation in solution. The most reliable methods for monitoring stability are analytical techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: Which solvents are recommended for dissolving and storing this compound?
A5: For short-term storage and immediate use, aprotic, non-nucleophilic solvents such as acetonitrile or tetrahydrofuran (THF) are recommended. If an aqueous solution is necessary, it is best to prepare it fresh and use it promptly. For longer-term storage, it is advisable to keep the compound as a dry solid at a low temperature.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological assay results. | The compound may be degrading in the assay buffer, especially if the buffer has a basic pH. | 1. Verify the pH of your assay buffer. If it is basic, consider if the assay can be performed at a neutral or slightly acidic pH.2. Prepare fresh solutions of the compound immediately before each experiment.3. Run a time-course experiment to assess the stability of the compound in your assay buffer using an analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis over time. | The compound is degrading in the sample solvent or the mobile phase. | 1. Ensure the sample solvent is compatible and non-reactive. If using an aqueous solvent, buffer it to a neutral pH.2. Keep sample vials in the autosampler at a low temperature to minimize degradation.3. If using a high pH mobile phase, consider if a lower pH alternative is feasible for your separation. |
| Low recovery of the compound from a reaction mixture. | The reaction conditions (e.g., high temperature, basic reagents) may be causing degradation. | 1. If possible, conduct the reaction at a lower temperature.2. If a basic reagent is necessary, consider using a non-nucleophilic base or adding it at a low temperature.3. Minimize the reaction time to reduce the extent of degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in an Aqueous Buffer
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested (e.g., phosphate-buffered saline at various pH values).
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an appropriate reagent (e.g., acid to neutralize a basic solution) before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.
Visualizing Degradation and Troubleshooting
Diagram 1: Proposed Hydrolytic Degradation Pathway
Caption: Proposed mechanism of base-catalyzed hydrolysis.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting inconsistent experimental data.
References
-
Mechanism of base-induced hydrolysis of carbamates. [Link]
-
Hydrolysis of a carbamate triggered by coordination of metal ions. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. [Link]
-
Carbamate base-catalyzed hydrolysis mechanisms. [Link]
-
The Influence of Some Factors on Spirolactone Stability in Solution. [Link]
-
The Formation and Stability of spiro-Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold: A Comparative Guide to its Bioactive Derivatives as CCR5 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality.[1][2] This rigid, defined spatial arrangement of substituents can lead to enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles compared to their flatter, non-spirocyclic counterparts.[2][3] The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a unique heterocyclic framework, offering a combination of hydrogen bond donors and acceptors, a lactam moiety, and a spirocyclic center that locks the molecule in a specific conformation. This guide provides an in-depth comparison of the bioactivity of derivatives of this scaffold, focusing on their evolution as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry.
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Template: A Starting Point for CCR5 Antagonism
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold has been identified as a foundational template in the development of novel CCR5 antagonists.[4][5] CCR5 is a G-protein coupled receptor (GPCR) on the surface of white blood cells, such as T-cells and macrophages, that is utilized by the most common strains of HIV to enter and infect host cells.[6] By blocking this receptor, CCR5 antagonists can effectively prevent viral entry, making this a validated strategy for antiretroviral therapy.
While the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one framework provided the initial inspiration, medicinal chemistry efforts led to the discovery that replacing the cyclic carbamate (the "1-oxa...-2-one" portion) with a lactam resulted in a new series of 3,9-diazaspiro[5.5]undecan-2-one derivatives with significantly enhanced potency.[4] This strategic modification highlights a key principle in drug design: even subtle changes to a core scaffold can have profound impacts on biological activity.
Comparative Analysis: An Optimized Spirocyclic Antagonist vs. The Gold Standard
To understand the therapeutic potential of this spirocyclic class, we will compare an optimized derivative, a potent 3,9-diazaspiro[5.5]undeca-2-one compound, against the FDA-approved CCR5 antagonist, Maraviroc .
Data Summary: In Vitro Potency
| Compound | Scaffold | Target | Assay Type | Potency (IC50) | Reference |
| Compound 21 (Derivative) | 3,9-Diazaspiro[5.5]undeca-2-one | Human CCR5 | RANTES Binding Assay | 30 nM | [7] |
| Maraviroc | N/A (tropane derivative) | Human CCR5 | RANTES Binding Assay | ~2-10 nM (varies by study) | N/A |
| 1-Oxa-3,9-diazaspiro Template | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | Human CCR5 | RANTES Binding Assay | Data not available (presumed lower potency) | [4] |
Note: The potency of Maraviroc can vary depending on the specific assay conditions and cell type used. The value presented is a representative range from publicly available data.
The data clearly indicates that the optimized 3,9-diazaspiro[5.5]undeca-2-one derivative exhibits potent CCR5 antagonism, with an IC50 in the nanomolar range. While direct data for the original 1-oxa- template is not available, the lead optimization process described by Yang et al. strongly suggests it was significantly less potent, necessitating the scaffold modification.[4] This improved potency brings the spirocyclic series into a range that is competitive with established therapeutics like Maraviroc.
Mechanistic Insights: How CCR5 Antagonists Block HIV-1 Entry
The mechanism of action for both the spirocyclic derivatives and Maraviroc is to function as non-competitive allosteric antagonists of the CCR5 co-receptor.
Caption: Mechanism of CCR5 Antagonism in HIV-1 Entry.
HIV-1 entry is a two-step process. The viral envelope protein gp120 first binds to the primary CD4 receptor on the host cell. This interaction triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent binding to CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral contents to enter the cell. CCR5 antagonists, such as the spirocyclic derivatives and Maraviroc, bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event stabilizes an inactive conformation of the receptor, preventing the gp120 protein from engaging with it and thereby blocking the fusion and entry process.
Experimental Protocols for Bioactivity Assessment
To evaluate and compare the bioactivity of novel CCR5 antagonists, two primary types of in vitro assays are essential: radioligand binding assays to determine receptor affinity and pseudovirus entry assays to measure functional antiviral activity.
CCR5 Radioligand Binding Assay (Competitive)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc) from the CCR5 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CCR5 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., the spirocyclic derivative or Maraviroc).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a CCR5 Radioligand Binding Assay.
HIV-1 Pseudovirus Entry Assay
This is a functional assay that measures the ability of a compound to inhibit the entry of HIV-1 into target cells. It utilizes replication-defective viruses that have the envelope proteins of HIV-1 but contain a reporter gene (e.g., luciferase or GFP) in place of the viral genome.
Methodology:
-
Cell Plating: Seed target cells that express CD4 and CCR5 (e.g., TZM-bl cells) into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate.
-
Infection: Add a standardized amount of CCR5-tropic HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates for a period (e.g., 48 hours) to allow for viral entry and expression of the reporter gene.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter signal to that of untreated virus-infected cells. Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.
Caption: Workflow for an HIV-1 Pseudovirus Entry Assay.
Conclusion and Future Directions
The 1-oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold served as a valuable starting point for the rational design of novel CCR5 antagonists. While this initial template likely possessed suboptimal potency, its rigid, three-dimensional structure provided a framework for optimization. By modifying the core to a 3,9-diazaspiro[5.5]undeca-2-one system, researchers were able to develop derivatives with potent anti-HIV activity, comparable to that of the approved drug Maraviroc.
This case study underscores the power of scaffold hopping and iterative medicinal chemistry in drug discovery. The spirocyclic nature of these compounds remains a key feature, likely contributing to their high affinity for the complex transmembrane binding pocket of the CCR5 receptor. Future research in this area could focus on further refining the pharmacokinetic and safety profiles of these spirocyclic antagonists, potentially leading to new therapeutic options for the treatment of HIV-1 infection.
References
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [2]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [1][3]
-
Stupple, P. A., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 21(1), 45-58.
-
Acosta-Quiroga, K., Rojas-Peña, C., Nerio, L. S., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22375-22395. [8]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. (General reference for privileged scaffolds).
-
Yang, H., Lin, X. F., Padilla, F., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 209-213. [4]
-
BenchChem. (2025). Assessing the Novelty and Patentability of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one Derivatives: A Comparative Guide. BenchChem. [9]
- Mosier, D. E. (2009). How HIV enters cells to cause AIDS: the CCR5 co-receptor. Journal of the American Medical Association, 301(7), 774-775. (General reference for CCR5 in HIV).
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [10]
-
Yang, H., et al. (2007). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. The Journal of Organic Chemistry, 72(15), 5585-5592. [5]
-
Van der Mey, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [6][11]
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [12]
-
Portabales-Couso, P., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. [13]
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- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases [pubmed.ncbi.nlm.nih.gov]
- 11. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, a spirocyclic compound with potential applications in medicinal chemistry. By leveraging predictive data and established spectroscopic principles, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and compares its utility with other common analytical methods.
Introduction to this compound
This compound is a unique heterocyclic compound featuring an oxazolidinone ring fused to a piperidine ring through a spiro carbon. The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable property for biological and pharmaceutical applications. The rigid, three-dimensional architecture imparted by the spirocyclic system can be crucial for specific molecular interactions with biological targets. Accurate and unambiguous characterization is the foundational step in understanding its chemical behavior and potential as a therapeutic agent.
Primary Method of Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][2] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
Due to the absence of publicly available experimental spectra for this specific compound, a prediction of the ¹H and ¹³C NMR spectra was generated using the online tool NMRDB.org. The following analysis is based on these predicted values for the free base, with considerations for the effects of protonation in the hydrochloride salt. The numbering of the atoms for NMR assignment is shown in the diagram below.
Molecular Structure and Atom Numbering
Caption: Molecular structure of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum provides valuable information on the number of different types of protons and their neighboring atoms. For the hydrochloride salt, the protons on the nitrogens (at positions 3 and 9) would be exchangeable with deuterium in solvents like D₂O, leading to the disappearance of their signals. The chemical shifts of adjacent protons would also be affected by the protonation of the nitrogens.
| Atom | Predicted Chemical Shift (ppm) - Free Base | Expected Multiplicity | Notes on Hydrochloride Salt |
| H on N3 | ~7.5 - 8.5 | Broad singlet | Signal would likely broaden and shift downfield. May exchange with D₂O. |
| H on N9 | ~2.5 - 3.5 | Broad singlet | Signal would broaden and shift significantly downfield upon protonation. May exchange with D₂O. |
| H on C4 | 3.48 | Triplet | Likely to experience a downfield shift due to proximity to the protonated N3. |
| H on C10 | 3.32 | Triplet | |
| H on C6 & C8 | 2.97 | Triplet | Protons alpha to N9 will be significantly deshielded and shifted downfield. |
| H on C7 | 1.84 | Multiplet |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is crucial for determining the carbon framework of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons.
| Atom | Predicted Chemical Shift (ppm) - Free Base | Notes on Hydrochloride Salt |
| C2 (C=O) | 158.8 | The carbonyl carbon of the oxazolidinone ring is expected at a very low field. |
| C5 (Spiro) | 88.6 | The spiro carbon, attached to two heteroatoms, is significantly deshielded.[3] |
| C4 | 45.4 | The carbon adjacent to N3 will be shifted downfield upon protonation. |
| C10 | 44.8 | |
| C6 & C8 | 42.1 | Carbons alpha to N9 will experience a downfield shift upon protonation. |
| C7 | 34.5 |
Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for complete structural elucidation, other techniques provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation patterns, information about the molecule's substructures. For this compound, the expected molecular ion for the free base would be at m/z 170.1055 (C₈H₁₄N₂O₂).
Expected Fragmentation Patterns:
Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 171.1133. Fragmentation of piperidine-containing structures is well-documented.[4][5] Key fragmentation pathways would likely involve:
-
α-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms.
-
Ring fission: Opening of the piperidine ring.
-
Loss of CO₂: From the oxazolidinone ring.
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| MS | Molecular weight and fragmentation patterns (structural motifs). | High sensitivity, small sample amount needed. | Does not provide complete connectivity or stereochemical information. |
| FTIR | Presence of functional groups. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Expected Characteristic Absorption Bands:
-
N-H stretch: A broad band in the region of 3200-3500 cm⁻¹ for the secondary amines. In the hydrochloride salt, this will be overlaid with the N⁺-H stretch, which can be very broad.
-
C-H stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.[6]
-
C=O stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹ is characteristic of the carbonyl group in a cyclic carbamate (oxazolidinone).[7]
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region.
-
C-N stretch: Bands in the 1000-1250 cm⁻¹ region.
Experimental Protocols
Standard Protocol for ¹H and ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution. Tune and match the probe for the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration (typically 8 to 64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A 90° pulse angle is common, with a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Compound Characterization
The logical flow for characterizing a novel compound like this compound is outlined below.
Caption: A typical workflow for the structural characterization of a novel organic compound.
Conclusion
The comprehensive characterization of this compound relies on a multi-technique approach, with NMR spectroscopy serving as the definitive method for structural elucidation. While MS provides crucial molecular weight information and FTIR confirms the presence of key functional groups, only NMR can unambiguously define the intricate connectivity and stereochemistry of this spirocyclic system. The predicted NMR data presented in this guide, in conjunction with the established principles of spectroscopic analysis, provide a robust framework for researchers to confirm the identity and purity of this and related compounds, thereby accelerating the drug discovery and development process.
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Marques, M. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). NMR data for similar spiro heterocyclic compounds (blue: δC; red: δH). Retrieved from [Link]
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Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison and a validated workflow for the structural elucidation of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. We will explore the synergistic application of modern spectroscopic techniques, propose a robust synthetic strategy, and discuss how to differentiate the target compound from potential isomeric impurities.
Introduction: The Significance of the Spirocyclic Scaffold
Spirocyclic systems, characterized by a single atom common to two rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can allow for precise interactions with biological targets. The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core, in particular, incorporates a cyclic carbamate and two piperidine-like nitrogen atoms, offering a unique combination of hydrogen bond donors and acceptors, and a constrained conformational landscape. These features make it an attractive scaffold for the development of novel therapeutics.[1]
Proposed Synthetic Pathway and Potential Isomeric Byproducts
A plausible synthetic route to this compound is a multi-step process starting from a protected 4-piperidone.[2][3] Understanding the potential for side reactions is crucial for developing a robust analytical strategy to confirm the final structure.
Diagram of Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for this compound and potential isomeric byproducts.
During the cyclization and subsequent work-up, alternative ring closures or rearrangements could lead to isomeric structures. This guide will focus on differentiating the target molecule from plausible alternatives such as other diazaspiro isomers.
The Analytical Toolkit for Structural Confirmation
A multi-technique approach is essential for the unambiguous confirmation of the target structure. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. For absolute confirmation, single-crystal X-ray crystallography is the gold standard.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5] For this compound, we will examine ¹H NMR, ¹³C NMR, and 2D NMR techniques.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum will reveal the number of distinct proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are influenced by neighboring functional groups.
-
Expected Chemical Shifts (δ) in ppm:
-
Piperidine Ring Protons: The protons on the piperidine rings are expected to appear in the range of 2.5-3.5 ppm. Protons alpha to the nitrogen atoms will be deshielded and appear at the lower end of this range.[6][7][8][9]
-
NH Protons: The amine and amide protons will likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent. The protonated amine (N-H+) will be significantly downfield.
-
Protons adjacent to the carbamate: The CH₂ group adjacent to the oxygen of the carbamate will be deshielded compared to the other piperidine protons.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The carbon NMR spectrum provides a count of the non-equivalent carbon atoms and their chemical environments.
-
Expected Chemical Shifts (δ) in ppm:
-
Spirocarbon: The quaternary spirocarbon is a key diagnostic signal and is expected to have a chemical shift in the range of 60-80 ppm.[10][11]
-
Carbonyl Carbon: The carbamate carbonyl carbon will be significantly downfield, typically in the range of 155-165 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine rings will appear in the aliphatic region, generally between 30-60 ppm.[12][13][14]
-
Comparison with a Potential Isomer: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
| Signal | Target: 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one | Isomer: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | Reason for Difference |
| Spirocarbon | Expected around 60-80 ppm | Likely shifted due to different neighboring atoms | The electronic environment of the spirocenter is altered. |
| Carbonyl Carbon | ~155-165 ppm (carbamate) | Similar range, but subtle shifts possible | |
| ¹H NMR Pattern | Distinct patterns for protons on each side of the spirocenter | Different symmetry and connectivity will lead to a different splitting pattern | The relative positions of the nitrogens and the carbamate change the proton environments. |
2D NMR Experiments for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): Will establish proton-proton couplings within the piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignments from the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for confirming the connectivity around the spirocenter and the placement of the carbonyl group. For instance, correlations from the protons on the carbons adjacent to the spirocenter to the spirocarbon itself would be expected.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts of exchangeable protons (NH).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[12]
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.
Diagram of Key HMBC Correlations
Caption: Expected key HMBC correlations to confirm the connectivity around the spiro and carbonyl centers.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[15][16][17]
High-Resolution Mass Spectrometry (HRMS)
HRMS will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a crucial first step in confirming the identity of the compound. For the hydrochloride salt, analysis is typically performed on the free base.
-
Expected m/z for the Free Base (C₈H₁₄N₂O₂):
-
Calculated [M+H]⁺: 171.1133
-
The experimentally determined mass should be within a few ppm of this value.
-
Tandem Mass Spectrometry (MS/MS)
By selecting the molecular ion and subjecting it to fragmentation, we can observe characteristic fragmentation patterns that provide clues about the molecule's structure.[18][19]
-
Expected Fragmentation Pathways:
-
Loss of small neutral molecules such as CO₂ or H₂O.
-
Cleavage of the piperidine rings, leading to characteristic fragment ions. The fragmentation pattern will be influenced by the positions of the nitrogen atoms and the carbamate group.
-
Comparison of Fragmentation Patterns
The fragmentation pattern of the target molecule would be expected to differ from that of its isomers due to the different arrangement of heteroatoms, which directs the fragmentation pathways. For example, the initial fragmentation events in the target molecule are likely to involve the carbamate moiety and the adjacent piperidine ring.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.
-
HRMS: Determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS: Select the [M+H]⁺ ion and acquire a product ion scan to observe the fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[20]
-
Expected Key Absorptions (cm⁻¹):
-
N-H Stretch: A broad absorption in the range of 3200-3500 cm⁻¹ corresponding to the amine and amide N-H bonds.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption around 1700-1750 cm⁻¹ is characteristic of the carbamate carbonyl group.[21][22][23][24]
-
C-N Stretch: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-N bonds.
-
The presence and position of the carbonyl stretch are particularly diagnostic for the cyclic carbamate functionality.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Structure
For absolute and unambiguous structural confirmation, single-crystal X-ray crystallography is the ultimate technique.[4][25][26][27] It provides a three-dimensional map of the electron density in a crystal, from which the precise positions of all atoms can be determined.
-
Benefits of X-ray Crystallography:
-
Provides unequivocal confirmation of the connectivity of all atoms.
-
Determines the stereochemistry at the spirocenter.
-
Gives detailed information on bond lengths, bond angles, and torsion angles.
-
Elucidates the conformation of the piperidine rings.
-
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural confirmation of this compound requires a synergistic and self-validating analytical approach. While NMR spectroscopy provides the foundational map of the molecular structure, HRMS confirms the elemental composition, and FTIR identifies the key functional groups. Each technique provides a piece of the puzzle, and their collective data should be in complete agreement. For ultimate confirmation, particularly for regulatory submissions or foundational research, single-crystal X-ray crystallography provides irrefutable proof of the structure. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers can confidently confirm the structure of this and other novel spirocyclic compounds.
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PubMed. (n.d.). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
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PubMed Central. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]
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ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate. Retrieved from [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
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ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]
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PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H‐NMR spectrum of the spirobisindane‐diamine monomer 5. Retrieved from [Link]
-
ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]
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SpectraBase. (n.d.). Piperidine. Retrieved from [Link]
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MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]
-
ACS Publications. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. Retrieved from [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
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ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Banaras Hindu University. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA.... Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Retrieved from [Link]
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YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]
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ACS Publications. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of diamine. Retrieved from [Link]
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White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]
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University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]
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Navigating the Labyrinth: A Comparative Guide to High-Throughput Screening of Diazaspiro Libraries
In the relentless pursuit of novel therapeutics, drug discovery has increasingly turned its attention to chemical matter that occupies three-dimensional space, moving away from the flat, aromatic-rich compounds that have historically dominated screening libraries. Diazaspiro scaffolds, with their inherent structural rigidity and three-dimensionality, represent a promising frontier in this endeavor. These complex structures offer the potential for highly specific and potent interactions with biological targets, but they also present unique challenges for high-throughput screening (HTS). This guide provides a comprehensive comparison of HTS technologies suitable for screening diazaspiro libraries, offering experimentally-grounded insights to help researchers navigate this intricate landscape and unlock the full potential of these fascinating molecules.
The Allure and Challenge of Diazaspiro Scaffolds
Diazaspiro compounds are characterized by a central quaternary carbon atom shared by two nitrogen-containing rings. This arrangement imparts a rigid, three-dimensional geometry that can mimic natural peptide turns or present substituents in well-defined vectors, making them ideal for targeting protein-protein interactions and complex binding sites.[1] However, the very properties that make them attractive also pose challenges for HTS:
-
Physicochemical Properties: Their 3D nature can lead to lower solubility compared to flatter molecules, potentially causing compound precipitation in aqueous assay buffers and leading to false negatives.
-
Stereoisomerism: The spirocyclic core often contains multiple chiral centers, leading to a complex mixture of stereoisomers. Different isomers can exhibit vastly different biological activities, complicating data interpretation.
-
Chemical Reactivity: The presence of multiple nitrogen atoms can sometimes lead to non-specific interactions or reactivity with assay components.
Choosing the right HTS platform is therefore paramount to successfully identifying true hits from these complex libraries.
A Comparative Analysis of HTS Technologies for Diazaspiro Libraries
The selection of an HTS technology should be a strategic decision based on the specific biological question, the nature of the target, and the physicochemical properties of the library. Here, we compare three prevalent HTS technologies, highlighting their strengths and weaknesses for screening diazaspiro compounds.
| HTS Technology | Principle | Advantages for Diazaspiro Libraries | Disadvantages for Diazaspiro Libraries | Best Suited For |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein target. | Homogeneous (no-wash) format, robust, and less prone to interference from colored or fluorescent compounds.[2][3][4] | Requires a suitable fluorescent tracer; sensitive to light scattering from precipitated compounds. | Protein-ligand binding assays, competitive binding assays. |
| AlphaScreen® | A bead-based proximity assay where singlet oxygen transfer between donor and acceptor beads upon molecular interaction leads to a luminescent signal. | Highly sensitive, versatile for various target classes, and amenable to miniaturization.[5][6][7] | Can be susceptible to interference from light-absorbing or scattering compounds; potential for false positives from compounds that disrupt bead integrity. | Protein-protein interactions, enzyme assays, receptor-ligand binding. |
| Label-Free (e.g., Mass Spectrometry) | Directly measures the mass of substrates and products in a biochemical reaction, or the binding of a compound to a target. | No need for labels or antibodies, reducing assay development time and avoiding label-related artifacts.[8] Highly specific and less prone to interference. | Lower throughput compared to other methods; requires specialized and expensive instrumentation. | Enzyme assays, direct binding assays, screening of complex biological matrices. |
Experimental Workflows and Protocols
To provide a practical framework, we present detailed step-by-step protocols for two common HTS scenarios involving diazaspiro libraries.
Protocol 1: Competitive Binding Assay using Fluorescence Polarization
This protocol is designed to identify diazaspiro compounds that disrupt a known protein-ligand interaction.
Objective: To identify inhibitors of the interaction between Protein X and its fluorescently labeled ligand (Tracer Y).
Materials:
-
Purified Protein X
-
Fluorescently labeled Tracer Y
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
384-well, low-volume, black microplates
-
Diazaspiro compound library (in DMSO)
-
Plate reader capable of FP measurements
Workflow Diagram:
Caption: Workflow for a competitive FP-based HTS assay.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each diazaspiro compound from the library into the wells of a 384-well plate. Dispense DMSO into control wells.
-
Reagent Preparation: Prepare 2X solutions of Protein X and Tracer Y in assay buffer. The optimal concentrations should be determined during assay development (typically Kd concentration for Protein X and a low nM concentration for Tracer Y).
-
Protein Addition: Add 10 µL of the 2X Protein X solution to all wells.
-
Tracer Addition: Add 10 µL of the 2X Tracer Y solution to all wells. The final volume in each well is 20 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Protocol 2: Protein-Protein Interaction Assay using AlphaScreen®
This protocol aims to identify diazaspiro compounds that inhibit the interaction between Protein A (GST-tagged) and Protein B (His-tagged).
Objective: To identify inhibitors of the Protein A-Protein B interaction.
Materials:
-
GST-tagged Protein A
-
His-tagged Protein B
-
AlphaScreen® Glutathione Donor Beads
-
AlphaScreen® Nickel Chelate Acceptor Beads
-
Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well, white microplates (e.g., ProxiPlate™)
-
Diazaspiro compound library (in DMSO)
-
Plate reader capable of AlphaScreen® measurements
Workflow Diagram:
Caption: Workflow for an AlphaScreen®-based PPI HTS assay.
Step-by-Step Protocol:
-
Compound Plating: Dispense 50 nL of each diazaspiro compound into the wells of a 384-well ProxiPlate™.
-
Protein Addition: Add 10 µL of a pre-mixed 2X solution of GST-Protein A and His-Protein B in assay buffer to all wells.
-
Bead Addition: In subdued light, add 10 µL of a 2X mixture of Glutathione Donor and Nickel Chelate Acceptor beads to all wells.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.
Data Analysis and Hit Validation: A Rigorous Approach
The journey from raw HTS data to validated hits is fraught with potential pitfalls, especially when screening complex libraries. A robust data analysis and hit validation strategy is crucial.
Data Analysis Workflow:
Caption: A comprehensive workflow for HTS data analysis and hit validation.
Key Considerations for Diazaspiro Libraries:
-
Quality Control: Routinely calculate the Z'-factor for each assay plate to ensure robustness. For diazaspiro libraries, pay close attention to plates with an unusually high number of hits, as this may indicate compound precipitation.
-
Hit Selection: Employ a stringent hit selection threshold (e.g., >3 standard deviations from the mean of the negative controls) to minimize false positives.
-
Dose-Response Confirmation: All primary hits must be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). This step is critical to eliminate single-point artifacts.
-
Orthogonal Assays: Validate hits in a secondary, orthogonal assay that uses a different detection technology. For example, if the primary screen was an AlphaScreen® assay, a label-free method like surface plasmon resonance (SPR) could be used for confirmation. This helps to rule out technology-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: Analyze the SAR of confirmed hits. For diazaspiro libraries, this can provide valuable insights into the specific stereoisomers responsible for the observed activity and guide future medicinal chemistry efforts.
Conclusion: Embracing Complexity for Greater Discovery
Screening diazaspiro libraries presents a unique set of challenges and opportunities. Their inherent three-dimensionality holds the key to unlocking novel biological activities, but this requires a thoughtful and rigorous HTS approach. By carefully selecting the appropriate screening technology, implementing robust experimental protocols, and employing a stringent data analysis and hit validation cascade, researchers can confidently navigate the complexities of these fascinating scaffolds. The insights and methodologies presented in this guide are intended to empower drug discovery professionals to harness the full potential of diazaspiro libraries and accelerate the identification of the next generation of therapeutics.
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A Comparative Guide to the In Vitro Evaluation of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Derivatives as Anticancer Agents
Introduction: The Emergence of Spiro-Heterocycles in Oncology
In the landscape of modern drug discovery, the spiro-heterocyclic scaffold has gained significant attention as a "privileged structure."[1] This is due to its unique three-dimensional and rigid architecture, which allows for precise orientation of functional groups to interact with multiple biological targets.[1] Among these, the 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core and its analogues, particularly spirooxindoles, represent a promising class of compounds. Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[1]
This guide provides a comparative analysis of the in vitro testing methodologies used to evaluate these spiro-derivatives. We will delve into the causality behind experimental choices, present comparative data on the cytotoxic and mechanistic effects of different derivatives, and provide detailed, validated protocols for key assays. The objective is to equip researchers and drug development professionals with a robust framework for assessing this promising class of anticancer agents.
Comparative Analysis of Cytotoxic Activity
The initial screening of novel chemical entities invariably involves assessing their cytotoxicity against a panel of cancer cell lines. This foundational step helps identify the most potent compounds and can offer early insights into potential selectivity. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison, representing the concentration of a compound required to inhibit cell proliferation by 50%.
A survey of the literature reveals significant variations in potency based on the specific substitutions on the spiro-core. For instance, studies on spirooxindole-pyrrolidine derivatives have shown that the nature and position of substituents on the aromatic rings dramatically influence cytotoxicity.[2]
Table 1: Comparative Cytotoxicity (IC₅₀) of Representative Spiro-Derivatives Across Various Cancer Cell Lines
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | Erlotinib | - | [3][4] |
| SPP10 | H69AR (Lung) | 3.16 ± 0.8 | Erlotinib | - | [3][4] | |
| SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | Erlotinib | - | [3][4] | |
| Spirooxindole-Furan | Compound 6d | MCF-7 (Breast) | 4.3 ± 0.18 | Staurosporine | 17.8 ± 0.50 | [5] |
| Compound 6f | HepG2 (Liver) | 3.5 ± 0.11 | Staurosporine | 10.3 ± 0.23 | [5] | |
| Spirooxindole-Pyrrolidine | Compound 5g | MCF-7 (Breast) | 2.8 | Erlotinib | 2.14 | [6] |
| Compound 5l | MCF-7 (Breast) | 3.4 | Erlotinib | 2.14 | [6] | |
| Compound 5o | MDA-MB-231 (Breast) | 4.32 | Erlotinib | 3.25 | [6] | |
| Spiro[pyrano...]-indole | Compound 4i | Caco-2 (Colon) | 55 ± 3 | - | - | [7] |
| Compound 4i | HCT-116 (Colon) | 51 ± 4 | - | - | [7] |
Expert Insights: The choice of cell lines is critical. Using a panel that represents different cancer types (e.g., breast, lung, prostate) provides a broader understanding of a compound's activity spectrum.[3] Furthermore, comparing results against a non-cancerous cell line (e.g., HEK-293, Vero) is essential for determining a compound's selectivity index (SI), a key indicator of its therapeutic window.[2][3] For example, the derivative SPP10 showed potent cytotoxicity against cancer cells while having a low impact on non-tumorigenic cells (IC₅₀: 26.8 ± 0.4 µM), indicating favorable selectivity.[3][4]
Workflow for In Vitro Screening and Mechanistic Elucidation
A logical and systematic workflow is paramount for the efficient evaluation of novel compounds. The process begins with broad cytotoxicity screening and progressively narrows down to detailed mechanistic studies for the most promising candidates.
Caption: High-throughput screening workflow for spiro-derivatives.
Key Experimental Protocols
Trustworthy and reproducible data hinges on meticulously executed protocols. Below are step-by-step methodologies for essential in vitro assays.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: This initial incubation allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to antiproliferative agents.
-
-
Compound Treatment: Prepare serial dilutions of the spiro-derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour exposure is a standard duration that allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.[3]
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining via Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9]
Caption: Workflow for apoptosis detection via flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the spiro-derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash cells with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Trustworthiness: This dual-staining method provides a self-validating system. PI is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic), distinguishing them from early apoptotic cells (intact membrane, externalized PS).[9] Studies have used this method to confirm that potent spiro-compounds induce apoptotic cell death.[3][4]
-
Mechanistic Insights: Target Engagement and Pathway Modulation
Beyond cytotoxicity, understanding how a compound works is crucial. Many spirooxindole derivatives are designed to interact with specific molecular targets involved in cancer progression, such as protein kinases (e.g., EGFR, CDK-2, Plk4).[3][6][7]
-
EGFR/CDK-2 Inhibition: Some spirooxindoles have shown potent dual inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), key regulators of cell proliferation.[6]
-
Apoptosis Induction: Western blot analysis has revealed that effective spiro-compounds can modulate key apoptotic proteins. For example, the derivative SPP10 was shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic proteins Bax and cytochrome c.[3][4]
-
Plk4 Kinase Inhibition: Certain derivatives have been specifically designed to target Plk4 kinase, an enzyme involved in centrosome duplication. Inhibition of Plk4 can lead to chromosome instability and cancer cell death.[7][10]
Conclusion and Future Directions
The in vitro evaluation of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives and related spiro-compounds has consistently demonstrated their potential as a rich source of novel anticancer agents. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, is essential for identifying lead candidates. The data clearly indicates that substitutions on the spiro-core are critical for potency and selectivity.
Future research should focus on elucidating structure-activity relationships (SAR) to guide the rational design of next-generation derivatives with improved potency and enhanced safety profiles.[1] Advanced in vitro models, such as 3D spheroids and organoids, should also be employed to better mimic the tumor microenvironment and improve the predictive validity of preclinical testing.
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A Comparative Guide to the Pharmacokinetic Profiling of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of novel 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one analogs. While detailed pharmacokinetic parameters for these specific compounds are not publicly available, this document synthesizes existing preclinical data on spirocyclic compounds and outlines standard experimental protocols to determine key pharmacokinetic properties. This guide also includes comparative data from our in-house, hypothetical analogs—Analog A and Analog B—against a parent compound to provide a relevant framework for ongoing and future research.
Spirocyclic scaffolds are a valuable tool in drug design, enabling the fine-tuning of a molecule's conformational and physicochemical properties.[1][2] Their rigid nature can lead to increased activity and improved pharmacokinetics. However, the development of these complex molecules can be hindered by synthetic challenges.[1][2] This guide aims to provide a practical framework for researchers engaged in the pharmacokinetic profiling of this promising class of compounds.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of a parent 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one compound and two analogs, Analog A and Analog B, following a single intravenous (IV) and oral (PO) administration in a murine model. Note: The following data is hypothetical and for illustrative purposes.
Table 1: In Vitro ADME Profile
| Parameter | Parent Compound | Analog A | Analog B |
| Solubility (µM) | 25 | 75 | 15 |
| LogD at pH 7.4 | 2.8 | 2.1 | 3.5 |
| Plasma Protein Binding (%) | 92 | 85 | 98 |
| Metabolic Stability (t½, min) | 35 | 65 | 20 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 5.2 | 8.9 | 3.1 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Parent Compound | Analog A | Analog B |
| Intravenous (1 mg/kg) | |||
| Cmax (ng/mL) | 1250 ± 150 | 1180 ± 130 | 1400 ± 160 |
| AUC₀-inf (ng·h/mL) | 2800 ± 320 | 3500 ± 410 | 2200 ± 290 |
| t½ (h) | 3.5 ± 0.6 | 5.8 ± 0.9 | 2.1 ± 0.4 |
| CL (mL/h/kg) | 6.0 ± 0.8 | 4.6 ± 0.7 | 7.7 ± 1.0 |
| Vd (L/kg) | 1.5 ± 0.2 | 1.2 ± 0.1 | 1.8 ± 0.3 |
| Oral (10 mg/kg) | |||
| Cmax (ng/mL) | 280 ± 70 | 450 ± 90 | 150 ± 40 |
| Tmax (h) | 1.5 | 1.0 | 2.0 |
| AUC₀-inf (ng·h/mL) | 1540 ± 280 | 2975 ± 350 | 770 ± 150 |
| F (%) | 44 | 76 | 25 |
Analysis of Pharmacokinetic Profiles
The hypothetical data reveals significant differences in the pharmacokinetic profiles of the three compounds.
-
Analog A demonstrates a more favorable profile for oral administration compared to the parent compound. Its increased solubility and permeability, coupled with enhanced metabolic stability, likely contribute to its higher oral bioavailability (F=76%). The lower plasma protein binding may also result in a larger fraction of unbound, active drug.
-
Analog B , in contrast, exhibits characteristics that may hinder its development as an orally administered drug. Its lower solubility, reduced permeability, and rapid metabolism contribute to poor oral bioavailability (F=25%). The high plasma protein binding could further limit its efficacy.
-
The Parent Compound displays an intermediate profile. While it has moderate oral bioavailability, there is clear room for improvement, as demonstrated by Analog A.
These comparisons underscore the importance of multiparameter optimization in drug discovery. The structural modifications leading to Analog A have successfully addressed some of the pharmacokinetic liabilities of the parent compound.
Experimental Protocols
A comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development.[3] The following are standard in vitro and in vivo assays necessary to fully characterize the pharmacokinetic profile of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one analogs.[3]
In Vitro ADME Assays
-
Metabolic Stability Assay :
-
Objective : To evaluate the susceptibility of a compound to metabolism by liver enzymes.[3]
-
Methodology :
-
-
Plasma Protein Binding Assay :
-
Objective : To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
Methodology :
-
The compound is incubated with plasma (human and rodent).
-
The bound and unbound fractions are separated using rapid equilibrium dialysis (RED) or ultrafiltration.
-
The concentration of the compound in each fraction is determined by LC-MS/MS.
-
-
-
Caco-2 Permeability Assay :
-
Objective : To assess the potential for oral absorption of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.
-
Methodology :
-
Caco-2 cells are grown on a semi-permeable membrane.
-
The test compound is added to the apical (top) side of the cell monolayer.
-
Samples are taken from the basolateral (bottom) side at various time points to measure the amount of compound that has been transported across the cells.
-
The apparent permeability coefficient (Papp) is calculated.
-
-
In Vivo Pharmacokinetic Study
-
Objective : To determine the time course of a drug's concentration in the plasma after administration to an animal model.[4]
-
Methodology :
-
Animal Model : Male BALB/c mice (8 weeks old) are commonly used.
-
Drug Administration : The compound is administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection : Blood samples are collected at predetermined time points post-administration.
-
Sample Processing : Blood is processed to obtain plasma, and samples are stored at -80°C until analysis.
-
Bioanalytical Method : The concentration of the parent drug in plasma is quantified using a validated LC-MS/MS method.[4][5]
-
Pharmacokinetic Analysis : Concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability (F).[3][4]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflow for pharmacokinetic profiling.
Caption: A typical workflow for pharmacokinetic profiling.
The Interplay of In Vitro and In Vivo Data
A successful drug discovery program relies on the iterative interplay between in vitro and in vivo studies.
Caption: The iterative cycle of pharmacokinetic optimization.
Conclusion
The preclinical data on spirocyclic compounds is promising, particularly their demonstrated efficacy with oral administration in various disease models.[6][1][2] However, a comprehensive understanding of their pharmacokinetic properties is essential for further development. The next critical steps in the research of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one analogs should involve a full suite of in vitro ADME assays and in vivo pharmacokinetic studies in animal models. This systematic approach will enable the selection of candidates with the highest probability of success in clinical development.
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Simultaneous determination of spironolactone and its metabolites in human plasma. Available at: [Link]
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Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study - MDPI. Available at: [Link]
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Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits - Journal of Applied Pharmaceutical Science. Available at: [Link]
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. Available at: [Link]
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Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones - PubMed. Available at: [Link]
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A Comparative Spectroscopic Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride and a Closely Related Analog
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensional nature, which can lead to enhanced target specificity and improved pharmacokinetic properties. The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core represents a compelling framework, integrating the structural rigidity of a spirocycle with the hydrogen bonding capabilities of the embedded piperidine and oxazolidinone moieties. The hydrochloride salt of this scaffold is of particular interest for its potential in drug development, owing to its increased solubility and stability.
This guide provides a comprehensive spectroscopic analysis of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide will establish a detailed predicted spectroscopic profile based on the well-established principles of NMR, IR, and mass spectrometry, and by drawing direct comparisons with a closely related, experimentally characterized analogue: the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one system. This comparative approach offers valuable insights into the subtle yet significant differences in spectroscopic signatures arising from isomeric variations in the spirocyclic core.
The Importance of Isomeric Distinction: 1-Oxa-3,9-diaza vs. 1-Oxa-4,9-diaza Systems
The seemingly minor shift of a nitrogen atom from position 3 to 4 within the spirocyclic framework has profound implications for the molecule's chemical environment and, consequently, its spectroscopic output. In the target molecule, 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one, the nitrogen at the 3-position is part of an oxazolidinone ring, a cyclic carbamate. In contrast, the comparator, 1-oxa-4,9-diazaspiro[5.5]undecan-3-one, features a lactam functionality. These differences in the immediate electronic environment of the carbonyl group and the adjacent nitrogen and oxygen atoms will manifest as distinct shifts in NMR spectra and characteristic vibrational modes in IR spectroscopy.
Comparative Spectroscopic Analysis
This section will delve into the predicted and experimental spectroscopic data for the target compound and its comparator, respectively. The analysis will be presented for each of the major spectroscopic techniques used in small molecule characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the connectivity and chemical environment of protons within a molecule. The hydrochloride salt form of the target compound will result in the protonation of the basic nitrogen at position 9, leading to downfield shifts of adjacent protons.
Predicted ¹H NMR Spectrum of this compound:
Based on the constituent parts and general principles of NMR spectroscopy, the following proton signals are anticipated:
-
Piperidine Ring Protons: The protons on the piperidine ring are expected to appear as complex multiplets in the range of 1.5-3.5 ppm . The protons alpha to the protonated nitrogen (position 9) will be the most deshielded.
-
Oxazolidinone Ring Protons: The methylene group adjacent to the oxygen (position 1) would likely resonate around 4.0-4.5 ppm , while the methylene group adjacent to the nitrogen (position 3) would be expected in the 3.0-3.5 ppm region.
-
N-H Protons: The proton on the carbamate nitrogen (position 3) and the two protons on the protonated piperidine nitrogen (position 9) will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. They are typically expected in the downfield region of the spectrum.
Experimental ¹H NMR Data for a 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one Derivative:
For comparison, a study by Puig et al. on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives provides valuable experimental data[1]. For a representative compound, 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, the following signals were reported:
-
Piperidine Ring Protons: A series of multiplets were observed between 1.69 and 2.89 ppm [1].
-
Lactam and Methylene Protons: A quartet at 4.38 ppm was assigned to the proton at position 2, while two doublets at 3.41 and 3.81 ppm corresponded to the methylene protons adjacent to the oxygen atom[1].
The key difference to note is the absence of a proton directly on the nitrogen within the five-membered ring in the comparator, as it is a tertiary amide (lactam). This contrasts with the expected N-H proton signal from the carbamate in the target molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Predicted ¹³C NMR Spectrum of this compound:
-
Carbonyl Carbon: The carbamate carbonyl carbon (C-2) is expected to resonate in the range of 155-160 ppm .
-
Spiro Carbon: The spiro carbon (C-5) will be a quaternary carbon and is anticipated to appear around 60-70 ppm .
-
Piperidine Ring Carbons: The carbons of the piperidine ring will likely fall in the range of 20-50 ppm .
-
Oxazolidinone Ring Carbons: The carbon adjacent to the oxygen (C-4) is expected around 60-70 ppm , while the carbon adjacent to the nitrogen (C-3a) would be in a similar range.
Comparative ¹³C NMR Data:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum of this compound:
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the carbamate and the protonated amine.
-
C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range will be due to the C-H stretching of the aliphatic methylene groups.
-
Carbonyl (C=O) Stretching: A strong, sharp absorption band for the carbamate carbonyl is predicted to appear around 1750-1770 cm⁻¹ . This is a key diagnostic peak.
-
C-N Stretching: C-N stretching vibrations are expected in the 1000-1200 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the carbamate will likely show a strong band in the 1200-1300 cm⁻¹ range.
Comparative IR Data for Spirocyclic Systems:
The most significant difference in the IR spectrum between the target compound and a 1-oxa-4,9-diazaspiro[5.5]undecan-3-one analog would be the position of the carbonyl stretch. The lactam carbonyl in the comparator would typically appear at a lower frequency, in the range of 1650-1680 cm⁻¹ . This significant difference of approximately 70-100 cm⁻¹ provides a clear diagnostic tool to distinguish between these two isomeric cores.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum of this compound:
-
Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected, where M is the free base. For C₈H₁₄N₂O₂, the expected m/z would be approximately 171.11.
-
Fragmentation Pattern: The fragmentation of the spirocyclic core would likely involve the cleavage of the piperidine and oxazolidinone rings. Common fragmentation pathways for piperidine rings include the loss of alkyl chains and ring opening. The oxazolidinone ring may fragment via the loss of CO₂.
Comparative Mass Spectrometry Data:
The molecular weight of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one isomer is identical to the target compound. Therefore, high-resolution mass spectrometry would be required to confirm the elemental composition. The key differentiator would be the fragmentation pattern. The lactam in the comparator would likely exhibit a different fragmentation pathway compared to the carbamate in the target molecule, although a detailed analysis would require experimental data for both compounds. For a representative 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative, high-resolution mass spectrometry confirmed the expected molecular formula[1].
Summary of Key Spectroscopic Differentiators
| Spectroscopic Technique | 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one (Predicted) | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (Comparator) |
| ¹H NMR | Presence of a carbamate N-H proton signal. | Absence of an N-H proton in the five-membered ring (tertiary lactam). |
| ¹³C NMR | Carbamate carbonyl (C=O) signal around 155-160 ppm. | Lactam carbonyl (C=O) signal expected >170 ppm. |
| IR Spectroscopy | Strong carbamate C=O stretch around 1750-1770 cm⁻¹. | Strong lactam C=O stretch around 1650-1680 cm⁻¹. |
| Mass Spectrometry | Identical molecular weight to the isomer. | Identical molecular weight to the isomer. |
| Fragmentation likely involving loss of CO₂ from the oxazolidinone ring. | Fragmentation pattern would differ due to the lactam structure. |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A greater number of scans will be required for adequate signal-to-noise, especially for the quaternary spiro carbon.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Protocol for FTIR Sample Preparation and Analysis
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is the most convenient method. A small amount of the solid is placed directly on the ATR crystal.
-
Background Collection: A background spectrum of the clean, empty ATR crystal should be collected.
-
Sample Spectrum Collection: The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile. For positive ion mode electrospray ionization (ESI), a small amount of formic acid can be added to promote protonation.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Analyze the accurate mass of the molecular ion to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure.
Conclusion
This guide provides a detailed framework for the spectroscopic analysis of this compound. By combining predictive analysis based on fundamental principles with comparative data from a closely related, experimentally characterized isomeric system, we have established the key spectroscopic features that define this important heterocyclic scaffold. The distinct differences in the NMR and IR spectra, particularly the chemical shift of the carbonyl carbon and the frequency of the carbonyl stretching vibration, serve as reliable diagnostic markers to differentiate between the 1-oxa-3,9-diaza and 1-oxa-4,9-diaza spirocyclic cores. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring the accurate and efficient characterization of this and related compounds in drug discovery and development endeavors.
References
-
Puig, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10889. [Link]
-
Clark, R. D., et al. (1983). Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones. Journal of Medicinal Chemistry, 26(6), 855-861. [Link]
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A Comparative Guide to 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Derivatives and Their Analogs in Drug Discovery
The spirocyclic scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives and presents a comparative study with closely related spirocyclic analogs. We will delve into their diverse biological activities, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of this promising class of compounds.
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Scaffold: A Versatile Template
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one core is a key template in the design of bioactive molecules. Notably, this scaffold has been instrumental in the development of novel C-C chemokine receptor type 5 (CCR5) antagonists.[1] The replacement of the cyclic carbamate in this template has led to the discovery of new series of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, highlighting the versatility of this core structure in generating compounds with potent antiviral activity.[1]
Comparative Analysis: 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
A closely related analog, the 1-Oxa-4,9-diazaspiro[5.5]undecane scaffold, has been extensively studied, providing a wealth of data for a comparative analysis of how subtle structural changes influence biological activity. These derivatives have shown significant promise in two distinct therapeutic areas: as dual-acting analgesics and as inhibitors of soluble epoxide hydrolase for the treatment of chronic kidney disease.
Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management
A novel series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been synthesized and identified as potent dual ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[2][3] This dual activity is a promising strategy for developing potent and safer analgesics with reduced side effects compared to traditional opioids.[2][3]
The SAR studies on these compounds have revealed key structural requirements for optimal dual activity:[2][3]
-
Position 9: Substitution with a phenethyl group at this position is crucial for high affinity to both MOR and σ1R.
-
Position 4: Aryl groups, particularly substituted pyridyl moieties, are favored at this position.
-
Position 2: Small alkyl groups are optimal for maintaining a good activity profile.
One of the most potent compounds identified, 15au , demonstrated a balanced dual profile with MOR agonism and σ1R antagonism.[2][3] In preclinical models, 15au exhibited potent analgesic activity comparable to oxycodone but with a significant reduction in constipation, a common side effect of opioid use.[2][3]
| Compound | MOR Ki (nM)[4] | σ1R Ki (nM)[4] | MOR EC50 (nM)[4] | Efficacy (%)[4] |
| 15au | 1.8 ± 0.3 | 2.5 ± 0.4 | 18 ± 3 | 85 ± 5 |
| Oxycodone | 16 ± 2 | >10000 | 35 ± 6 | 100 |
Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease
Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane bearing a trisubstituted urea moiety have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[5] Inhibition of sEH is a therapeutic strategy for various conditions, including chronic kidney disease, by preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs).
In this series, the spirocyclic core plays a critical role in the compound's efficacy and pharmacokinetic profile. When compared to 2,8-diazaspiro[4.5]decane-based analogs, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold conferred superior in vivo activity.[5]
Compound 19 from this series demonstrated excellent sEH inhibitory activity and oral bioavailability.[5] In a rat model of glomerulonephritis, oral administration of compound 19 led to a significant reduction in serum creatinine levels, a key marker of kidney function.[5] This effect was not observed with the 2,8-diazaspiro[4.5]decane-based counterparts, underscoring the importance of the 1-oxa-4,9-diazaspiro[5.5]undecane core for this therapeutic application.[5]
| Compound | Scaffold | sEH IC50 (nM) | Oral Bioavailability (%) | Effect on Serum Creatinine in Rat Model |
| 19 | 1-Oxa-4,9-diazaspiro[5.5]undecane | 1.2 | 75 | Lowered serum creatinine |
| Analog | 2,8-Diazaspiro[4.5]decane | - | - | No effect |
Experimental Protocols
General Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
The synthesis of these derivatives is a multi-step process that offers versatility for creating a diverse range of analogs.[4]
Caption: General synthetic workflow for 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Step-by-step methodology: [4]
-
Epoxide Formation: N-Boc-piperidone is treated with a Corey-Chaykovsky reagent (e.g., trimethylsulfoxonium iodide and NaH in DMSO) to form the corresponding epoxide.
-
Ring Opening: The epoxide undergoes thermal ring opening upon reaction with various arylamines to yield aminoalcohol intermediates.
-
Acylation: The aminoalcohol is then acylated with an appropriate acyl halide.
-
Cyclization: Intramolecular cyclization is achieved by treating the acylated intermediate with a base such as potassium tert-butoxide at low temperatures to form the spirocyclic lactam.
-
Deprotection: The Boc protecting group is removed under acidic conditions.
-
N-Alkylation: The final derivatives are obtained by N-alkylation of the deprotected spirocycle.
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This assay is used to screen for and characterize inhibitors of sEH.[2][6][7]
Caption: Workflow for the fluorometric sEH inhibitor screening assay.
Step-by-step methodology: [2][6]
-
Compound Preparation: Prepare a 10X stock solution of the test compound in sEH Assay Buffer.
-
Plate Setup: To a 96-well plate, add 10 µL of the test compound, solvent control, or a known sEH inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) to the respective wells.
-
Enzyme Addition: Add sEH Assay Buffer to bring the volume to 40 µL, followed by the addition of the sEH enzyme to all wells except the background control.
-
Pre-incubation: Mix and pre-incubate the plate at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the sEH substrate.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence at an excitation wavelength of 362 nm and an emission wavelength of 460 nm.
σ1 Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for the σ1 receptor.[4][8]
Caption: Workflow for the σ1 receptor radioligand binding assay.
Step-by-step methodology: [4][8]
-
Plate Preparation: In a 96-well plate, combine the test compound at various concentrations, membranes from HEK-293 cells transfected with the human σ1 receptor, and the radioligand -pentazocine.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.
-
Radioactivity Measurement: The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values obtained from the competition binding curves.
Conclusion and Future Perspectives
The 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one scaffold and its close analogs represent a highly promising area for the discovery of novel therapeutics. The versatility of this spirocyclic system allows for the development of compounds with diverse biological activities, from antiviral agents to dual-acting analgesics and inhibitors of key enzymes involved in chronic diseases. The comparative analysis presented in this guide underscores how minor modifications to the core structure can significantly impact biological targets and overall efficacy.
Future research in this area should focus on a more detailed exploration of the SAR of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one derivatives as CCR5 antagonists to fully realize their potential as antiviral agents. Furthermore, the insights gained from the well-characterized 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. The continued investigation of these spirocyclic systems holds great promise for the development of next-generation therapies.
References
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. PubMed. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. [Link]
-
The Effects of Terminal Tagging on Homomeric Interactions of the Sigma 1 Receptor. PMC. [Link]
-
Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and use in a reaction. Proper disposal is a critical, yet often overlooked, aspect of laboratory management that ensures the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride (CAS No. 1598381-36-2), a heterocyclic compound that, like many novel chemical entities, requires careful handling from cradle to grave.[1]
Disclaimer: A specific, manufacturer-issued Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The following procedures are therefore based on the known hazards of structurally similar diazaspiro- and oxazaspiro-undecane derivatives and established best practices for laboratory chemical waste management as outlined by regulatory bodies. It is imperative to consult the official SDS provided by your supplier for definitive guidance and to always comply with your institution's specific waste management policies, as well as local, state, and federal regulations.
I. Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be treated as a hazardous substance.
Anticipated Hazards:
-
Skin Irritation: Many similar heterocyclic compounds are known to cause skin irritation upon contact.[2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2]
-
Respiratory Irritation: Inhalation of the dust or aerosolized particles may lead to respiratory tract irritation.[2]
A formal risk assessment should be conducted prior to handling this compound for any purpose, including disposal. This assessment should consider the quantity of waste, the potential for exposure, and the engineering and administrative controls in place.
II. Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment is non-negotiable when handling potentially hazardous chemical waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes or airborne particles of the chemical. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | In situations where ventilation is inadequate or spills of powdered material occur, respiratory protection is crucial to prevent inhalation of the compound. Always consult your institution's safety officer for respirator fit testing and selection. |
III. Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
For a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear gloves, safety glasses, and a lab coat.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Clean-Up: Carefully sweep the material into a designated chemical waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Notify: Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Secure the Area: Prevent re-entry until the area has been declared safe by trained professionals.
IV. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated chemical waste. Under no circumstances should this compound be disposed of down the sink or in the regular trash.
Step 1: Waste Characterization and Segregation
-
This compound should be classified as a non-halogenated organic solid waste.
-
It is crucial to segregate this waste from incompatible materials. Do not mix with strong oxidizing agents, strong bases, or other reactive chemicals.[3]
Step 2: Containerization
-
Use a designated, properly labeled hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with a secure, tight-fitting lid.
-
Ensure the exterior of the container remains clean and free of contamination.[3]
Step 3: Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound" and its CAS number: "1598381-36-2".
-
Indicate the primary hazards (e.g., "Irritant").
-
Note the accumulation start date on the label.
Step 4: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from ignition sources and high-traffic areas.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do not attempt to transport the waste yourself. Only trained personnel should handle the transport of hazardous materials.
-
Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the chemical is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and corporate responsibility. By adhering to these established protocols, researchers and institutions can ensure that their pursuit of innovation does not come at the cost of safety or environmental health. This guide provides a robust framework for managing the disposal of this compound, empowering scientists to handle this aspect of their work with the same rigor and precision they apply to their research.
References
-
ChemUniverse. This compound. [Link]
- AK Scientific, Inc. Benzyl 1-oxa-4,9-diazaspiro[5.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- AK Scientific, Inc. Benzyl 1-oxa-4,9-diazaspiro[5.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride
As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The proper handling of novel chemical entities is the foundation of reliable and reproducible research. This guide provides an in-depth operational plan for the safe handling of 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). This is not merely a checklist, but a procedural framework grounded in risk mitigation and regulatory standards.
Hazard Identification: Understanding the "Why"
Before any handling protocol can be established, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its potential hazards from structurally similar diazaspiro compounds and hydrochloride salts.
Safety Data Sheets for analogous compounds, such as 9-Methyl-1,9-diazaspiro[5.5]undecan-1-amine;hydrochloride and Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride, consistently list the following hazard statements[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are our primary drivers for PPE selection. The solid, powdered nature of the compound necessitates control over airborne particulates, while its chemical structure demands robust barriers to prevent skin and eye contact. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees from chemical, radiological, or mechanical irritants that can cause injury through absorption, inhalation, or physical contact[3][4].
Core PPE Protocol: A Multi-Layered Defense
Based on the identified hazards, a multi-layered PPE approach is required. The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[5]. This baseline is then supplemented with task-specific equipment.
Hand Protection: The First Line of Contact
Given the risk of skin irritation (H315), glove selection is critical.
-
Protocol:
-
Primary Choice: Use chemical-resistant nitrile gloves as the standard for handling the solid compound and its solutions. Nitrile provides a durable barrier against a wide range of chemicals.
-
Double Gloving: For tasks involving larger quantities (>1g) or prolonged handling, double-gloving is recommended. This provides an additional layer of protection against potential tears or micropores in the outer glove[5].
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Replace gloves immediately if contamination is suspected or after a maximum of two hours of continuous use. Always remove gloves before exiting the laboratory[6].
-
Eye and Face Protection: Shielding from Splashes and Particulates
The risk of serious eye irritation (H319) necessitates more than standard safety glasses.
-
Protocol:
-
Minimum Requirement: Chemical splash goggles that comply with the ANSI Z87.1 standard are mandatory whenever the compound is handled in any form[5]. The seal provided by goggles is essential to protect against fine powders and accidental splashes.
-
High-Risk Tasks: When handling larger quantities, performing vigorous mixing, or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles[5][7]. The face shield provides a secondary barrier, protecting the entire face.
-
Body and Respiratory Protection: Preventing Inhalation and Contamination
To mitigate the risk of respiratory irritation (H335) and prevent contamination of personal clothing, the following are required.
-
Protocol:
-
Lab Coat: A full-length, long-sleeved laboratory coat must be worn and fully fastened at all times[6].
-
Engineering Controls: All weighing and handling of the solid powder must be performed within a certified chemical fume hood or a powder containment hood to control airborne particulates at the source[8].
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator may be necessary. The specific type (e.g., N95 for particulates) should be determined by a formal risk assessment[7].
-
Operational Plans: From Donning to Disposal
Procedural discipline is as crucial as the equipment itself. A systematic approach ensures that the protection offered by PPE is not compromised.
PPE Donning and Doffing Sequence
-
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (tuck sleeves of lab coat into gloves)
-
-
Doffing (Taking Off):
-
Gloves (using a glove-to-glove and then skin-to-skin technique to avoid contact with the contaminated outer surface)
-
Lab Coat (peel off from the shoulders, turning it inside out)
-
Goggles/Face Shield (handle by the strap or sides)
-
Wash hands thoroughly with soap and water.
-
Decontamination and Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Contaminated PPE:
-
Disposable gloves should be discarded into a designated hazardous waste container immediately after use.
-
Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.
-
-
Chemical Waste:
-
Neutralization: As a hydrochloride salt, the waste can be neutralized. Slowly add a base like sodium bicarbonate (baking soda) or a dilute sodium hydroxide solution to an aqueous solution of the waste until the pH is neutral (pH 7)[9][10]. This should be done in a fume hood, as fizzing will occur[9].
-
Disposal: Once neutralized, the resulting harmless salt solution can often be poured down the drain with copious amounts of water, but always consult local and institutional regulations first[9][11].
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name[12].
-
Summary and Quick Reference
For ease of use, the required PPE is summarized below.
| Task | Hand Protection | Eye/Face Protection | Respiratory/Body Protection |
| Weighing Solid (<1g) | Single Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat (in a fume hood) |
| Solution Preparation | Double Pair Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat (in a fume hood) |
| Reaction Monitoring | Single Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat |
| Spill Cleanup | Heavy Duty/Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat (Respirator if required by assessment) |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting appropriate PPE based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific hazards.
References
-
School Chemistry Laboratory Safety Guide. (n.d.). U.S. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]
-
OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Retrieved from [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. Retrieved from [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). Certified Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved from [Link]
-
How to dispose of hydrochloric acid. (n.d.). Lab Alley. Retrieved from [Link]
-
CDC Strengthens Laboratory Safety. (2024). U.S. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved from [Link]
-
Chemical Safety. (n.d.). Montana.gov. Retrieved from [Link]
-
How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego. Retrieved from [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
Fundamentals of Laboratory Safety: Laboratory Work Practices Scenario. (2024). U.S. Centers for Disease Control and Prevention - YouTube. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. clarionsafety.com [clarionsafety.com]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. cdc.gov [cdc.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. laballey.com [laballey.com]
- 10. youtube.com [youtube.com]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
